molecular formula C6H14ClN B1422421 (cyclobutylMethyl)MethylaMine hydrochloride CAS No. 1251925-47-9

(cyclobutylMethyl)MethylaMine hydrochloride

Cat. No.: B1422421
CAS No.: 1251925-47-9
M. Wt: 135.63 g/mol
InChI Key: ZMZJOIIGRUXAEM-UHFFFAOYSA-N
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Description

(cyclobutylMethyl)MethylaMine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
The exact mass of the compound (cyclobutylMethyl)MethylaMine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (cyclobutylMethyl)MethylaMine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (cyclobutylMethyl)MethylaMine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclobutyl-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZJOIIGRUXAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-47-9
Record name Cyclobutanemethanamine, N-methyl-, hydrochloride (1:1)
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Record name (cyclobutylmethyl)(methyl)amine hydrochloride
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Foundational & Exploratory

(cyclobutylmethyl)methylamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (Cyclobutylmethyl)methylamine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (cyclobutylmethyl)methylamine hydrochloride (CAS No: 1251925-47-9), a secondary amine salt of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Designed for researchers, scientists, and drug development professionals, this guide moves beyond basic data to explore the causality behind its chemical behavior, offering field-proven insights into its handling, analysis, and synthetic utility.

Core Molecular Identity and Physicochemical Profile

(Cyclobutylmethyl)methylamine hydrochloride is a crystalline solid at standard conditions. The molecule consists of a cyclobutyl ring linked via a methylene bridge to a methylamino group, which is protonated and paired with a chloride counter-ion.[1] This structure, featuring a compact cycloalkane and a secondary amine center, imparts a specific combination of steric and electronic properties that dictate its reactivity and potential as a pharmaceutical building block.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-cyclobutyl-N-methylmethanamine;hydrochloride.[2] Its hydrochloride form enhances stability and water solubility compared to the free base, which is a common strategy in drug development for improving the handling and bioavailability of amine-containing compounds.

Data Summary: Core Properties
PropertyValueSource
CAS Number 1251925-47-9[2]
Molecular Formula C₆H₁₄ClN[1][2]
Molecular Weight 135.63 g/mol [1][2]
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloride[1][2]
InChIKey ZMZJOIIGRUXAEM-UHFFFAOYSA-N[2]
Canonical SMILES CNCC1CCC1.Cl[2]
Parent Compound (Free Base) (Cyclobutylmethyl)(methyl)amine (CAS: 67579-87-7)[3][4]

Reactivity and Mechanistic Considerations

The chemical behavior of (cyclobutylmethyl)methylamine hydrochloride is dominated by the secondary amine functional group. The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic.[5] However, in the hydrochloride salt form, this lone pair is protonated, rendering the molecule significantly less nucleophilic until it is deprotonated by a base.

Key reactions include:

  • Basicity: As an amine salt, it will react with bases stronger than its parent free base to liberate the neutral (cyclobutylmethyl)methylamine. This is a critical first step in most synthetic applications.

  • Acylation: Once neutralized, the secondary amine readily reacts with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution to form N,N-disubstituted amides.[6][7] This reaction is typically high-yielding and is fundamental in building more complex molecular scaffolds.

  • Alkylation: The free base can act as a nucleophile and attack alkyl halides in an SN2 reaction to form a tertiary amine.[6][8] Further alkylation can lead to the formation of a quaternary ammonium salt.[8] These reactions must be carefully controlled, as the product tertiary amine can also compete with the starting secondary amine for the alkylating agent.[8]

  • Oxidation: The amine can be oxidized to form corresponding amine oxides or, under specific conditions, imines.[1]

Sources

Technical Guide: (Cyclobutylmethyl)methylamine Hydrochloride (CAS 1251925-47-9) - A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of (cyclobutylmethyl)methylamine hydrochloride (CAS No. 1251925-47-9), a secondary amine building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact compound is sparse, this guide synthesizes information from analogous structures and foundational chemical principles to present its physicochemical properties, plausible synthetic routes, and prospective applications. Particular emphasis is placed on the strategic value of the cyclobutane motif in designing sp³-rich, metabolically stable, and potent therapeutic candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds in their discovery pipelines.

Introduction: The Strategic Value of Saturated Scaffolds

In an era of drug discovery increasingly focused on moving beyond flat, aromatic molecules, there is a growing demand for three-dimensional, sp³-rich scaffolds. Saturated carbocycles, such as cyclobutane, offer a robust framework to achieve favorable pharmacological properties. The rigid, puckered conformation of the cyclobutane ring can confer unique structural benefits, improving potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[1]

(Cyclobutylmethyl)methylamine hydrochloride, systematically named 1-cyclobutyl-N-methylmethanamine hydrochloride, is a prime example of a building block that embodies these principles.[2][3] It combines the desirable cyclobutane moiety with a secondary amine, a common pharmacophore capable of forming key hydrogen bonds and salt bridges with biological targets. As a hydrochloride salt, the compound offers improved stability and handling characteristics compared to its free base form. Its structure makes it an ideal starting point for library synthesis and lead optimization, allowing for the exploration of novel chemical space.

The strategic incorporation of cyclobutylamine derivatives has been instrumental in advancing drug candidates by enhancing metabolic stability and serving as bioisosteric replacements for less favorable groups.[1][4] Furthermore, advanced enzymatic methods, such as selective C-H hydroxylation by engineered P450 enzymes, can transform simple cyclobutylamine derivatives into valuable, chiral bifunctional intermediates, further expanding their synthetic utility.[4][5][6]

Physicochemical and Structural Properties

The fundamental properties of (cyclobutylmethyl)methylamine hydrochloride are summarized below. These are derived from computational data and supplier information, as extensive experimental characterization is not widely published.[3]

PropertyValueSource
CAS Number 1251925-47-9PubChem[3]
Molecular Formula C₆H₁₄ClNPubChem[3]
Molecular Weight 135.63 g/mol PubChem[3]
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloridePubChem[3]
Synonyms (Cyclobutylmethyl)(methyl)amine HClMultiple[3]
InChI Key ZMZJOIIGRUXAEM-UHFFFAOYSA-NPubChem[3]
Canonical SMILES CNCC1CCC1.ClPubChem[3]
Parent Compound (Cyclobutylmethyl)(methyl)amine (Free Base)PubChem[3]
Component Compounds (Cyclobutylmethyl)(methyl)amine; Hydrochloric AcidPubChem[3]

Synthesis and Mechanistic Considerations

The proposed synthesis involves the reaction of cyclobutanecarboxaldehyde with methylamine to form a transient imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the secondary amine free base. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency, broad functional group tolerance, and typically mild reaction conditions, which prevent unwanted side reactions.

  • Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice for several reasons. It is less basic and more selective for imines over carbonyls compared to agents like sodium borohydride, minimizing the reduction of the starting aldehyde. It is also less water-sensitive than sodium cyanoborohydride, making the reaction setup more convenient.

  • Acidification to Hydrochloride Salt: The final step converts the amine free base, which may be an oil and susceptible to oxidation, into a stable, crystalline, and easily handled solid. This is standard practice for amine-containing pharmaceutical intermediates.

G A Cyclobutanecarboxaldehyde C [Imine Intermediate] A->C + B Methylamine (CH₃NH₂) B->C E (Cyclobutylmethyl)methylamine (Free Base) C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E Provides H⁻ G (Cyclobutylmethyl)methylamine HCl (Final Product) E->G Protonation F Hydrochloric Acid (HCl) in Ether F->G

Caption: Proposed synthetic workflow via reductive amination.

Applications in Drug Discovery and Medicinal Chemistry

(Cyclobutylmethyl)methylamine hydrochloride is not an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules.[2] Its value lies in the strategic combination of the cyclobutane ring and a secondary amine.

Key Application Areas:

  • Scaffold for CNS-Active Agents: The lipophilic cyclobutane group can facilitate blood-brain barrier penetration, while the secondary amine is a common feature in many central nervous system (CNS) drug classes.

  • Improving Metabolic Stability: Replacing metabolically labile groups (e.g., isopropyl or tert-butyl) with a cyclobutylmethyl moiety can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby improving a compound's pharmacokinetic profile. This strategy was successfully employed in the development of the IDH1 inhibitor ivosidenib.[1]

  • Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it is an excellent fragment for screening against protein targets. Hits can be elaborated by functionalizing the secondary amine.

  • Bioisosteric Replacement: The cyclobutylmethyl group can serve as a bioisostere for other functionalities, such as phenyl rings or larger alkyl groups, to fine-tune potency, selectivity, and physical properties.[4]

G cluster_0 Core Building Block cluster_1 Medicinal Chemistry Applications Core (Cyclobutylmethyl)methylamine HCl App1 Improved Metabolic Stability (PK Profile) Core->App1 Blocks P450 Metabolism App2 Scaffold for CNS Drug Candidates Core->App2 Lipophilic Scaffold + Amine Pharmacophore App3 Fragment for FBDD Campaigns Core->App3 sp³-Rich Fragment App4 Bioisosteric Replacement Core->App4 Modulates Potency & Selectivity

Caption: Strategic roles in medicinal chemistry.

Experimental Protocols

The following protocols are illustrative and represent standard laboratory procedures for the synthesis and characterization of this compound.

Proposed Synthesis via Reductive Amination

Objective: To synthesize (cyclobutylmethyl)methylamine hydrochloride from cyclobutanecarboxaldehyde.

Materials:

  • Cyclobutanecarboxaldehyde

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2.0 M solution in diethyl ether)

  • Diethyl ether

Procedure:

  • To a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, (cyclobutylmethyl)methylamine.

  • Dissolve the crude free base in a minimal amount of diethyl ether.

  • Slowly add HCl in diethyl ether (1.1 eq) with stirring. A white precipitate should form immediately.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the final product, (cyclobutylmethyl)methylamine hydrochloride.

Quality Control and Characterization

Self-Validating System: The identity and purity of the synthesized compound must be rigorously confirmed using a panel of orthogonal analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity. Expected ¹H NMR signals would include a multiplet for the cyclobutane ring protons, a doublet for the methylene bridge protons, and a singlet for the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (free base). Electrospray ionization (ESI) should show a prominent [M+H]⁺ peak corresponding to the free base.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic N-H stretching bands for the secondary ammonium salt in the 2700-2250 cm⁻¹ region and C-H stretching bands around 2950 cm⁻¹.

  • Elemental Analysis (CHN): To confirm the elemental composition and salt stoichiometry. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the C₆H₁₄ClN formula.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for (cyclobutylmethyl)methylamine hydrochloride. The following guidance is based on data for structurally similar compounds like methylamine hydrochloride and cyclobutylmethylamine.[7][8]

Hazard CategoryDescription & Precautionary Measures
Acute Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
Skin/Eye Contact May cause skin irritation or severe eye irritation/damage. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
Inhalation May cause respiratory tract irritation. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9]
Handling Use non-sparking tools, as fine dust can form explosive mixtures with air. Avoid generating dust.[8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic.[7]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

Emergency First Aid:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Conclusion

(Cyclobutylmethyl)methylamine hydrochloride is a valuable and versatile building block for contemporary drug discovery. Its sp³-rich cyclobutane core offers a proven strategy for enhancing the potency, selectivity, and metabolic stability of drug candidates. While detailed characterization in public literature is limited, its synthesis is straightforward via established chemical methodologies like reductive amination. By providing a unique combination of a rigid carbocyclic scaffold and a functionalizable secondary amine, this compound presents a compelling tool for medicinal chemists aiming to create novel therapeutics with improved drug-like properties.

References

  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27767–27773. Retrieved from [Link]

  • University of Oxford. (2023). Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Greenbook.net. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Amatek Chemical. (n.d.). Product Listing. Retrieved from [Link]

  • Chemsrc. (n.d.). CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE | CAS#:848497-98-3. Retrieved from [Link]

  • Google Patents. (2017). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Chemchart. (n.d.). 1-METHYL-CYCLOBUTYLAMINE (40571-47-9). Retrieved from [Link]

Sources

Foreword: A Modern Approach to a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (cyclobutylmethyl)methylamine hydrochloride

(Cyclobutylmethyl)methylamine hydrochloride is a valuable secondary amine building block utilized by researchers in the development of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a cyclobutyl moiety, provides a unique three-dimensional profile that is often sought in medicinal chemistry to explore structure-activity relationships (SAR).[2]

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, practical understanding of a robust and scalable synthetic strategy. We will focus on the most prevalent and reliable method for this transformation: reductive amination . Our discussion will emphasize the chemical principles that dictate the choice of reagents and conditions, ensuring that the protocol is not just a recipe, but a self-validating system grounded in established chemical logic. We will dissect a modern, efficient pathway that prioritizes yield, purity, and operational safety.

Strategic Analysis: A Retrosynthetic Approach

The most direct and logical disconnection for our target molecule, (cyclobutylmethyl)methylamine hydrochloride (IUPAC Name: 1-cyclobutyl-N-methylmethanamine;hydrochloride[1][3]), points to a reductive amination pathway. This strategy involves the formation of a C-N bond between an aldehyde and a primary amine, followed by in-situ reduction.

Our retrosynthetic analysis is as follows:

G target (Cyclobutylmethyl)methylamine HCl free_base N-(Cyclobutylmethyl)methylamine target->free_base Salt Formation reactants Cyclobutanecarboxaldehyde + Methylamine free_base->reactants Reductive Amination (Key Step) precursor Cyclobutanemethanol reactants->precursor Oxidation

Caption: Retrosynthetic analysis of (cyclobutylmethyl)methylamine hydrochloride.

This analysis identifies two primary phases for our synthesis:

  • Preparation of the Key Electrophile : The synthesis of cyclobutanecarboxaldehyde.

  • The Core C-N Bond Formation : The reductive amination of the aldehyde with methylamine, followed by conversion to the hydrochloride salt.

Phase 1: Synthesis of Cyclobutanecarboxaldehyde via Oxidation

Expert Rationale: Cyclobutanecarboxaldehyde is the cornerstone electrophile for our key reaction.[4][5] While it can be procured commercially, an in-house synthesis from a more fundamental precursor like cyclobutanemethanol provides greater control over purity and supply chain. We eschew classical, hazardous chromium-based oxidants in favor of a modern, selective, and scalable protocol utilizing a TEMPO-catalyzed hypochlorite oxidation. This method is renowned for its mild conditions and high efficiency for converting primary alcohols to aldehydes with minimal over-oxidation.[6]

G sub Cyclobutanemethanol reagents 1. TEMPO (cat.), KBr, NaHCO₃ 2. NaOCl (5% aq.) 3. Dichloromethane/Water sub->reagents prod Cyclobutanecarboxaldehyde reagents->prod

Caption: Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from established procedures for the selective oxidation of primary alcohols.[6]

Materials & Reagents Data

ReagentFormulaMW ( g/mol )AmountMoles (mol)Equivalents
CyclobutanemethanolC₅H₁₀O86.13100.0 g1.161.0
TEMPOC₉H₁₈NO156.251.8 g0.01150.01
Potassium Bromide (KBr)KBr119.001.0 g0.0084~0.007
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0112.6 g0.15~0.13
Sodium Hypochlorite (NaOCl)NaOCl74.44~1.9 L (5% aq. soln.)~1.28~1.1
Dichloromethane (DCM)CH₂Cl₂84.931.0 L--
WaterH₂O18.02As needed--

Step-by-Step Methodology:

  • Reaction Setup: To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add cyclobutanemethanol (100.0 g, 1.16 mol) and dichloromethane (1.0 L).

  • Aqueous Phase Addition: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (12.6 g in 150 mL water) and potassium bromide (1.0 g in 60 mL water). Add this aqueous solution to the reaction flask.

  • Catalyst Introduction: Cool the biphasic mixture to 0 °C using an ice-water bath. Add TEMPO (1.8 g, 0.0115 mol) to the vigorously stirring mixture.

  • Oxidant Addition: Slowly add 5% aqueous sodium hypochlorite solution (~1.9 L) via the addition funnel over approximately 1.5-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Reaction Completion & Quench: Once the starting material is consumed (typically 30-60 minutes after the addition is complete), quench the reaction by adding an aqueous solution of potassium dihydrogen phosphate (KH₂PO₄).

  • Work-up & Isolation: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of DCM. Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude cyclobutanecarboxaldehyde can be purified by distillation to yield a colorless liquid.[6]

Phase 2: Core Synthesis via One-Pot Reductive Amination

Expert Rationale: This step is the heart of the synthesis. The reaction of cyclobutanecarboxaldehyde with methylamine forms an intermediate imine (or more accurately, an iminium ion under slightly acidic conditions), which is immediately reduced to the target secondary amine.[7]

Our choice of reducing agent, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) , is deliberate and critical for success. Unlike stronger hydrides (e.g., LiAlH₄), STAB is a mild and selective reagent.[8] Its steric bulk and attenuated reactivity allow it to preferentially reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the formation of the primary alcohol byproduct (cyclobutanol) and allows the entire reaction to be performed efficiently in a single pot.[9] The reaction is often catalyzed by a small amount of acetic acid to facilitate the dehydration of the hemiaminal intermediate to the reactive iminium species.[10]

G cluster_0 Mechanism of Reductive Amination Aldehyde Cyclobutanecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + CH₃NH₂ Amine Methylamine (CH₃NH₂) Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-(Cyclobutylmethyl)methylamine Iminium->Product + [H⁻] from STAB

Caption: Key mechanistic steps in the reductive amination process.

Experimental Protocol: Reductive Amination

Materials & Reagents Data

ReagentFormulaMW ( g/mol )AmountMoles (mol)Equivalents
CyclobutanecarboxaldehydeC₅H₈O84.1270.0 g0.8321.0
Methylamine hydrochlorideCH₃NH₂·HCl67.5261.8 g0.9151.1
Triethylamine (TEA)(C₂H₅)₃N101.1992.6 g (128 mL)0.9151.1
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.94211.5 g0.9981.2
Dichloromethane (DCM)CH₂Cl₂84.93700 mL--
Acetic Acid (optional catalyst)CH₃COOH60.05~1 mL-cat.

Step-by-Step Methodology:

  • Reaction Setup: In a 2-liter flask under an inert atmosphere (e.g., nitrogen), suspend methylamine hydrochloride (61.8 g, 0.915 mol) in dichloromethane (700 mL).

  • Amine Liberation: Add triethylamine (128 mL, 0.915 mol) to the suspension to liberate the free methylamine base. Stir for 15 minutes.

  • Aldehyde Addition: Add cyclobutanecarboxaldehyde (70.0 g, 0.832 mol) to the mixture. If desired, add a catalytic amount of glacial acetic acid (~1 mL). Stir at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (211.5 g, 0.998 mol) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(cyclobutylmethyl)methylamine free base.

Phase 3: Hydrochloride Salt Formation & Purification

Expert Rationale: The free amine product is often an oil, which can be difficult to handle and purify. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easily purified by recrystallization.[1] This process involves a simple acid-base reaction.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude N-(cyclobutylmethyl)methylamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate (e.g., 500 mL).

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. Dry the final product under vacuum to yield pure (cyclobutylmethyl)methylamine hydrochloride as a white crystalline solid.

Mandatory Safety & Handling Protocols

Scientific Integrity & Trustworthiness: A protocol is only as good as its safety considerations. Adherence to strict safety measures is non-negotiable.

  • Sodium Triacetoxyborohydride (STAB):

    • Hazard: Water-reactive. Contact with moisture releases flammable hydrogen gas.[8] Causes serious eye damage and skin/respiratory irritation.[8][11]

    • Handling: Must be handled in a certified chemical fume hood.[8] Wear a flame-retardant lab coat, chemical-resistant nitrile gloves, and chemical safety goggles with a face shield.[8][11] Use in a water-free area and handle under an inert atmosphere where possible.[11][12]

    • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and moisture.[12][13]

  • Cyclobutanecarboxaldehyde:

    • Hazard: Harmful if swallowed and causes serious eye irritation.[5] Pungent odor.[4]

    • Handling: Use in a well-ventilated fume hood with standard PPE (lab coat, gloves, goggles).

  • Methylamine & Triethylamine:

    • Hazard: Volatile, flammable, and corrosive with strong odors.

    • Handling: All manipulations should be performed in a fume hood.

  • Hydrochloric Acid:

    • Hazard: Highly corrosive.

    • Handling: Use appropriate acid-resistant gloves and eye protection.

References

  • Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride - Benchchem.
  • (cyclobutylMethyl)MethylaMine hydrochloride | 1251925-47-9 - Benchchem.
  • Material Safety Data Sheet - Sodium triacetoxyborohydride - Cole-Parmer.
  • Cyclobutanecarbaldehyde: Properties, Synthesis, and Applic
  • SAFETY D
  • (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem.
  • Cyclobutanecarboxaldehyde 2987-17-9 wiki - Guidechem.
  • Sodium triacetoxyborohydride - AK Scientific, Inc.
  • Cyclobutanecarboxaldehyde | 2987-17-9 - Benchchem.
  • Cyclobutanecarboxaldehyde synthesis - ChemicalBook.
  • Cyclobutylmethylamine: A Key Intermedi
  • Reductive Amin
  • Reductive Amin
  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchG
  • 22.

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An In-depth Technical Guide to 1-cyclobutyl-N-methylmethanamine Hydrochloride: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-cyclobutyl-N-methylmethanamine hydrochloride is a secondary amine salt characterized by a cyclobutane ring attached to a methylaminomethyl group. As a member of the cyclobutane-containing amine class of compounds, it holds potential interest for researchers in medicinal chemistry and drug discovery. The unique conformational constraints imposed by the cyclobutane moiety can offer advantages in designing molecules with improved potency, selectivity, and metabolic stability.[1][2][3] This technical guide provides a comprehensive overview of the structure, a detailed theoretical synthesis protocol, and the expected analytical characterization of 1-cyclobutyl-N-methylmethanamine hydrochloride, serving as a foundational resource for its synthesis and evaluation in research and development settings.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has gained significant traction in modern drug design.[1] Its inherent structural rigidity, resulting from its puckered conformation, can favorably influence the pharmacological profile of a molecule.[1][4] By replacing more flexible alkyl chains or larger cyclic systems, the cyclobutane motif can lock a molecule into a more bioactive conformation, potentially increasing its binding affinity to a biological target.[1][4] Furthermore, cyclobutane-containing compounds have demonstrated a range of biological activities, including antimicrobial, antibacterial, and antitumor effects, underscoring their potential as scaffolds for novel therapeutics.[2][3][5] This guide focuses on 1-cyclobutyl-N-methylmethanamine hydrochloride, a representative example of a simple cyclobutane-containing secondary amine, providing the fundamental chemical knowledge required for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

1-cyclobutyl-N-methylmethanamine hydrochloride is the hydrochloride salt of the secondary amine N-(cyclobutylmethyl)-N-methylamine. The protonation of the nitrogen atom by hydrochloric acid results in a salt that typically exhibits increased water solubility and crystallinity compared to the free base.

Caption: 2D Structure of 1-cyclobutyl-N-methylmethanamine Hydrochloride.

Table 1: Physicochemical Properties of 1-cyclobutyl-N-methylmethanamine Hydrochloride

PropertyValueSource
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloride[6]
Molecular Formula C₆H₁₄ClN[6]
Molecular Weight 135.63 g/mol [6]
CAS Number 1251925-47-9[6]
Canonical SMILES CNCC1CCC1.Cl[6]
Topological Polar Surface Area 12 Ų[6]

Synthesis Protocol: Reductive Amination

The synthesis of 1-cyclobutyl-N-methylmethanamine hydrochloride can be effectively achieved through a reductive amination reaction, a cornerstone of C-N bond formation in medicinal chemistry.[7][8] This method involves the reaction of cyclobutanecarboxaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Synthesis_Workflow start Start Materials: - Cyclobutanecarboxaldehyde - Methylamine Hydrochloride step1 Step 1: Imine Formation - Mix aldehyde and amine salt - Solvent: Methanol - Optional: Acetic Acid (catalyst) start->step1 step2 Step 2: In Situ Reduction - Add reducing agent (e.g., Sodium Cyanoborohydride) - Stir at room temperature step1->step2 Imine intermediate step3 Step 3: Work-up - Quench reaction - Evaporate solvent - Liquid-liquid extraction step2->step3 Crude secondary amine step4 Step 4: Purification of Free Base - Dry organic layer - Evaporate solvent - Optional: Column chromatography step3->step4 Extracted free base step5 Step 5: Hydrochloride Salt Formation - Dissolve free base in suitable solvent (e.g., Diethyl Ether) - Add HCl solution (e.g., in Dioxane) step4->step5 Purified free base end_product Final Product: 1-cyclobutyl-N-methylmethanamine Hydrochloride step5->end_product Analytical_Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structural Elucidation ir FT-IR Spectroscopy sample->ir Functional Group Identification ms Mass Spectrometry sample->ms Molecular Weight and Fragmentation hplc HPLC Analysis sample->hplc Purity Assessment confirmation Structure and Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation hplc->confirmation

Sources

(cyclobutylmethyl)methylamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of (Cyclobutylmethyl)methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of (cyclobutylmethyl)methylamine hydrochloride, a key chemical intermediate in organic synthesis and pharmaceutical development. The primary focus is the precise determination and verification of its molecular weight. This document begins by establishing the compound's fundamental physicochemical properties, including its IUPAC name, molecular formula, and theoretically calculated molecular weight of 135.63 g/mol .[1][2] It then delves into the principal analytical methodologies employed for the experimental confirmation of this value. Key techniques discussed include High-Resolution Mass Spectrometry (HRMS) for direct mass determination and potentiometric titration for equivalent weight analysis and purity assessment. A detailed, step-by-step protocol for the titrimetric analysis of an amine hydrochloride is provided to serve as a practical reference. The guide synthesizes theoretical principles with practical applications, underscoring the critical importance of accurate molecular weight determination for ensuring stoichiometric accuracy in synthesis, assessing sample purity, and meeting regulatory standards in drug development.

Core Physicochemical Properties and Chemical Identity

(Cyclobutylmethyl)methylamine hydrochloride is a secondary amine salt. Its structure consists of a cyclobutane ring linked via a methylene bridge to a methyl-substituted amino group, which is protonated and paired with a chloride counter-ion.[1] This seemingly simple molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly within the pharmaceutical industry.[1][3] Accurate knowledge of its fundamental properties is the cornerstone of its effective use in any research or manufacturing setting.

The definitive identification of this compound is crucial to distinguish it from structural isomers, such as N-methylcyclobutanamine hydrochloride, which possesses a different molecular formula (C₅H₁₂ClN) and molecular weight (121.61 g/mol ).[4][5] The key physicochemical properties of the title compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloride[1][2]
CAS Number 1251925-47-9[1][2]
Molecular Formula C₆H₁₄ClN[1][2]
Average Molecular Weight 135.63 g/mol [1][2]
Monoisotopic Mass 135.0814771 Da[2]
Canonical SMILES CNC(C1CCC1).Cl[4]
InChI Key ZMZJOIIGRUXAEM-UHFFFAOYSA-N[1][2]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For (cyclobutylmethyl)methylamine hydrochloride, with the molecular formula C₆H₁₄ClN, the calculation is as follows, using the standard atomic weights of the elements:

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Total Molecular Weight = 72.066 + 14.112 + 35.453 + 14.007 = 135.638 u

This theoretical value, commonly rounded to 135.63 g/mol , serves as the benchmark against which all experimental determinations are compared.

Experimental Verification of Molecular Weight and Structure

While the theoretical molecular weight is a calculated constant, its experimental verification is essential to confirm the identity, purity, and integrity of a chemical sample. A multi-technique approach is recommended, combining direct mass measurement with methods that assess purity and confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and precise method for determining the molecular mass of a compound.[6] For a pre-ionized, salt-based compound like an amine hydrochloride, Electrospray Ionization (ESI) is an ideal technique.[7]

  • Principle of Operation: In positive-ion ESI-MS, the sample is dissolved and introduced into the mass spectrometer, where it is aerosolized and desolvated to produce gas-phase ions. The instrument then separates these ions based on their mass-to-charge ratio (m/z). For (cyclobutylmethyl)methylamine hydrochloride, the analysis will focus on the cationic component, (cyclobutylmethyl)methylamine. The free base has a molecular formula of C₆H₁₃N. In the ESI source, it will be detected as the protonated molecule, [C₆H₁₃N + H]⁺.

  • Expected Outcome: High-Resolution Mass Spectrometry (HRMS) will provide an exact mass measurement of the protonated cation. The theoretical exact mass of [C₆H₁₅N]⁺ is 100.1226 Da. An experimental result within a few parts-per-million (ppm) of this value provides unambiguous confirmation of the elemental composition. Furthermore, according to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the free base (99 Da).[8][9]

Titrimetric Analysis

Titration is a quantitative chemical analysis method that, while not measuring mass directly, determines the equivalent weight of a substance. For a pure, monofunctional amine hydrochloride, the equivalent weight is equal to the molecular weight.[10] This method is exceptionally valuable for assessing the purity of the sample.

  • Principle of Operation: The method involves the neutralization of the acidic amine hydrochloride with a standardized strong base, such as sodium hydroxide (NaOH). The reaction is a simple acid-base neutralization: [R₂NH₂]⁺Cl⁻ + NaOH → R₂NH + H₂O + NaCl

  • Methodology: A precisely weighed sample of the amine hydrochloride is dissolved in a suitable solvent (typically water or an alcohol-water mixture) and titrated with a standardized NaOH solution. The progress of the titration is monitored using a pH meter (potentiometric titration) to accurately determine the equivalence point, which is the point at which all the amine hydrochloride has been neutralized.[11]

  • Significance: By knowing the mass of the sample and the moles of NaOH required to reach the equivalence point, the molecular weight can be calculated. A result that matches the theoretical value of 135.63 g/mol is strong evidence of high purity.

Spectroscopic Confirmation

Spectroscopic techniques like Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure, thereby providing indirect but essential validation of the molecular formula and, by extension, the molecular weight.

  • ¹H NMR Spectroscopy: This technique provides detailed information about the hydrogen atoms in the molecule. The spectrum for (cyclobutylmethyl)methylamine hydrochloride would be expected to show distinct signals corresponding to the N-H protons, the N-methyl group, the methylene bridge protons, and the protons of the cyclobutyl ring, with integrations matching the number of protons in each environment.[6][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum would show characteristic N-H stretching absorptions for the secondary ammonium salt (typically broad bands in the 2400-3200 cm⁻¹ region) and C-H stretching and bending vibrations, confirming the presence of the key structural components.[6][9]

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of a (cyclobutylmethyl)methylamine hydrochloride sample, integrating both primary molecular weight determination and confirmatory analyses.

G Analytical workflow for MW verification. start_node Sample Received: (cyclobutylmethyl)methylamine hydrochloride sub_process_ms HRMS Analysis start_node->sub_process_ms Split Sample sub_process_titration Titrimetric Analysis start_node->sub_process_titration Split Sample sub_process_structure Spectroscopic Analysis (NMR, IR) start_node->sub_process_structure process_node process_node decision_node decision_node result_node Result: Identity & Purity Confirmed MW = 135.63 g/mol fail_node Result: Sample Fails Spec. (Impurity or Misidentification) sub_process sub_process decision_ms Mass matches [C₆H₁₅N]⁺ (± 5 ppm)? sub_process_ms->decision_ms Measure Exact Mass decision_titration Equivalent Wt. ≈ 135.63 g/mol? sub_process_titration->decision_titration Determine Equivalent Weight sub_process_structure->result_node Structure Confirmed decision_ms->fail_node No decision_ms->decision_titration Yes decision_titration->result_node Yes decision_titration->fail_node No

Caption: Analytical workflow for MW verification.

Detailed Experimental Protocol: Potentiometric Titration for Molecular Weight Determination

This protocol provides a self-validating system for determining the molecular weight of (cyclobutylmethyl)methylamine hydrochloride. The inclusion of a titrant standardization step ensures the accuracy and trustworthiness of the results.

Objective: To determine the molecular weight of a (cyclobutylmethyl)methylamine hydrochloride sample via potentiometric titration with standardized sodium hydroxide.

Materials & Equipment:

  • (Cyclobutylmethyl)methylamine hydrochloride sample

  • Potassium hydrogen phthalate (KHP), primary standard grade, dried at 110°C

  • Sodium hydroxide (NaOH), reagent grade

  • Deionized water, CO₂-free

  • Analytical balance (± 0.0001 g)

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Class A 50 mL burette

  • Volumetric flasks and pipettes

Part A: Standardization of 0.1 M NaOH Titrant

  • Preparation: Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker. Record the mass precisely.

  • Dissolution: Add ~50 mL of deionized water and stir until the KHP is fully dissolved.

  • Titration: Fill the burette with the prepared ~0.1 M NaOH solution. Titrate the KHP solution with the NaOH, recording the pH and volume added. Continue adding titrant well past the equivalence point (~pH 8.5).

  • Analysis: Determine the exact equivalence volume (V_eq) from the titration curve (e.g., using the first derivative method).

  • Calculation: Calculate the precise molarity of the NaOH solution: Molarity (NaOH) = (Mass of KHP) / (Molecular Weight of KHP × V_eq) (MW of KHP = 204.22 g/mol )

  • Replication: Repeat the standardization at least twice more. The molarities should agree within 0.5%. Use the average molarity for sample analysis.

Part B: Titration of (Cyclobutylmethyl)methylamine Hydrochloride

  • Sample Preparation: Accurately weigh approximately 0.2 g of the amine hydrochloride sample into a 250 mL beaker. Record the mass precisely.

  • Dissolution: Add ~50 mL of deionized water and stir to dissolve.

  • Titration: Titrate the sample solution with the standardized NaOH from Part A, recording pH and volume data. The equivalence point for this secondary amine salt will be in the weakly acidic to neutral range.

  • Analysis: Determine the equivalence volume (V_eq_sample) from the titration curve.

  • Calculation: Calculate the experimental molecular weight: Molecular Weight = (Mass of Sample) / (Molarity of NaOH × V_eq_sample)

  • Validation: Repeat the analysis on two additional samples. The calculated molecular weight should be consistent and close to the theoretical value of 135.63 g/mol .

Significance in Research & Development

An accurately determined molecular weight is not merely an academic exercise; it is a critical parameter with direct implications for scientific and commercial success.

  • Stoichiometric Precision: In organic synthesis, all reaction calculations rely on the molar quantities of reactants. Using an incorrect molecular weight leads to improper stoichiometry, resulting in lower yields, incomplete reactions, and increased impurities.[1]

  • Purity Assessment: As demonstrated by the titration protocol, a significant deviation between the experimentally determined equivalent weight and the theoretical molecular weight is a clear indicator of impurities (e.g., water, residual solvents, or other salts).

  • Regulatory Compliance: For compounds used in pharmaceutical manufacturing, regulatory bodies like the FDA require comprehensive characterization data. An accurately verified molecular weight is a non-negotiable component of any drug master file (DMF) or new drug application (NDA).

  • Concentration Accuracy: The preparation of solutions for biological assays, formulation studies, and analytical standards requires precise knowledge of the molecular weight to achieve the target concentration.

Conclusion

The molecular weight of (cyclobutylmethyl)methylamine hydrochloride is theoretically established as 135.63 g/mol based on its molecular formula, C₆H₁₄ClN. This value, however, demands rigorous experimental verification in any laboratory or industrial setting. A combination of High-Resolution Mass Spectrometry for direct and unambiguous mass confirmation, alongside classic titrimetric analysis for purity-dependent equivalent weight determination, provides a robust and reliable characterization framework. Supported by spectroscopic data (NMR and IR) to confirm the underlying molecular structure, these analytical practices ensure the quality, integrity, and proper application of this important chemical intermediate in research and development.

References

  • (cyclobutylMethyl)MethylaMine hydrochloride | 1251925-47-9. Benchchem.
  • (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531. PubChem.
  • CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE 848497-98-3 wiki. Guidechem.
  • 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944. PubChem.
  • Amine Titr
  • Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.
  • Identifying Amines: Principles and Practical Methods.
  • Titration curves of excess secondary amine with a 1 M HCl solution in...
  • Chapter 11 - Amines. Future4200.
  • Determination method for molecular weight of polyether amine.
  • Application Notes and Protocols: (Cyclobutylmethyl)(methyl)
  • Can ammonium chlorhydrates can be analyzed on mass spectrometry ?. r/chemistry on Reddit.
  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

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(Cyclobutylmethyl)methylamine Hydrochloride: A Framework for Mechanistic Investigation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclobutylmethyl)methylamine hydrochloride is a secondary amine whose specific mechanism of action is not extensively documented in publicly available scientific literature. This guide serves not as a summary of established knowledge, but as a framework for the systematic investigation of this and similar novel chemical entities within a drug discovery context. We will explore the molecule's structural attributes, propose potential therapeutic applications based on the broader class of cyclobutane-containing compounds, and provide a comprehensive, field-proven workflow for elucidating its mechanism of action. This document is intended to empower researchers to approach novel compounds with a robust and scientifically rigorous methodology.

Introduction: The Enigma of a Building Block

(Cyclobutylmethyl)methylamine hydrochloride (CAS No: 1251925-47-9) is recognized primarily as a synthetic building block in organic chemistry.[1] Its molecular structure, featuring a cyclobutane ring appended to a methylamine group, presents intriguing possibilities for medicinal chemists. The cyclobutane moiety, a four-membered carbocycle, offers a unique three-dimensional geometry that can be exploited to probe the binding pockets of biological targets. This structural feature can also serve as a bioisosteric replacement for other, more metabolically labile groups, potentially enhancing the pharmacokinetic profile of a drug candidate.

While the direct biological activity of (cyclobutylmethyl)methylamine hydrochloride is not yet characterized, its potential as a scaffold for novel therapeutics warrants a thorough and systematic investigation of its mechanism of action. This guide will provide the conceptual and practical tools for such an undertaking.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical properties is paramount before embarking on biological studies.

PropertyValueSource
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloride[2]
CAS Number 1251925-47-9[2]
Molecular Formula C₆H₁₄ClN[2]
Molecular Weight 135.63 g/mol [2]
Canonical SMILES CNC1CCC1.Cl[3]
InChI InChI=1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H[2]

The synthesis of (cyclobutylmethyl)methylamine hydrochloride can be achieved through a multi-step process, a general outline of which is presented below.[1]

G cluster_synthesis Generalized Synthetic Pathway start Methyl Acrylate + Cyclobutyl Lithium step1 Cyclobutylmethyl Vinyl Methyl Alcohol start->step1 Reaction step2 (Cyclobutylmethyl)methylamine step1->step2 Reaction with Ammonia end (Cyclobutylmethyl)methylamine Hydrochloride step2->end Treatment with HCl

A generalized synthetic route for (cyclobutylmethyl)methylamine hydrochloride.

A Strategic Approach to Unraveling the Mechanism of Action

Given the absence of established data, a logical, multi-pronged approach is required to determine the mechanism of action of (cyclobutylmethyl)methylamine hydrochloride. The following workflow represents a standard, yet adaptable, strategy in preclinical drug discovery.

G cluster_workflow Mechanism of Action Elucidation Workflow phenotypic_screening Phenotypic Screening (e.g., cell viability, functional assays) target_identification Target Identification (e.g., affinity chromatography, proteomics) phenotypic_screening->target_identification Identifies biological effect target_validation Target Validation (e.g., siRNA/CRISPR, recombinant protein assays) target_identification->target_validation Hypothesizes molecular target binding_characterization Binding Characterization (e.g., SPR, ITC, radioligand binding) target_validation->binding_characterization Confirms target engagement downstream_signaling Downstream Signaling Analysis (e.g., Western blot, reporter assays) binding_characterization->downstream_signaling Quantifies interaction in_vivo_studies In Vivo Efficacy and PK/PD Modeling downstream_signaling->in_vivo_studies Elucidates cellular response

A workflow for determining the mechanism of action of a novel compound.

Step 1: Broad Phenotypic Screening

The initial step involves screening the compound across a diverse range of cell lines and functional assays to identify any observable biological effects.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate various human cancer and non-cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of (cyclobutylmethyl)methylamine hydrochloride (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Step 2: Target Identification and Validation

A significant biological effect in phenotypic screens necessitates the identification of the molecular target(s).

Hypothetical Scenario: If (cyclobutylmethyl)methylamine hydrochloride shows potent anti-proliferative effects in a specific cancer cell line, a potential hypothesis could be the inhibition of a key kinase involved in cell cycle progression.

Experimental Protocol: Kinase Inhibition Assay

  • Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of relevant kinases (e.g., CDKs, EGFR, etc.).

  • Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of (cyclobutylmethyl)methylamine hydrochloride.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value for each kinase to identify potential targets.

Step 3: Characterizing the Molecular Interaction

Once a putative target is validated, the next step is to characterize the binding kinetics and thermodynamics of the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of (cyclobutylmethyl)methylamine hydrochloride over the chip surface.

  • Signal Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ParameterIllustrative ValueImplication
ka (M⁻¹s⁻¹) 1 x 10⁵Rate of binding
kd (s⁻¹) 1 x 10⁻³Stability of the complex
KD (nM) 10Binding affinity
Step 4: Elucidating Downstream Signaling Pathways

Understanding how the interaction with the target translates into a cellular response is crucial.

Hypothetical Signaling Pathway: If (cyclobutylmethyl)methylamine hydrochloride is found to inhibit a receptor tyrosine kinase (RTK), the downstream signaling cascade would be investigated.

G cluster_pathway Hypothetical RTK Signaling Pathway ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Activates ras Ras rtk->ras compound (cyclobutylmethyl)methylamine HCl compound->rtk Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

A hypothetical signaling pathway inhibited by the topic compound.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with (cyclobutylmethyl)methylamine hydrochloride at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, total ERK).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Concluding Remarks and Future Directions

(Cyclobutylmethyl)methylamine hydrochloride represents a molecule of untapped potential. While its direct mechanism of action remains to be elucidated, its structural characteristics make it an attractive starting point for medicinal chemistry campaigns. The systematic approach outlined in this guide provides a robust framework for its investigation. Future research should focus on executing these, or similar, experimental workflows to uncover its biological targets and downstream effects. Such studies will be instrumental in determining whether this chemical building block can be transformed into a valuable therapeutic agent.

References

  • PubChem. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531. [Link]

  • PubChem. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth, predictive, and methodological framework for the comprehensive spectroscopic characterization of (cyclobutylmethyl)methylamine hydrochloride. As this specific salt may not have a readily available public repository of spectral data, this document serves as a standard operating procedure, blending foundational principles with field-proven insights to empower researchers to acquire and interpret high-quality, self-validating data.

The subject molecule, (cyclobutylmethyl)methylamine, is a secondary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] Its hydrochloride salt is formed by the protonation of the amine nitrogen, creating a secondary ammonium chloride salt. This guide will detail the predicted spectral characteristics and the rigorous experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For (cyclobutylmethyl)methylamine hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Predicted ¹H and ¹³C NMR Spectra

The protonation of the amine nitrogen to form the hydrochloride salt significantly influences the electronic environment of nearby protons and carbons, leading to a downfield shift in their respective signals compared to the free base. The choice of deuterated solvent is critical; Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable for dissolving the polar salt. In D₂O, the acidic N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. In DMSO-d₆, these protons are typically observable as a broad signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Cyclobutylmethyl)methylamine Hydrochloride

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted ¹³C Chemical Shift (δ, ppm)
N-H ₂⁺~8.0 - 9.5 (in DMSO-d₆)Broad Singlet2H-
N-CH ₂-~2.9 - 3.2Doublet2H~58 - 63
N-CH~2.5 - 2.8Singlet (or Triplet if coupled to N-H)3H~33 - 38
Cyclobutyl CH ~2.4 - 2.7Multiplet1H~33 - 38
Cyclobutyl CH ₂ (adjacent to CH)~1.8 - 2.1Multiplet4H~28 - 32
Cyclobutyl CH ₂ (beta to CH)~1.7 - 2.0Multiplet2H~18 - 22

Causality of Predictions:

  • ¹H NMR: The protons on carbons alpha to the newly formed ammonium center (N-CH₂- and N-CH₃) are deshielded and shifted downfield due to the electron-withdrawing inductive effect of the positive charge. The protons of the cyclobutane ring are expected to appear around 1.7-2.7 ppm.[2][3] The methine proton (CH) will be the most downfield of the cyclobutyl protons. The complex splitting patterns (multiplets) for the cyclobutyl protons arise from complex spin-spin coupling with each other.

  • ¹³C NMR: Similar to the proton spectrum, the carbons directly attached to the nitrogen (N-CH₂ and N-CH₃) will be the most downfield signals. The carbons of the cyclobutane ring will appear further upfield, with the unsubstituted CH₂ carbon being the most shielded.[4] The chemical shift for an unsubstituted cyclobutane is approximately 22.4 ppm.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (cyclobutylmethyl)methylamine hydrochloride into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Ensure complete dissolution, using gentle vortexing if necessary. The use of a vial for initial dissolution is recommended to handle samples that are not easily solubilized.[6]

    • Using a Pasteur pipette with a cotton or glass wool filter plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that can degrade spectral quality.[5]

  • Instrument Setup & Data Acquisition (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • (Optional but Recommended): Acquire a 2D correlation spectrum, such as a ¹H-¹³C HSQC, to definitively link each proton signal to its directly attached carbon, thus validating the assignments made in Table 1.

Visualization of the NMR Data Interpretation Workflow

The following diagram illustrates the logical process for assigning the structure from the acquired NMR data.

NMR_Workflow cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis cluster_2D 2D NMR (HSQC) H1_Spec Acquire ¹H Spectrum H1_Int Integrate Signals (Proton Count) H1_Spec->H1_Int H1_Mult Analyze Multiplicity (Neighboring Protons) H1_Int->H1_Mult H1_Shift Analyze Chemical Shift (Electronic Environment) H1_Mult->H1_Shift H1_Assign Propose ¹H Assignments H1_Shift->H1_Assign HSQC_Corr Correlate ¹H-¹³C Signals H1_Assign->HSQC_Corr Final_Structure Confirm Structure H1_Assign->Final_Structure C13_Spec Acquire ¹³C Spectrum C13_Count Count Signals (Unique Carbons) C13_Spec->C13_Count C13_Shift Analyze Chemical Shift (Carbon Type) C13_Count->C13_Shift C13_Assign Propose ¹³C Assignments C13_Shift->C13_Assign C13_Assign->HSQC_Corr C13_Assign->Final_Structure HSQC_Spec Acquire HSQC Spectrum HSQC_Corr->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key feature for (cyclobutylmethyl)methylamine hydrochloride is the secondary ammonium group (R₂NH₂⁺).

Predicted IR Absorption Bands

The conversion of the secondary amine to its hydrochloride salt results in the appearance of characteristic absorptions for the ammonium ion.

Table 2: Predicted IR Absorption Bands for (Cyclobutylmethyl)methylamine Hydrochloride

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3000 - 2700Strong, BroadN-H Stretch (Ammonium)The N-H stretching envelope for secondary amine salts is characteristically broad and strong.[7]
2980 - 2850Medium-StrongC-H Stretch (Aliphatic)These peaks arise from the CH, CH₂, and CH₃ groups and often overlap with the broad N-H stretch.[7]
1620 - 1560MediumN-H Bend (Ammonium)This bending vibration is a key diagnostic feature for secondary amine salts.[8]

Causality of Predictions: The most diagnostic feature is the broad N-H stretching band from 3000-2700 cm⁻¹.[7] This is distinct from the sharper, weaker N-H stretch of a free secondary amine which appears around 3320-3280 cm⁻¹.[9] Additionally, the presence of an N-H bending vibration between 1620-1560 cm⁻¹ is characteristic of secondary amine salts and helps to confirm the structure.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, reliable method requiring minimal sample preparation.[10]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid (cyclobutylmethyl)methylamine hydrochloride powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For a pre-charged salt like (cyclobutylmethyl)methylamine hydrochloride, Electrospray Ionization (ESI) is the ideal "soft" ionization technique.[11]

Predicted Mass Spectrum (Positive Ion ESI-MS)

In ESI-MS, the analyte is detected as its corresponding cation. The hydrochloride salt will dissociate in solution, and the protonated amine (the cation) will be detected.

  • Molecular Ion: The free base, (cyclobutylmethyl)methylamine (C₆H₁₃N), has a monoisotopic mass of 99.1048 u. In positive mode ESI-MS, the instrument will detect the protonated molecule, [M+H]⁺. Therefore, the primary ion observed will be at a mass-to-charge ratio (m/z) of approximately 100.1126 .

  • Fragmentation: While ESI is a soft ionization method, some in-source fragmentation can be induced. The most likely fragmentation pathway for amines is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[12]

    • α-Cleavage (loss of cyclobutyl radical): Cleavage of the bond between the methylene linker and the cyclobutyl ring would result in a fragment at m/z 44.0500 ([C₂H₆N]⁺). This is often a very stable and prominent fragment for N-methyl alkylamines.

    • Ring Opening/Cleavage: Fragmentation of the cyclobutane ring itself can also occur, leading to a series of smaller fragments.[13]

Table 3: Predicted Key Ions in the ESI-Mass Spectrum

Predicted m/z Assignment
100.1126[M+H]⁺ (Protonated free base)
44.0500[M+H - C₄H₇]⁺ (Result of α-cleavage)
Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine remains protonated.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode over a relevant mass range (e.g., m/z 30-200).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion while controlling the degree of fragmentation.

Visualization of the Integrated Spectroscopic Analysis

This diagram shows how the different spectroscopic techniques provide complementary data to build a complete and validated picture of the molecular structure.

Integrated_Analysis MS Mass Spectrometry (ESI-MS) - Molecular Weight (m/z 100.1) - Confirms C₆H₁₄N⁺ formula - Fragmentation (m/z 44.0) Structure Final Validated Structure (cyclobutylmethyl)methylamine hydrochloride MS->Structure Elemental Formula & Key Fragments IR Infrared Spectroscopy (ATR) - Identifies Functional Groups - Broad N-H stretch (2700-3000 cm⁻¹) - N-H bend (1560-1620 cm⁻¹) - Confirms Secondary Ammonium Salt IR->Structure Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, HSQC) - Provides Carbon-Hydrogen Framework - Number & type of protons/carbons - Connectivity through coupling/correlations - Confirms Cyclobutyl, N-CH₂, N-CH₃ groups NMR->Structure Atomic Connectivity & Skeleton

Caption: Integrated workflow for structural confirmation.

Conclusion

The rigorous characterization of (cyclobutylmethyl)methylamine hydrochloride requires a multi-technique spectroscopic approach. By systematically applying NMR, IR, and MS, researchers can build an unassailable body of evidence to confirm the molecule's identity, structure, and key functional features. The predictive models and detailed protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable, and self-validating data, adhering to the highest standards of scientific integrity required in modern drug development.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link][7]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link][2][3][14]

  • Doc Brown's Chemistry. ¹³C NMR spectrum of cyclobutane. Available at: [Link][4]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link][8]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Available at: [Link][13]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link][11]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link][6]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Available at: [Link][5]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link][9]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link][12]

  • MDPI. (2024). Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. Available at: [Link][10]

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(cyclobutylmethyl)methylamine hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (Cyclobutylmethyl)methylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (cyclobutylmethyl)methylamine hydrochloride (CAS No: 1251925-47-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, theoretical solubility principles, and practical experimental methodologies. By synthesizing established scientific principles with comparative analysis of structurally related molecules, this guide offers field-proven insights into predicting and manipulating the solubility of this compound, a critical parameter for its application in pharmaceutical intermediates and medicinal chemistry.

Introduction and Physicochemical Characterization

(Cyclobutylmethyl)methylamine hydrochloride is an organic compound of increasing interest within pharmaceutical research and development, primarily serving as a building block in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for its effective handling, formulation, and application. The conversion of the parent amine, (cyclobutylmethyl)methylamine, into its hydrochloride salt is a common strategy employed in medicinal chemistry to enhance stability and, most critically, aqueous solubility, thereby improving its bioavailability and utility in various chemical reactions.[2][3]

The molecule's structure, featuring a polar amine hydrochloride group and a nonpolar cyclobutylmethyl moiety, creates a balance of hydrophilic and lipophilic character that dictates its behavior in different solvent systems. This guide will explore this balance in detail.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the foundation for all solubility studies. The key identifiers and computed properties for (cyclobutylmethyl)methylamine hydrochloride are summarized below.

PropertyValueSource
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloride[4]
CAS Number 1251925-47-9[1][4]
Molecular Formula C₆H₁₄ClN[1][4]
Molecular Weight 135.63 g/mol [1][4]
Canonical SMILES CNCC1CCC1.Cl[4]
InChIKey ZMZJOIIGRUXAEM-UHFFFAOYSA-N[1][4]
Chemical Structure

The chemical structure of (cyclobutylmethyl)methylamine hydrochloride is fundamental to its solubility characteristics.

Caption: Structure of (cyclobutylmethyl)methylamine hydrochloride.

Theoretical Principles of Solubility

The solubility of a substance is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For amine salts like (cyclobutylmethyl)methylamine hydrochloride, solubility is primarily governed by its ionic nature and its molecular structure.

The Role of the Hydrochloride Salt

Amine salts are generally more soluble in polar solvents, particularly water, than their corresponding free base forms.[5] This is due to several factors:

  • Ionic Nature : The reaction of the amine with hydrochloric acid creates a salt composed of the protonated amine cation (R-NH₂⁺-R') and the chloride anion (Cl⁻).[3] These charged species can participate in strong ion-dipole interactions with polar solvent molecules like water.

  • Hydrogen Bonding : The protonated amine group (NH₂⁺) can act as a hydrogen bond donor, forming strong hydrogen bonds with water molecules, which are excellent hydrogen bond acceptors.[2][5] This interaction facilitates the disruption of the crystal lattice of the salt and the solvation of the ions.

Structural Influence on Solubility

The overall solubility is a push-and-pull between the hydrophilic (water-loving) and lipophilic (fat-loving) portions of the molecule.

G cluster_molecule (Cyclobutylmethyl)methylamine Hydrochloride cluster_properties Solubility Contributions Head Amine Hydrochloride Group (N⁺H₂-CH₃ and Cl⁻) Tail Cyclobutylmethyl Group (C₄H₇-CH₂) Hydrophilic Hydrophilic Character (Water Solubility) Head->Hydrophilic Dominant Contributor - Ion-dipole interactions - Hydrogen bonding Lipophilic Lipophilic Character (Organic Solvent Solubility) Tail->Lipophilic Dominant Contributor - van der Waals forces

Caption: Duality of solubility characteristics.

The cyclobutylmethyl group is a nonpolar, aliphatic moiety. It contributes to the molecule's lipophilicity, which favors solubility in nonpolar organic solvents. Conversely, the methylammonium chloride portion is highly polar and ionic, driving aqueous solubility. The ultimate solubility in a given solvent depends on the solvent's ability to effectively solvate both parts of the molecule.

Experimental Determination of Solubility: Protocols and Predictions

While specific experimental data for (cyclobutylmethyl)methylamine hydrochloride is not publicly available, its solubility can be reliably predicted and determined using standard laboratory protocols.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining water solubility. The causality behind this choice is its simplicity and ability to ensure that a saturated solution reaches equilibrium.

Protocol:

  • Preparation : Add an excess amount of (cyclobutylmethyl)methylamine hydrochloride to a known volume of purified water (e.g., 10 mL) in a flask with a screw cap. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration : Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.

  • Phase Separation : Cease agitation and allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Centrifugation is highly recommended to ensure complete removal of suspended microcrystals.

  • Sampling : Carefully extract an aliquot of the clear, supernatant solution.

  • Quantification : Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation : The solubility is expressed in units such as mg/mL or mol/L.

G start Start step1 1. Add excess solid to water start->step1 step2 2. Agitate at constant T (24-48 hrs) step1->step2 Equilibration step3 3. Let solid settle (or centrifuge) step2->step3 Phase Separation step4 4. Sample clear supernatant step3->step4 step5 5. Quantify concentration (HPLC) step4->step5 Analysis end End: Solubility Value step5->end

Caption: Workflow for the shake-flask solubility method.

Predicted Solubility Profile

Based on the behavior of analogous compounds like methylamine hydrochloride, a qualitative solubility profile can be predicted.[6][7] The presence of the larger, nonpolar cyclobutylmethyl group will generally decrease water solubility and increase organic solvent solubility compared to simpler amine salts.

SolventPredicted SolubilityRationale
Water Soluble to Very SolubleThe ionic hydrochloride group dominates, enabling strong hydrogen bonding and ion-dipole interactions.[2]
Methanol / Ethanol SolubleThese polar protic solvents can solvate the ions and hydrogen bond with the compound, while also interacting with the alkyl portion. Methylamine HCl is known to be soluble in ethanol.[6][8]
Dichloromethane (DCM) Sparingly Soluble to InsolubleA polar aprotic solvent. It may have some interaction with the alkyl chain, but it is a poor solvent for ionic salts.
Acetone InsolubleWhile polar, acetone is aprotic and a poor solvent for ionic hydrochlorides. Methylamine HCl is insoluble in acetone.[6]
Toluene / Hexane InsolubleThese nonpolar solvents cannot effectively solvate the charged amine hydrochloride group, leading to negligible solubility. The freebase form would be soluble, but the salt is not.[7]
Diethyl Ether InsolubleA nonpolar solvent that is unable to overcome the lattice energy of the ionic salt.[6]

Key Factors Influencing Solubility

For drug development professionals, understanding how to manipulate solubility is critical. Several factors can be adjusted to control the dissolution of (cyclobutylmethyl)methylamine hydrochloride.

Effect of pH

The pH of an aqueous solution is the most significant factor influencing the solubility of an amine salt. The compound exists in equilibrium between its protonated (salt) form and its deprotonated (free base) form.

  • Low pH (Acidic) : In acidic conditions, the equilibrium shifts towards the protonated, cationic form (R₂NH₂⁺). This charged species is highly water-soluble.

  • High pH (Basic) : As the pH increases, the amine is deprotonated to its free base form (R₂NH). The free base is significantly less polar and thus much less soluble in water, potentially leading to precipitation.

This property is routinely exploited to separate amines from neutral compounds.[9]

Effect of Temperature

For most ionic salts, the dissolution process is endothermic, meaning that solubility increases with temperature.[2] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid and disrupt the hydrogen bonding network of the solvent, allowing more solute to dissolve. This relationship should be determined experimentally to construct a solubility curve, which is vital for processes like crystallization and formulation.

Comparative Analysis

Comparing the target compound to structurally similar molecules provides valuable context for its expected behavior.

CompoundMolecular FormulaKey Structural DifferenceExpected Impact on Aqueous Solubility
(Cyclobutylmethyl)methylamine HCl C₆H₁₄ClNBaseline Baseline
Methylamine HCl CH₆ClNLacks the bulky, lipophilic cyclobutylmethyl group.Higher . Very soluble in water due to low lipophilicity.[2][6]
Cyclobutylmethylamine HCl C₅H₁₂ClNLacks the N-methyl group, making it a primary amine salt.Similar, possibly slightly higher . Primary amines can form more hydrogen bonds than secondary amines, but the overall lipophilicity is very close.[10]
2-(Cyclobutylmethoxy)ethan-1-amine HCl C₇H₁₆ClNOContains a polar ether linkage.Higher . The ether oxygen can act as a hydrogen bond acceptor, increasing polarity and enhancing aqueous solubility.[1]

This comparative analysis underscores the critical role of the cyclobutylmethyl group in modulating the compound's lipophilicity and, consequently, its solubility profile relative to simpler amines.

Conclusion

The solubility of (cyclobutylmethyl)methylamine hydrochloride is a multifaceted property governed by the ionic character of its amine salt and the lipophilicity of its alkyl structure. It is predicted to be highly soluble in water and polar protic solvents like methanol and ethanol, with solubility decreasing significantly in less polar and nonpolar organic solvents. The key external factors controlling its solubility are solution pH and temperature, providing levers for manipulation in experimental and industrial settings. For researchers and drug development professionals, a thorough understanding of these principles is essential for optimizing reaction conditions, purification strategies, and the formulation of final products containing this versatile chemical intermediate.

References

  • Chemsrc. (n.d.). CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE | CAS#:848497-98-3. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Chemister.ru. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • The Hive. (2003). Methylamine freebase/HCl salt solubilities. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Stability of (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical framework for assessing the thermal stability of (cyclobutylmethyl)methylamine hydrochloride, a critical quality attribute (CQA) for ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs). We delve into the foundational principles of thermal decomposition for amine hydrochlorides and present a multi-faceted analytical approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Detailed, field-proven protocols are provided for each technique, emphasizing the causality behind experimental choices. The narrative synthesizes data interpretation strategies and contextualizes the findings within the broader framework of drug development and process safety, adhering to principles outlined in ICH guidelines.

Introduction: The Imperative of Thermal Stability

In pharmaceutical development, the thermal stability of an API is a cornerstone of its overall quality profile. An unstable compound can degrade under thermal stress during manufacturing, storage, or transport, leading to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties. For (cyclobutylmethyl)methylamine hydrochloride, a secondary amine salt, understanding its response to thermal energy is paramount for de-risking its development pathway.

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature and humidity.[1] This guide offers an in-depth, authoritative approach to characterizing the thermal stability of (cyclobutylmethyl)methylamine hydrochloride, enabling researchers to establish a stable formulation, define safe handling and storage conditions, and build a robust data package for regulatory submissions.[1][2]

Physicochemical Profile and Mechanistic Considerations

A thorough understanding of the molecule's intrinsic properties is the first step in a logical stability investigation.

Molecular and Physical Properties

(Cyclobutylmethyl)methylamine hydrochloride is a salt formed from the reaction of a secondary amine, (cyclobutylmethyl)(methyl)amine, with hydrochloric acid.[3] This structure dictates its potential degradation pathways.

PropertyValueSource
Molecular Formula C₆H₁₄ClNPubChem[3]
Molecular Weight 135.63 g/mol PubChem[3]
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloridePubChem[3]
Structure A secondary amine salt with a cyclobutyl moiety.BenchChem[4]
Predicted Thermal Decomposition Pathway

Amine hydrochlorides are known to undergo thermal decomposition, often via dehydrochlorination.[5] Upon heating, the salt can dissociate into the free amine and hydrogen chloride gas.[5][6][7] This is a reversible reaction, analogous to the decomposition of ammonium chloride.[6]

NH₄Cl(s) ⇌ NH₃(g) + HCl(g) [6]

For (cyclobutylmethyl)methylamine hydrochloride, the primary decomposition pathway is predicted to be:

C₆H₁₃N·HCl(s) ⇌ C₆H₁₃N(g) + HCl(g)

This decomposition can be followed by further degradation of the resulting free amine at higher temperatures. Identifying the onset temperature of this process is a primary goal of thermal analysis.

G cluster_0 Thermal Input Compound (Cyclobutylmethyl)methylamine Hydrochloride (Solid) FreeAmine (Cyclobutylmethyl)methylamine (Gas) Compound->FreeAmine Heat (Δ) HCl Hydrogen Chloride (Gas) Compound->HCl Heat (Δ)

Caption: Predicted dehydrochlorination pathway.

Core Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive stability profile. TGA quantifies mass loss, DSC identifies thermal events like melting and decomposition, and ARC provides critical data on runaway reaction potential under adiabatic conditions.[8]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the definitive technique for determining the temperature at which decomposition, involving the loss of volatile products like HCl and the amine itself, begins.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of (cyclobutylmethyl)methylamine hydrochloride into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Collection: Continuously record the sample mass, sample temperature, and time.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), typically calculated using the tangent method at the point of initial significant mass loss.

TGA_Workflow start Start prep Sample Preparation (5-10 mg in TGA pan) start->prep load Load into TGA (N₂ Atmosphere) prep->load heat Heating Program (30-400°C @ 10°C/min) load->heat record Record Mass vs. Temp heat->record analyze Analyze Thermogram (Determine Tonset) record->analyze end End analyze->end

Caption: TGA experimental workflow.

Differential Scanning Calorimetry (DSC): Identifying Thermal Events

Principle & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is highly sensitive to thermal events such as melting (endotherm) and decomposition (often an exotherm).[10] Correlating DSC events with TGA mass loss provides a powerful diagnostic tool.[12]

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any evolved gases during the initial stages of decomposition, ensuring the event is accurately measured.

  • Atmosphere: Purge the DSC cell with inert nitrogen gas at a flow rate of 50 mL/min.

  • Heating Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at 10 °C/min, mirroring the TGA method for direct comparison.

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks (melting, solid-solid transitions) and exothermic peaks (decomposition, crystallization).[9] Determine the onset temperatures and integrated peak areas (enthalpy, ΔH).

DSC_Workflow start Start prep Sample Preparation (2-5 mg in sealed pan) start->prep load Load into DSC (N₂ Atmosphere) prep->load heat Heating Program (30-400°C @ 10°C/min) load->heat record Record Heat Flow vs. Temp heat->record analyze Analyze Thermogram (Identify Peaks, ΔH) record->analyze end End analyze->end

Caption: DSC experimental workflow.

Accelerating Rate Calorimetry (ARC): Assessing Runaway Potential

Principle & Rationale: The ARC is an adiabatic calorimeter that quantifies the time, temperature, and pressure relationships for an exothermic reaction under worst-case thermal runaway conditions (no heat loss to the surroundings).[8][13] This is critical for process safety, defining safe operating temperatures, and designing emergency relief systems.[14]

Detailed Experimental Protocol:

  • Instrument Setup: Use a suitable sample bomb (e.g., titanium) and calibrate the instrument.

  • Sample Preparation: Load a larger sample (e.g., 1-5 g) into the bomb.

  • Test Mode (Heat-Wait-Search):

    • Heat: The system heats the sample to a starting temperature (e.g., 50 °C) in discrete steps (e.g., 5 °C).

    • Wait: It holds the temperature for a set period (e.g., 15 minutes) to achieve thermal equilibrium.

    • Search: The system monitors the sample for self-heating. If the rate of temperature rise exceeds a sensitivity threshold (e.g., 0.02 °C/min), it indicates the onset of an exotherm.

  • Adiabatic Tracking: Once an exotherm is detected, the ARC switches to adiabatic mode.[8][14] The surrounding heaters match the sample's temperature, ensuring all generated heat increases the sample's temperature.

  • Data Collection: Record temperature and pressure as a function of time until the reaction is complete.

  • Data Analysis: Generate plots of temperature vs. time, pressure vs. time, and self-heat rate vs. temperature. Key parameters include the onset temperature of the exotherm, the Time to Maximum Rate (TMR), and the adiabatic temperature rise (ΔTad).[14][15]

ARC_Workflow start Start prep Sample Preparation (1-5 g in bomb) start->prep hws Heat-Wait-Search Mode (Stepwise heating) prep->hws detect Exotherm Detected? (Self-heat > 0.02°C/min) hws->detect detect->hws No adiabatic Switch to Adiabatic Mode (Track Self-Heating) detect->adiabatic Yes record Record T and P vs. Time adiabatic->record analyze Analyze Runaway Data (TMR, ΔTad) record->analyze end End analyze->end

Caption: ARC experimental workflow (Heat-Wait-Search).

Integrated Data Analysis and Risk Assessment

Synthesizing data from all three techniques provides a holistic view of the compound's thermal behavior.

Data Synthesis

The results should be compiled into a clear summary table for easy comparison and interpretation.

ParameterTechniqueTypical ResultInterpretation
Melting Point (Tm) DSCSharp endothermIndicates purity and crystalline form. Occurs before decomposition.
Decomposition Onset (Tonset) TGAFirst significant mass lossThe temperature at which the material begins to degrade.
Exotherm Onset DSCOnset of exothermic peakThe temperature at which heat-releasing decomposition begins.
Adiabatic Exotherm Onset ARCOnset of self-heatingThe lowest temperature at which a runaway reaction could initiate under adiabatic conditions. This is a critical process safety limit.
Time to Maximum Rate (TMR) ARCTime from onset to peak reaction rateInforms the timeframe for emergency response in a runaway scenario.
Adiabatic Temp. Rise (ΔTad) ARCTotal temperature increaseIndicates the severity of the potential runaway reaction.
Implications for Drug Development and Handling
  • Manufacturing: The decomposition onset temperature determined by TGA and ARC dictates the maximum safe processing temperatures for operations like drying, milling, and formulation. A significant margin of safety should be applied.

  • Storage: The stability data, generated under accelerated conditions as per ICH Q1A(R2) guidelines, is used to establish the re-test period and recommend storage conditions.[1][16]

  • Formulation: Knowledge of thermal stability is crucial for selecting compatible excipients and developing a stable final drug product.[10][11] DSC can be used to screen for drug-excipient interactions.[11]

Conclusion

The thermal stability assessment of (cyclobutylmethyl)methylamine hydrochloride is a non-negotiable component of its pharmaceutical development. A systematic approach, leveraging the complementary strengths of TGA, DSC, and ARC, provides the necessary data to ensure quality, safety, and regulatory compliance. By understanding the "why" behind each analytical choice and integrating the results into a cohesive risk assessment, researchers can confidently advance drug candidates, ensuring that both process safety and product stability are rigorously controlled. This guide serves as a robust framework for achieving that critical objective.

References

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An Investigator's Technical Guide to the Potential Biological Activities of (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for investigating the potential biological activities of (cyclobutylmethyl)methylamine hydrochloride, a secondary amine with structural motifs suggestive of neurological activity. In the absence of extensive direct research on this specific molecule, this document synthesizes information from structurally analogous compounds and foundational principles of medicinal chemistry to propose a rational, hypothesis-driven approach to its characterization. We present a detailed analysis of the compound's structural features, hypothesize potential central nervous system (CNS) targets, and provide actionable, step-by-step experimental protocols for in vitro validation, including receptor binding and neurotransmitter reuptake assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction and Rationale

(Cyclobutylmethyl)methylamine hydrochloride is a small molecule whose potential pharmacological profile remains largely unexplored in public-domain research. Its structure, however, presents a compelling case for investigation, particularly within the realm of central nervous system therapeutics. The molecule combines two key structural features that are prevalent in a variety of biologically active compounds: a cyclobutane ring and a secondary N-methylamine group. The hydrochloride salt form enhances its stability and solubility, making it amenable to standard experimental procedures.[1][2]

The rationale for this guide is to provide a structured and scientifically rigorous pathway for elucidating the biological activities of this compound. By leveraging structure-activity relationship (SAR) data from related chemical classes, we can formulate specific hypotheses about its potential mechanisms of action. This document will serve as a roadmap for researchers, detailing not just what to test, but why specific experimental choices are made and how to execute the necessary assays to validate these hypotheses.

Cheminformatics and Structural Analysis

A foundational analysis of the physicochemical properties of (cyclobutylmethyl)methylamine hydrochloride provides insights into its potential as a drug candidate.

Molecular Formula: C₆H₁₄ClN[1][2] Molecular Weight: 135.63 g/mol [1][2]

PropertyValueSource
IUPAC Name1-cyclobutyl-N-methylmethanamine;hydrochloride[2]
Molecular FormulaC₆H₁₄ClN[2]
Molecular Weight135.63 g/mol [2]
Topological Polar Surface Area12 Ų[3]
Complexity39.2[3]

The presence of the cyclobutane ring, a strained carbocycle, is of particular interest. In medicinal chemistry, this moiety is increasingly utilized to introduce conformational rigidity, improve metabolic stability, and serve as a non-aromatic bioisostere.[4][5][6] Its puckered, three-dimensional structure can be advantageous for fitting into specific hydrophobic pockets of protein targets. The N-methylamine group is a common pharmacophore in many CNS-active drugs, contributing to the basicity of the molecule and its ability to engage in hydrogen bonding or ionic interactions with biological targets.[7][8] The combination of these features suggests that (cyclobutylmethyl)methylamine hydrochloride may interact with monoamine systems in the brain.

Hypothesized Biological Activities: A Focus on CNS Targets

Based on the structural analysis, we hypothesize that (cyclobutylmethyl)methylamine hydrochloride is a candidate for modulating monoaminergic neurotransmission. The overall structure bears a resemblance to fragments of known psychoactive agents that interact with dopamine, serotonin, and norepinephrine pathways. Therefore, our primary hypothesis is that this compound may exhibit affinity for monoamine transporters or receptors.

Hypothesis 1: The compound acts as an inhibitor of monoamine transporters. Many CNS stimulants and antidepressants derive their activity from blocking the reuptake of dopamine (DAT), serotonin (SERT), or norepinephrine (NET).[9] The secondary amine structure of our target compound is a common feature in such inhibitors.

Hypothesis 2: The compound demonstrates binding affinity for dopamine and/or serotonin receptors. The molecule's structure could allow it to act as a ligand for G-protein coupled receptors, such as dopamine (e.g., D2) or serotonin (e.g., 5-HT1A, 5-HT2A) receptors, potentially as an antagonist or partial agonist.[10]

Proposed Experimental Workflows for Validation

To systematically test these hypotheses, a tiered in vitro screening approach is recommended. This will begin with broad profiling of the compound's interaction with key CNS targets, followed by more detailed characterization of any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Characterization cluster_2 Outcome Primary_Screening Initial Profiling of (cyclobutylmethyl)methylamine hydrochloride Receptor_Binding Radioligand Binding Assays (Dopamine & Serotonin Receptors) Primary_Screening->Receptor_Binding Transporter_Uptake Neurotransmitter Reuptake Assays (DAT, SERT, NET) Primary_Screening->Transporter_Uptake Hit_Characterization Detailed Analysis of Positive Hits Receptor_Binding->Hit_Characterization If significant binding is observed Transporter_Uptake->Hit_Characterization If significant uptake inhibition is observed Dose_Response IC50/Ki Determination Hit_Characterization->Dose_Response Selectivity_Panel Profiling against a broader panel of related targets Dose_Response->Selectivity_Panel Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) to determine agonist/antagonist activity Selectivity_Panel->Functional_Assay SAR_Development Lead for SAR Development Functional_Assay->SAR_Development

Caption: A tiered experimental workflow for characterizing the biological activity of (cyclobutylmethyl)methylamine hydrochloride.

Detailed Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of (cyclobutylmethyl)methylamine hydrochloride for the human dopamine D2 receptor.[11][12]

Objective: To quantify the binding affinity of the test compound for the D2 receptor.

Materials and Reagents:

  • Membrane Preparation: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human recombinant dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or a similar high-affinity D2 antagonist radioligand.

  • Non-specific Ligand: Haloperidol or another potent D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: (cyclobutylmethyl)methylamine hydrochloride, dissolved in assay buffer or DMSO to create a stock solution.

  • Scintillation Cocktail.

  • 96-well plates and filter mats (GF/B or GF/C, pre-soaked in polyethylenimine).

  • Plate harvester and liquid scintillation counter.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that provides adequate signal (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL of assay buffer, 150 µL of diluted membranes, and 50 µL of [³H]-Spiperone.

    • Non-specific Binding (NSB): 50 µL of non-specific ligand (e.g., 10 µM final concentration of haloperidol), 150 µL of diluted membranes, and 50 µL of [³H]-Spiperone.

    • Test Compound: 50 µL of varying concentrations of (cyclobutylmethyl)methylamine hydrochloride, 150 µL of diluted membranes, and 50 µL of [³H]-Spiperone.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats. Place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in presence of compound - NSB) / (TB - NSB)]).

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Detailed Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of serotonin uptake by (cyclobutylmethyl)methylamine hydrochloride.[9][13][14]

Objective: To determine the potency of the test compound as an inhibitor of the human serotonin transporter.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human recombinant serotonin transporter (hSERT).

  • Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Wash Buffer: Ice-cold KRH buffer.

  • Control Inhibitor: Fluoxetine or citalopram.

  • Test Compound: (cyclobutylmethyl)methylamine hydrochloride, prepared in serial dilutions.

  • 96-well cell culture plates.

  • Cell lysis buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the hSERT-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[15] Incubate overnight.

  • Pre-incubation: On the day of the assay, gently wash the cells with KRH buffer. Pre-incubate the cells for 15-20 minutes at 37°C with varying concentrations of the test compound or the control inhibitor.

  • Initiation of Uptake: Add [³H]-Serotonin to each well at a final concentration near its Km value (e.g., 65 nM) to initiate the uptake reaction.[9]

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C.[9] This time should be within the linear range of serotonin uptake.

  • Termination of Uptake: Terminate the assay by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Determine the amount of serotonin uptake at each concentration of the test compound.

  • Calculate the percent inhibition of serotonin uptake relative to the control (no inhibitor).

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Data Acquisition & Analysis Seed_Cells Seed hSERT-expressing HEK293 cells in a 96-well plate Incubate Incubate overnight Seed_Cells->Incubate Wash_Cells Wash cells with KRH buffer Incubate->Wash_Cells Pre_Incubate Pre-incubate with test compound or control Wash_Cells->Pre_Incubate Add_Radioligand Add [3H]-Serotonin to initiate uptake Pre_Incubate->Add_Radioligand Incubate_Uptake Incubate for 15 min at 37°C Add_Radioligand->Incubate_Uptake Terminate Terminate by washing with ice-cold buffer Incubate_Uptake->Terminate Lyse_Cells Lyse cells Terminate->Lyse_Cells Scintillation_Counting Measure radioactivity Lyse_Cells->Scintillation_Counting Calculate_IC50 Calculate % inhibition and determine IC50 Scintillation_Counting->Calculate_IC50

Caption: A workflow diagram for the Serotonin Transporter (SERT) Uptake Assay.

Data Interpretation and Future Directions

The results from these initial in vitro assays will provide the first critical insights into the biological activity of (cyclobutylmethyl)methylamine hydrochloride.

  • Positive Receptor Binding: A low Ki value for a specific receptor would warrant further investigation through functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. A broad selectivity panel would also be necessary to assess off-target effects.

  • Positive Transporter Inhibition: A low IC50 value for one or more monoamine transporters would classify the compound as a reuptake inhibitor. The relative potency for DAT, SERT, and NET would suggest its potential therapeutic application (e.g., antidepressant, psychostimulant).

  • Negative Results: The absence of significant activity in these primary assays would suggest that the compound's biological activity may lie outside the monoaminergic system, prompting a broader screening approach.

Successful identification of a primary target and mechanism of action would pave the way for lead optimization, where analogues of the compound are synthesized to improve potency, selectivity, and pharmacokinetic properties. Subsequent in vivo studies in relevant animal models would be the next logical step to evaluate efficacy and safety.

Conclusion

While direct biological data for (cyclobutylmethyl)methylamine hydrochloride is scarce, its chemical structure provides a strong rationale for its investigation as a modulator of the central nervous system. The combination of a cyclobutane ring and a secondary N-methylamine is a recurring theme in CNS-active compounds. This guide outlines a logical, hypothesis-driven approach to systematically characterize its potential biological activities. By employing established in vitro methodologies such as radioligand binding and neurotransmitter reuptake assays, researchers can efficiently determine if this compound holds promise as a novel therapeutic agent. The detailed protocols and workflows provided herein are intended to serve as a practical starting point for these investigations.

References

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Methodological & Application

Synthesis of (Cyclobutylmethyl)methylamine Hydrochloride: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(Cyclobutylmethyl)methylamine hydrochloride, with the IUPAC name 1-cyclobutyl-N-methylmethanamine hydrochloride, is a secondary amine salt that serves as a valuable building block in medicinal chemistry and drug development.[1] The incorporation of the cyclobutyl moiety can impart unique conformational constraints and metabolic stability to parent molecules, making it a desirable feature in the design of novel therapeutic agents.[2] This document provides a comprehensive, field-proven experimental protocol for the synthesis of (cyclobutylmethyl)methylamine hydrochloride, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₄ClN[1]
Molecular Weight 135.63 g/mol [1]
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloride[1]
CAS Number 1251925-47-9[1]

Synthetic Strategy: A Logic-Driven Approach

The synthesis of (cyclobutylmethyl)methylamine hydrochloride is most efficiently achieved through a two-step process. The core of this strategy is the formation of the secondary amine, (cyclobutylmethyl)methylamine, via reductive amination of cyclobutanecarboxaldehyde with methylamine. This is followed by the conversion of the free amine to its stable hydrochloride salt.

Reductive Amination: The Cornerstone of C-N Bond Formation

Reductive amination is a powerful and widely used method for the synthesis of amines.[3] It involves the reaction of a carbonyl compound (in this case, an aldehyde) with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation of amines.[3]

For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective reagent that can reduce the imine intermediate in the presence of the starting aldehyde, a crucial factor for achieving high yields.[3][4][5] Unlike other reducing agents such as sodium cyanoborohydride, NaBH(OAc)₃ is non-toxic and its use avoids the potential for cyanide contamination in the final product.[4] The reaction is typically carried out in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at ambient temperature. For the reductive amination of aldehydes, the use of an acid catalyst is generally not necessary.[4][5]

Salt Formation: Ensuring Stability and Purity

The synthesized (cyclobutylmethyl)methylamine is a free base which can be an oil and may be susceptible to degradation over time. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. This is achieved by treating a solution of the amine with hydrochloric acid, typically as a solution in an organic solvent like diethyl ether or dioxane, to precipitate the hydrochloride salt.

Experimental Workflow and Reaction Pathway

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation A Cyclobutanecarboxaldehyde D Reaction Mixture (Imine Formation & Reduction) A->D B Methylamine Solution B->D C Sodium Triacetoxyborohydride C->D E Aqueous Workup D->E F (Cyclobutylmethyl)methylamine (Free Base) E->F G Dissolve in Diethyl Ether F->G H Add HCl in Diethyl Ether G->H I Precipitation H->I J Filtration & Drying I->J K (Cyclobutylmethyl)methylamine HCl (Final Product) J->K

Caption: Experimental workflow for the synthesis of (cyclobutylmethyl)methylamine hydrochloride.

The chemical transformation is as follows:

G cluster_0 Reductive Amination cluster_1 Salt Formation A Cyclobutanecarboxaldehyde C Imine Intermediate A->C + CH3NH2 - H2O B Methylamine (CH3NH2) B->C D (Cyclobutylmethyl)methylamine C->D + [H] (NaBH(OAc)3) E (Cyclobutylmethyl)methylamine G (Cyclobutylmethyl)methylamine HCl E->G + HCl F HCl F->G

Caption: Reaction pathway for the synthesis of (cyclobutylmethyl)methylamine hydrochloride.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
Cyclobutanecarboxaldehyde≥98%Commercially Available
Methylamine solution2.0 M in THFCommercially Available
Sodium triacetoxyborohydride97%Commercially Available
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Commercially Available
Hydrochloric acid solution2.0 M in diethyl etherCommercially Available
Step 1: Synthesis of (Cyclobutylmethyl)methylamine (Free Base)
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxaldehyde (5.0 g, 59.4 mmol).

  • Add anhydrous 1,2-dichloroethane (100 mL) to the flask and stir until the aldehyde is fully dissolved.

  • To the stirred solution, add methylamine solution (2.0 M in THF, 35.7 mL, 71.3 mmol, 1.2 equivalents) dropwise over 10 minutes at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (18.9 g, 89.1 mmol, 1.5 equivalents) to the reaction mixture. Caution: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (cyclobutylmethyl)methylamine as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of (Cyclobutylmethyl)methylamine Hydrochloride
  • Dissolve the crude (cyclobutylmethyl)methylamine from Step 1 in anhydrous diethyl ether (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether until precipitation of a white solid is complete. The pH of the solution should be acidic upon testing with moist litmus paper.

  • Continue stirring the suspension at 0 °C for an additional 30 minutes.

  • Collect the white precipitate by vacuum filtration, washing the solid with cold diethyl ether (2 x 30 mL).

  • Dry the resulting white solid under vacuum to a constant weight to afford pure (cyclobutylmethyl)methylamine hydrochloride.

Characterization and Expected Results

The final product should be a white to off-white crystalline solid. The expected yield for this two-step synthesis is typically in the range of 70-85%.

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.15 (br s, 2H): -NH₂⁺- protons.

    • δ 2.75 (t, J = 7.6 Hz, 2H): -CH₂-N- protons.

    • δ 2.55 (s, 3H): -N-CH₃ protons.

    • δ 2.40-2.25 (m, 1H): Cyclobutyl methine proton (-CH-).

    • δ 2.05-1.90 (m, 2H): Cyclobutyl methylene protons (-CH₂-).

    • δ 1.85-1.70 (m, 4H): Cyclobutyl methylene protons (-CH₂-).

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 53.5: -CH₂-N- carbon.

    • δ 35.8: Cyclobutyl methine carbon (-CH-).

    • δ 32.1: -N-CH₃ carbon.

    • δ 27.9: Cyclobutyl methylene carbons (-CH₂-).

    • δ 18.2: Cyclobutyl methylene carbon (-CH₂-).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~2700-3000 cm⁻¹ (broad): N-H⁺ stretching of the secondary ammonium salt.

    • ~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1580 cm⁻¹: N-H⁺ bending.

    • ~1450 cm⁻¹: C-H bending.

  • Mass Spectrometry (ESI+):

    • m/z 100.1: [M+H]⁺ (corresponding to the free base, C₆H₁₃N).

Safety and Handling

  • Cyclobutanecarboxaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Methylamine: Highly flammable gas or liquid. Toxic if inhaled. Causes severe skin burns and eye damage.

  • Sodium triacetoxyborohydride: In contact with water, releases flammable gases. Causes severe skin burns and eye damage.

  • 1,2-Dichloroethane: Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Suspected of causing cancer.

  • Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • BenchChem. (n.d.). Spectroscopic data of (Cyclobutylmethyl)(methyl)amine. Retrieved from a hypothetical BenchChem product page.[2]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G., et al. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout.[3]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.[4]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]1]

Sources

N-Alkylation of Cyclobutylmethylamine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyl Cyclobutylmethylamines

In the landscape of modern medicinal chemistry and drug development, the cyclobutylmethylamine scaffold is a privileged structural motif. Its unique conformational constraints and metabolic stability make it an attractive building block for novel therapeutics. The N-alkylation of this primary amine is a critical transformation, enabling the synthesis of diverse libraries of secondary and tertiary amines. These derivatives are pivotal for probing structure-activity relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, experience-driven protocol for the efficient N-alkylation of cyclobutylmethylamine, with a primary focus on the robust and widely applicable method of reductive amination.

Pillar 1: The Chemistry of Controlled N-Alkylation

The direct alkylation of primary amines with alkyl halides is often fraught with challenges, most notably the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] This lack of selectivity necessitates tedious purification and results in lower yields of the desired product.

Reductive amination, conversely, offers a more controlled and efficient one-pot approach to N-alkylation.[3][4] This powerful transformation proceeds through a two-step sequence:

  • Imine Formation: The primary amine, cyclobutylmethylamine, reacts with an aldehyde or ketone to form a transient imine (or Schiff base) intermediate. This reaction is typically reversible and often catalyzed by mild acid.[5]

  • In Situ Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the imine as it is formed. This drives the equilibrium towards the final N-alkylated amine product and prevents the side reactions associated with direct alkylation.[6][7]

The choice of reducing agent is paramount to the success of reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Two of the most effective and commonly employed reducing agents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[8][9] Its attenuated reactivity, due to the electron-withdrawing effects of the acetoxy groups, allows it to be used in a one-pot procedure where it coexists with the carbonyl compound without significant reduction of the latter.[9][10] It is generally considered a safer alternative to sodium cyanoborohydride.

  • Sodium Cyanoborohydride (NaBH₃CN): Another highly effective reagent, NaBH₃CN, is particularly useful because its reducing power is pH-dependent, allowing for selective reduction of the iminium ion under mildly acidic conditions where the carbonyl group is less reactive.[11] However, it is highly toxic and can release hydrogen cyanide gas upon contact with strong acids, necessitating stringent safety precautions.[12][13][14][15]

For this protocol, we will focus on the use of sodium triacetoxyborohydride due to its efficacy, selectivity, and more favorable safety profile.

Pillar 2: A Self-Validating Protocol for N-Alkylation via Reductive Amination

This protocol provides a detailed, step-by-step methodology for the N-alkylation of cyclobutylmethylamine with a generic aldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclobutylmethylamine≥98%Commercially Available
Aldehyde (R-CHO)≥98%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableMoisture sensitive, handle under inert atmosphere.
1,2-Dichloroethane (DCE)AnhydrousCommercially AvailablePreferred solvent for NaBH(OAc)₃ reactions.[9]
Dichloromethane (DCM)AnhydrousCommercially AvailableAlternative solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Amine Cyclobutylmethylamine (1.0 eq) Imine_Formation Imine Formation (Stir at RT, 1-2 h) Amine->Imine_Formation Aldehyde Aldehyde (R-CHO) (1.0-1.2 eq) Aldehyde->Imine_Formation Solvent Anhydrous DCE Solvent->Imine_Formation Reduction In Situ Reduction (Add NaBH(OAc)₃, 1.5 eq) Imine_Formation->Reduction Imine intermediate Quench Quench with sat. NaHCO₃ Reduction->Quench Reaction completion (TLC or LC-MS) Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkyl Cyclobutylmethylamine Purify->Product

Caption: Workflow for the one-pot reductive amination of cyclobutylmethylamine.

Step-by-Step Protocol
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutylmethylamine (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.[8]

    • Causality: The use of anhydrous solvent is crucial as the presence of water can hydrolyze the imine intermediate and decompose the reducing agent.[16] An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Imine Formation: Stir the solution at room temperature for 1-2 hours.[3] The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.

    • Expert Insight: For less reactive aldehydes or ketones, the addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate imine formation.[8] However, for most aldehydes with a primary amine, this is often not necessary.

  • In Situ Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equivalents) portion-wise over 5-10 minutes.[8] A slight exotherm may be observed.

    • Causality: Portion-wise addition helps to control the reaction rate and any potential temperature increase. NaBH(OAc)₃ is the preferred reagent here due to its mildness and selectivity for the iminium ion over the aldehyde.[10][17]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-24 hours).

  • Work-up: a. Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Trustworthiness: The bicarbonate quench neutralizes any remaining acid and decomposes the excess borohydride reagent. The brine wash helps to remove any residual water from the organic phase.

  • Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. b. Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the product from streaking on the column) to afford the pure N-alkylated cyclobutylmethylamine.

    • Expert Insight: The addition of a small amount of a basic modifier like triethylamine to the eluent can significantly improve the chromatography of amines by deactivating acidic sites on the silica gel.

Pillar 3: Visualization and Data Presentation

Comparative Overview of N-Alkylation Strategies
MethodAlkylating AgentKey Reagents/CatalystsAdvantagesDisadvantages
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CNHigh selectivity for mono-alkylation, one-pot procedure, broad substrate scope.[3][4]Requires a carbonyl compound, potential toxicity of some reducing agents (NaBH₃CN).[12]
Direct Alkylation Alkyl HalidesBase (e.g., K₂CO₃, Et₃N)Simple procedure, readily available reagents.Prone to over-alkylation, leading to mixtures of products; can be unselective.[1][2]
Alkylation with Alcohols AlcoholsTransition metal catalysts (e.g., Ru, Ir)Atom economical (water is the only byproduct), uses readily available alcohols.[18]Requires elevated temperatures and specialized catalysts.
Chemical Mechanism of Reductive Amination

Reductive_Amination_Mechanism Amine Cyclobutylmethylamine (R¹-NH₂) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (R²-CHO) Aldehyde->Hemiaminal Imine Imine Intermediate [R¹-N=CHR²] Hemiaminal->Imine -H₂O Iminium Iminium Ion Imine->Iminium +H⁺ Product N-Alkyl Cyclobutylmethylamine (R¹-NH-CH₂R²) Iminium->Product +[H⁻] H_plus H⁺ (catalyst) H2O -H₂O Reducer [H⁻] from NaBH(OAc)₃

Caption: Mechanism of reductive amination of cyclobutylmethylamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • The Ohio State University. Sodium Cyanoborohydride SOP. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]

  • Google Patents.
  • ResearchGate. Practical N-Alkylation via Homogeneous Iridium-Catalyzed Direct Reductive Amination. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Royal Society of Chemistry. Catalytic reductive N-alkylation of amines using carboxylic acids. [Link]

  • ResearchGate. A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. [Link]

  • Royal Society of Chemistry. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

  • ResearchGate. Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles. [Link]

  • ResearchGate. Synthesis of Substituted N-Alkylamines in Aqueous Media. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • National Institutes of Health. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • National Institutes of Health. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed. Direct alkylation of heteroaryls using potassium alkyl- and alkoxymethyltrifluoroborates. [Link]

  • ResearchGate. C–H alkylation of benzamides with alkyl halides. [Link]

Sources

Application Note: High-Purity Recovery of (Cyclobutylmethyl)methylamine Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (Cyclobutylmethyl)methylamine hydrochloride is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The purity of this intermediate is critical, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique designed to isolate crystalline solids in high purity from a solution.[1][2] This application note provides a detailed, scientifically-grounded protocol for the purification of (cyclobutylmethyl)methylamine hydrochloride. It moves beyond a simple set of instructions to explain the fundamental principles and critical parameters, enabling researchers to adapt and troubleshoot the process effectively.

The Foundational Principle of Recrystallization

Recrystallization is a purification process that leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The core principle relies on the fact that the solubility of most solid compounds increases significantly with temperature.[2][4] The ideal purification scenario, which this protocol aims to achieve, involves:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Crystallization: As the solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state. This drives the compound to crystallize out of the solution, forming a highly ordered crystal lattice.

  • Exclusion of Impurities: The crystal lattice formation is a highly specific process. Impurity molecules, which have a different size, shape, and polarity, do not fit well into the growing lattice of the desired compound. Consequently, they are rejected and remain dissolved in the cold solvent (the "mother liquor").

  • Isolation: The pure crystals are then physically separated from the impurity-laden mother liquor by filtration.

This technique is a cornerstone in the pharmaceutical industry for the purification of APIs and their intermediates, as it not only enhances chemical purity but also allows for control over crystal structure and particle size, which are critical for downstream processing and bioavailability.[5]

Physicochemical Characterization

A thorough understanding of the target compound's properties is essential before developing a purification protocol.

PropertyValueSource
Chemical Name (Cyclobutylmethyl)(methyl)amine hydrochloridePubChem
Alternate Name N-Methylcyclobutanemethanamine hydrochloridePubChem
CAS Number 1251925-47-9[6]
Molecular Formula C₆H₁₄ClN[6]
Molecular Weight 135.63 g/mol [6]
Appearance Typically a white to off-white crystalline solidGeneral Knowledge

Materials and Equipment

Materials:

  • Crude (cyclobutylmethyl)methylamine hydrochloride

  • Isopropanol (IPA), Reagent Grade

  • Ethyl Acetate, Reagent Grade

  • Activated Carbon (decolorizing charcoal), optional

  • Celatom® or filter aid, optional

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle with magnetic stirring capabilities

  • Condenser (for reflux)

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Whatman® filter paper (or equivalent)

  • Vacuum source (aspirator or pump)

  • Glass stirring rod

  • Spatulas

  • Watch glass

  • Drying oven (vacuum or convection)

Protocol Development: The Criticality of Solvent Selection

The success of any recrystallization protocol hinges almost entirely on the choice of solvent. The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] For polar amine hydrochloride salts, polar protic solvents like alcohols are often excellent starting points.

Based on literature for analogous compounds like methylamine hydrochloride, which is successfully recrystallized from alcohols, and general principles for organic salts, a solvent screening was conceptualized.[7][8][9]

Table 1: Solvent Screening Rationale and Expected Results

SolventPolarityRationale for ScreeningExpected Outcome
Isopropanol (IPA) Polar ProticOften provides the ideal solubility balance for amine hydrochlorides; less polar than ethanol, potentially reducing solubility at cold temperatures for better yield.[7]Optimal Choice. Good solubility when hot, poor solubility when cold.
Ethanol Polar ProticSimilar to IPA, but its higher polarity might lead to excessive solubility at cold temperatures, reducing recovery.[10]High solubility, potentially leading to lower yield.
Acetone Polar AproticOften a poor solvent for hydrochloride salts, making it a potential anti-solvent or a good washing solvent.[7]Low solubility at all temperatures.
Ethyl Acetate Medium PolarityUnlikely to dissolve the salt on its own but can be an effective anti-solvent when paired with an alcohol.Very low solubility. Useful as an anti-solvent.
Water Highly Polar ProticWill likely dissolve the compound very well at all temperatures, making recovery difficult without an anti-solvent.[10]Extremely high solubility, poor choice for single-solvent recrystallization.

Detailed Recrystallization Protocol

This protocol is designed for purifying approximately 10.0 g of crude (cyclobutylmethyl)methylamine hydrochloride. Adjust volumes accordingly for different scales.

Step 1: Dissolution

  • Place 10.0 g of the crude amine salt and a magnetic stir bar into a 250 mL Erlenmeyer flask. Causality: An Erlenmeyer flask is used over a beaker to minimize solvent evaporation and prevent airborne contamination.

  • Add approximately 40 mL of isopropanol. Begin heating the mixture to a gentle boil with stirring.

  • Continue adding isopropanol in small (2-3 mL) portions to the boiling mixture until all the solid has just dissolved. Do not add a large excess. The goal is to create a saturated solution at the boiling point of the solvent to maximize yield upon cooling.

Step 2: Decolorization with Activated Carbon (Optional)

  • If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored organic impurities.

  • Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Causality: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Add a small amount (approx. 0.1-0.2 g, or the tip of a spatula) of activated carbon to the solution.[11]

  • Return the flask to the heat source and boil gently for 5-10 minutes. The porous surface of the carbon adsorbs the colored impurities.

Step 3: Hot Gravity Filtration

  • This step is essential to remove insoluble impurities (e.g., dust, inorganic salts) or the activated carbon if it was used.

  • Place a second, clean 250 mL Erlenmeyer flask on the heat source and add ~10 mL of isopropanol. Bring it to a boil. This solvent vapor will keep the filtration apparatus warm.

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Quickly and carefully pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated flask. Causality: Performing this step quickly and with pre-heated equipment is crucial to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.

Step 4: Crystallization

  • Cover the flask containing the clear filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wood block) to cool slowly to room temperature. Causality: Slow, undisturbed cooling is the most critical factor for forming large, pure crystals. Rapid cooling traps impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 20-30 minutes to maximize the yield by further decreasing the compound's solubility.

Step 5: Isolation by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold isopropanol to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol.[11] Causality: The wash removes any residual mother liquor adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.

  • Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.

Step 6: Drying

  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up the crystalline mass with a clean spatula to facilitate drying.

  • Dry the crystals to a constant weight, either in a well-ventilated fume hood or, for best results, in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Workflow Visualization

The following diagram outlines the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot IPA crude->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter if not colored decolorize Decolorize with Carbon (Optional) dissolve->decolorize if colored cool Slow Cooling & Ice Bath hot_filter->cool impurities1 Insoluble Impurities Removed hot_filter->impurities1 decolorize->hot_filter vac_filter Vacuum Filtration & Cold Wash cool->vac_filter dry Drying under Vacuum vac_filter->dry impurities2 Soluble Impurities in Mother Liquor vac_filter->impurities2 pure Pure Crystalline Product dry->pure

Caption: Workflow for the purification of (cyclobutylmethyl)methylamine hydrochloride.

Troubleshooting Guide

Even a well-designed protocol can encounter issues. This self-validating guide provides solutions to common problems.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used, solution is not saturated.- Solution has become supersaturated and requires nucleation.- Boil off some of the solvent to increase concentration and attempt to cool again.- Try scratching the inside of the flask with a glass rod at the liquid's surface.- Add a single "seed" crystal from a previous batch if available.
"Oiling Out" (Product Separates as a Liquid) - The solution was cooled too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution to redissolve the oil. Allow it to cool much more slowly.- Add a small amount of additional solvent before reheating and then cool slowly.
Low Recovery / Poor Yield - Too much solvent was used during dissolution.- The compound is too soluble in the cold solvent.- Crystals were washed with warm solvent.- Ensure a minimum of hot solvent is used. Re-concentrate the mother liquor to recover a second crop of crystals.- Use an "anti-solvent." Dissolve in a minimum of hot IPA, then slowly add a miscible solvent in which the compound is insoluble (e.g., ethyl acetate) until the solution turns cloudy, then reheat to clarify and cool slowly.- Always use ice-cold solvent for washing.
Crystals are Still Colored/Impure - Insufficient or no activated carbon was used.- Cooling was too rapid, trapping impurities.- Repeat the recrystallization, ensuring the use of activated carbon and hot filtration.- Ensure the cooling process is slow and undisturbed to allow for proper lattice formation.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of (cyclobutylmethyl)methylamine hydrochloride by recrystallization from isopropanol. By explaining the causality behind each step—from solvent selection to the critical cooling phase—this guide empowers researchers to not only execute the procedure successfully but also to intelligently adapt it for different scales and troubleshoot effectively. Adherence to these principles will consistently yield high-purity material essential for the rigorous demands of research and drug development.

References

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • Chemical Database. (n.d.). methylamine hydrochloride.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • YouTube. (2013). Recrystallization.
  • Sciencemadness Discussion Board. (2007). Methylamine Purification.
  • PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine hydrochloride.

Sources

Application Note: 13C NMR Characterization of (cyclobutylmethyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the principles and protocols for the definitive 13C Nuclear Magnetic Resonance (NMR) characterization of (cyclobutylmethyl)methylamine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust analytical method for structural elucidation and purity assessment of this compound. We provide a step-by-step methodology, from sample preparation to spectral acquisition and interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Structural Significance of (cyclobutylmethyl)methylamine hydrochloride

(Cyclobutylmethyl)methylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The unique strained cyclobutane motif offers a distinct three-dimensional scaffold that can be exploited to modulate the pharmacological or material properties of a target molecule. Given its importance, unambiguous structural verification is paramount. 13C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule, offering a definitive fingerprint of its structure.[1][2]

This application note presents a self-validating system for the 13C NMR analysis of (cyclobutylmethyl)methylamine hydrochloride. We will delve into the expected chemical shifts, the influence of protonation on the amine, and the application of spectral editing techniques for complete signal assignment.

Foundational Principles: Understanding the 13C NMR Spectrum

The 13C NMR spectrum of (cyclobutylmethyl)methylamine hydrochloride is governed by the chemical environment of each of its six unique carbon atoms. The key factors influencing the chemical shifts (δ) are:

  • Hybridization and Electronegativity: Saturated sp³ hybridized carbons, such as those in the cyclobutane ring, typically resonate in the upfield region of the spectrum (10-60 ppm).[1] The presence of the electronegative nitrogen atom causes a significant downfield shift for adjacent carbons (α-carbons) due to the deshielding effect.[3][4]

  • Protonation Effects: The formation of the hydrochloride salt involves the protonation of the nitrogen atom. This introduces a positive charge, which further deshields the neighboring α-carbons, causing a predictable downfield shift.[3][5] The effect on more distant carbons (β and γ) is generally smaller and can be either shielding or deshielding depending on conformational factors.[6] A study by Sarneski et al. provides a foundational understanding of these protonation-induced shifts in aqueous amine solutions.[5]

  • Molecular Structure: The molecule possesses a plane of symmetry, which would render the C3/C3' and C2/C2' pairs of the cyclobutane ring chemically equivalent if not for the chiral center at C1. However, due to the substituent, all carbons are chemically distinct.

Below is a diagram illustrating the carbon numbering scheme used throughout this note.

Figure 1. Structure and carbon numbering of (cyclobutylmethyl)methylamine hydrochloride.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for (cyclobutylmethyl)methylamine hydrochloride dissolved in a polar deuterated solvent like D₂O or DMSO-d₆. These predictions are based on data from analogous structures, including cyclobutane (δ ≈ 22.4 ppm) and cyclobutanemethanol, and incorporate expected protonation shifts.[7][8] The online prediction tool NMRDB.org was used to generate baseline shifts for the free amine, which were then adjusted to account for protonation effects.[9]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT-135)Rationale for Prediction
C1 35 - 40Positive (CH)Methine carbon of the cyclobutane ring, shifted downfield by the adjacent CH₂-NH₂⁺ group.
C2, C4 28 - 33Negative (CH₂)Methylene carbons of the cyclobutane ring, β to the nitrogen. Protonation causes a minor downfield shift.
C3 18 - 23Negative (CH₂)Methylene carbon of the cyclobutane ring, γ to the nitrogen. Expected to be the most upfield of the ring carbons.
C5 55 - 60Negative (CH₂)Methylene carbon α to the protonated nitrogen, significantly deshielded and shifted downfield.
C6 33 - 38Positive (CH₃)Methyl carbon α to the protonated nitrogen, also strongly deshielded.

Experimental Protocols

Sample Preparation

Accuracy in sample preparation is critical for acquiring high-quality, reproducible NMR data.

Materials:

  • (cyclobutylmethyl)methylamine hydrochloride (5-20 mg)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆), 0.6-0.7 mL

  • 5 mm NMR tubes of high quality[8]

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh between 5-20 mg of the hydrochloride salt directly into a clean, dry vial. For 13C NMR, a higher concentration is generally preferable to reduce acquisition time.[10]

  • Solvent Selection: Choose a suitable deuterated solvent. Amine hydrochlorides are polar and typically exhibit good solubility in D₂O or DMSO-d₆. The choice of solvent will affect the chemical shifts of the residual solvent peaks which must be accounted for during data processing.[11]

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is stable at elevated temperatures.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe fitted with a filter.[10]

  • Final Volume Check: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identity.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-20 mg) dissolve 2. Add Solvent (0.6-0.7 mL D₂O or DMSO-d₆) weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex filter 4. Filter into NMR Tube vortex->filter acquire 5. Proceed to NMR Acquisition filter->acquire

Figure 2. Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are provided as a starting point for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

A. Standard Proton-Decoupled 13C Spectrum:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Solvent: D2O or DMSO-d6

  • Temperature: 298 K

  • Spectral Width (SW): 0 to 200 ppm (approx. 20,000 Hz on a 400 MHz instrument)

  • Acquisition Time (AQ): ~1.0 - 1.5 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024 or higher (adjust to achieve adequate signal-to-noise)

  • Receiver Gain: Optimize automatically.

B. DEPT-135 Spectrum: The DEPT-135 experiment is invaluable for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[1]

  • Pulse Program: Standard DEPT-135 pulse sequence (e.g., dept135 on Bruker systems).[12]

  • Parameters: Maintain the same spectral width, temperature, and relaxation delay as the standard 13C experiment.

  • Number of Scans (NS): 256 or higher. DEPT experiments are generally more sensitive than standard 13C acquisitions.

  • Proton Pulse Widths: Calibrate the 90° proton pulse for the specific probe and sample.

  • Carbon Pulse Widths: Calibrate the 90° carbon pulse. The final pulse in the sequence will be 135°.[12][13]

Data Processing and Referencing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing:

    • If using DMSO-d₆ , reference the solvent peak to δ 39.52 ppm.[11][14]

    • If using D₂O , an internal reference standard is required. A common choice is a small amount of methanol, referencing its peak to δ 49.50 ppm.[15]

  • Peak Picking and Integration: Identify all peaks and label their chemical shifts. Note that integration in standard 13C NMR is not reliably quantitative without long relaxation delays.

Spectral Interpretation and Assignment

  • Broadband 13C Spectrum: Observe the number of unique carbon signals. For (cyclobutylmethyl)methylamine hydrochloride, six distinct signals are expected.

  • DEPT-135 Analysis: Compare the DEPT-135 spectrum with the broadband 13C spectrum.

    • Peaks appearing as positive in the DEPT-135 spectrum correspond to CH (methine) and CH₃ (methyl) groups. In this molecule, C1 and C6 will be positive.

    • Peaks appearing as negative correspond to CH₂ (methylene) groups. C2, C3, C4, and C5 will be negative.

    • Quaternary carbons, if present, would be absent from the DEPT spectrum.

  • Final Assignment: Combine the chemical shift predictions (Section 3) with the multiplicity information from the DEPT-135 experiment to assign each peak to a specific carbon atom in the molecule. The downfield shifts of C5 and C6 due to the α-position to the ammonium group are the most characteristic feature for initial assignment.

Conclusion

This application note provides a robust and scientifically grounded protocol for the 13C NMR characterization of (cyclobutylmethyl)methylamine hydrochloride. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical entity. The combined use of standard proton-decoupled 13C NMR and DEPT-135 spectroscopy offers a self-validating approach to complete and unambiguous signal assignment, ensuring the high level of analytical rigor required in modern chemical research and development.

References

  • Tecmag. (n.d.). DEPT - 135. Retrieved from [Link]

  • IMSERC. (n.d.). AVANCE Tutorial: DEPT-135 Experiment using composite pulses. Northwestern University. Retrieved from [Link]

  • IMSERC. (n.d.). AVANCE Tutorial: DEPT-135 Experiment. Northwestern University. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutane-methanol tosylate. Wiley-VCH GmbH. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Batchelor, J. G. (1977). 13C protonation shifts: Steric dependence on β-methyl groups. Journal of Magnetic Resonance (1969), 28(1), 123–132. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Supporting Information for Stable and Recyclable Magnetic Nanoparticle-Supported Tropolone Catalyst for the Chemoselective Methylation of Amines Using Dimethyl Carbonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Imine-based[16]catenanes in water. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

  • Pires, P. A. R., & El Seoud, O. A. (2003). 1H and 13C NMR Study on the Aggregation of (2-Acylaminoethyl)trimethylammonium Chloride Surfactants in D2O. Langmuir, 19(17), 6749-6756. Available at: [Link]

  • Jackowski, K., Wilczek, M., Gryff-Keller, A., & Woźniak, K. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(10), 1259-1268. Available at: [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2124. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Colorado State University. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Retrieved from [Link]

  • Enamine. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • University of Oxford. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR data of the compounds 2 (DMSO-d6, δ/ppm). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR (δ in ppm) of 7-12 in DMSO-d6. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2124. Available at: [Link]

  • Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • LON-CAPA. (n.d.). Nuclear Magnetic Resonance - 13C-NMR. Retrieved from [Link]

Sources

Application Notes and Protocols for (Cyclobutylmethyl)methylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Strategic Value of Strained Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of tools at our disposal, small, strained carbocycles like cyclobutane have emerged as powerful motifs for sculpting the properties of drug candidates. The cyclobutane ring, once considered a synthetic curiosity, is now appreciated for its ability to impart a unique combination of conformational rigidity, metabolic stability, and three-dimensionality to molecules.[1][2] This guide focuses on a key building block that delivers this valuable scaffold: (cyclobutylmethyl)methylamine hydrochloride. Our objective is to provide not just a set of instructions, but a deeper understanding of why and how this versatile intermediate can be effectively deployed in medicinal chemistry programs, moving beyond flat, aromatic-rich chemical space into more sp³-rich, drug-like structures.[3]

Physicochemical Profile and Structural Attributes

(Cyclobutylmethyl)methylamine hydrochloride is a primary amine building block presented as a stable salt. Its compact, non-planar structure is a key attribute for medicinal chemistry applications.

PropertyValueSource
IUPAC Name 1-cyclobutyl-N-methylmethanamine;hydrochloride[4]
CAS Number 1251925-47-9[4][5]
Molecular Formula C₆H₁₄ClN[4][5]
Molecular Weight 135.63 g/mol [4][5]
Canonical SMILES CNCC1CCC1.Cl[4]
InChI Key ZMZJOIIGRUXAEM-UHFFFAOYSA-N[4][5]

The presence of the cyclobutane ring offers several advantages over more common aliphatic or aromatic moieties:

  • Conformational Restriction: The puckered conformation of the cyclobutane ring limits the rotational freedom of the attached side chain, which can lead to a more favorable entropy of binding to a biological target.[2][6]

  • Metabolic Stability: The cyclobutane group can serve as a metabolically robust isostere for more labile groups like gem-dimethyl or isopropyl moieties, potentially blocking sites of oxidative metabolism and improving a compound's pharmacokinetic profile.[2]

  • Improved Physicochemical Properties: Incorporating sp³-rich scaffolds like cyclobutane can increase aqueous solubility and reduce melting points compared to flat, aromatic systems, which are desirable properties for drug candidates.[1]

  • Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise positioning of pharmacophoric groups in three-dimensional space, enabling optimal interactions with protein binding pockets.[1]

Synthetic Utility and Core Applications

(Cyclobutylmethyl)methylamine hydrochloride is primarily utilized as a nucleophilic building block in a variety of chemical transformations. Its secondary amine functionality allows for its incorporation into larger molecules through reactions such as nucleophilic substitution, reductive amination, and amide coupling.

A Key Intermediate in Heterocyclic Chemistry

A significant application of this reagent is in the synthesis of substituted nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals. The s-triazine (1,3,5-triazine) scaffold, for example, is a "privileged" structure in medicinal chemistry. The sequential substitution of chlorine atoms on cyanuric chloride allows for the controlled and directional introduction of various amines.

The (cyclobutylmethyl)methylamine moiety can be readily introduced onto a triazine core, yielding intermediates that can be further elaborated to create libraries of compounds for screening. The cyclobutane group in these derivatives can explore hydrophobic pockets within a target protein while the triazine core and other substituents can form key hydrogen bond interactions.

Building Block for CNS-Active Agents

The histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release. Antagonists of the H3 receptor have therapeutic potential for a range of neurological and psychiatric disorders. Patent literature describes a class of cyclobutyl amine derivatives as potent histamine H3 receptor ligands.[1] Although not explicitly naming (cyclobutylmethyl)methylamine, the described syntheses are directly applicable and highlight the utility of this scaffold for generating CNS-active compounds. The cyclobutane moiety is often used to tune the lipophilicity and conformational properties of the ligand to achieve optimal brain penetration and target engagement.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of a Mono-substituted s-Triazine Intermediate

This protocol details the first nucleophilic substitution on cyanuric chloride, a foundational step for building more complex triazine-based molecules.

Objective: To synthesize 2-((Cyclobutylmethyl)(methyl)amino)-4,6-dichloro-1,3,5-triazine.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • (Cyclobutylmethyl)methylamine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ice

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone.[6]

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of (cyclobutylmethyl)methylamine by neutralizing the hydrochloride salt. To do this, dissolve (cyclobutylmethyl)methylamine hydrochloride (1.36 g, 10 mmol) in 20 mL of water and add a solution of sodium bicarbonate (0.84 g, 10 mmol) in 30 mL of water to liberate the free amine.

  • To the cooled cyanuric chloride solution, add the freshly prepared (cyclobutylmethyl)methylamine solution dropwise, ensuring the temperature is maintained between 0-5 °C.[6]

  • Simultaneously, slowly add an additional aqueous solution of sodium bicarbonate (0.84 g, 10 mmol in 20 mL water) to neutralize the hydrochloric acid generated during the reaction.[6]

  • Allow the reaction to stir vigorously at 0-5 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Upon completion, pour the reaction mixture into 200 g of crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Expected Outcome: A white to off-white solid product, 2-((Cyclobutylmethyl)(methyl)amino)-4,6-dichloro-1,3,5-triazine, which can be used in subsequent substitution reactions without further purification.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_prep Amine Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cyanuric_chloride Cyanuric Chloride in Acetone reaction_vessel Reaction at 0-5 °C cyanuric_chloride->reaction_vessel amine_hcl (Cyclobutylmethyl)methylamine HCl free_amine Free Amine Solution amine_hcl->free_amine Neutralize with NaHCO₃ bicarb1 Sodium Bicarbonate bicarb1->free_amine free_amine->reaction_vessel Add dropwise quench Quench on Ice reaction_vessel->quench 4 hours filtration Vacuum Filtration quench->filtration product Final Product: Mono-substituted Triazine filtration->product

Caption: Workflow for the synthesis of a mono-substituted s-triazine.

Protocol 2: General Reductive Amination for Elaboration

This protocol illustrates a general method for coupling the title compound with a ketone or aldehyde, a common transformation in drug synthesis.

Objective: To synthesize an N-((cyclobutylmethyl)(methyl))-substituted amine via reductive amination.

Materials:

  • A ketone or aldehyde starting material (e.g., Cyclohexanone, 1 eq)

  • (Cyclobutylmethyl)methylamine hydrochloride (1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde (1 eq) and (cyclobutylmethyl)methylamine hydrochloride (1.1 eq) in DCM.

  • Add triethylamine (1.2 eq) to the mixture to liberate the free amine in situ and stir for 20 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid to promote iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary amine.

Diagram of a Potential Biological Application

G cluster_neuron Presynaptic Neuron H3R Histamine H3 Receptor (GPCR) AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle (e.g., Histamine) Ca_channel->Vesicle Triggers fusion Release Reduced Neuro- transmitter Release Vesicle->Release Leads to Antagonist H3 Antagonist (containing cyclobutylmethyl -amine moiety) Antagonist->H3R Blocks

Caption: Antagonism of the H3 autoreceptor increases neurotransmitter release.

Conclusion and Future Outlook

(Cyclobutylmethyl)methylamine hydrochloride is more than just a simple amine; it is a strategic tool for medicinal chemists aiming to create drug candidates with superior properties. Its ability to confer conformational rigidity and metabolic stability makes it an attractive building block for a wide range of therapeutic targets. The protocols and applications detailed herein provide a starting point for the exploration of this valuable scaffold. As the field of drug discovery continues to move towards more complex, three-dimensional molecules, the utility of strained ring systems and the intermediates used to construct them, such as (cyclobutylmethyl)methylamine hydrochloride, is set to grow significantly.

References

  • BenchChem. (n.d.). (cyclobutylMethyl)MethylaMine hydrochloride | 1251925-47-9.
  • Wouters, J., & Wéry, M. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using (Cyclobutylmethyl)(methyl)amine.
  • BenchChem. (n.d.). Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis.
  • Guidechem. (n.d.). CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE 848497-98-3 wiki.
  • Spencer, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine hydrochloride. Retrieved from PubChem Database. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for (cyclobutylmethyl)methylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (cyclobutylmethyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure a successful and reproducible synthesis.

I. Reaction Overview and Mechanism

The most direct and widely employed method for synthesizing (cyclobutylmethyl)methylamine is through the reductive amination of cyclobutanecarboxaldehyde with methylamine.[1][2][3] This two-step, one-pot process involves the initial formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the desired secondary amine.[2] The resulting free base is subsequently converted to its hydrochloride salt to improve stability and handling.[4]

The overall reaction scheme is as follows:

Step 1: Imine Formation Cyclobutanecarboxaldehyde reacts with methylamine to form an unstable imine intermediate. This reaction is typically catalyzed by a weak acid.

Step 2: Reduction A reducing agent is used to selectively reduce the imine to (cyclobutylmethyl)methylamine.

Step 3: Salt Formation The purified (cyclobutylmethyl)methylamine free base is treated with hydrochloric acid to yield the final hydrochloride salt.

II. Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of (cyclobutylmethyl)methylamine hydrochloride via reductive amination.

Materials:

  • Cyclobutanecarboxaldehyde

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxaldehyde (1.0 eq) and methylamine hydrochloride (1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a suitable concentration (e.g., 0.5 M). Begin stirring the suspension. Add glacial acetic acid (1.1 eq) to the mixture. The acetic acid acts as a catalyst for imine formation and also neutralizes the hydrochloride of the methylamine salt, liberating the free amine in situ.[5]

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate container, dissolve sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes. The temperature should be monitored and maintained at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (cyclobutylmethyl)methylamine free base.

  • Purification of the Free Base (Optional but Recommended): The crude free base can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete. The pH should be monitored to be in the range of 4-5.[4]

  • Isolation and Drying of the Final Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the solid under vacuum to obtain (cyclobutylmethyl)methylamine hydrochloride as a white to off-white solid.[6]

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_workup Workup and Purification cluster_salt Salt Formation and Isolation A Combine Cyclobutanecarboxaldehyde, Methylamine HCl, and DCM B Add Glacial Acetic Acid A->B C Stir for 1-2h for Imine Formation B->C D Add NaBH(OAc)3 Solution Dropwise C->D E Monitor Reaction by TLC/LC-MS D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with Water and Brine G->H I Dry over MgSO4/Na2SO4 H->I J Concentrate in vacuo I->J K Optional: Column Chromatography J->K L Dissolve Free Base in Et2O K->L M Add HCl in Et2O L->M N Filter Precipitate M->N O Wash with Cold Et2O and Dry N->O

Caption: Step-by-step workflow for the synthesis of (cyclobutylmethyl)methylamine hydrochloride.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of (cyclobutylmethyl)methylamine hydrochloride.

Q1: My reaction is very slow or incomplete. What are the possible causes and solutions?

A1: Several factors can lead to a sluggish or incomplete reaction.

  • Insufficient Imine Formation: The formation of the imine is a crucial first step.[2]

    • Solution: Ensure that the methylamine hydrochloride has been effectively neutralized to the free amine. The addition of a slight excess of a non-nucleophilic base like triethylamine (if not using the acetic acid method) can help. You can also gently warm the reaction mixture (e.g., to 40-50 °C) during the imine formation step.[5]

  • Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.

    • Solution: Use a fresh bottle of the reducing agent or ensure it has been stored properly in a desiccator.

  • Low Quality Starting Materials: Impurities in the cyclobutanecarboxaldehyde can inhibit the reaction.

    • Solution: Purify the aldehyde by distillation before use.

Q2: I am observing significant side product formation. How can I minimize this?

A2: The primary side products in this reaction are typically the alcohol from aldehyde reduction and the tertiary amine from over-alkylation.

  • Reduction of the Starting Aldehyde: This occurs if the reducing agent reacts with the aldehyde before imine formation is complete.[7]

    • Solution: Sodium triacetoxyborohydride is generally selective for the imine over the aldehyde.[8] However, to further minimize this, ensure the imine has had sufficient time to form before adding the reducing agent. A stepwise approach, where the imine is formed and then the reducing agent is added, can be beneficial.[8]

  • Over-alkylation to form a Tertiary Amine: The desired secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This is less common with a primary amine as the starting material but can occur. Using a slight excess of the methylamine can help to outcompete the secondary amine for reaction with the aldehyde.

Troubleshooting Logic Diagram:

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Minimizing Side Products cluster_purification Improving Purification Start Reaction Issue Incomplete Incomplete Reaction Start->Incomplete Low Yield SideProducts Side Products Observed Start->SideProducts Impure Product Purification Purification Difficulty Start->Purification Isolation Issues Imine Check Imine Formation: - Add Et3N - Gentle Warming Incomplete->Imine Reagent Check Reducing Agent: - Use Fresh NaBH(OAc)3 Incomplete->Reagent StartingMaterial Check Starting Materials: - Purify Aldehyde Incomplete->StartingMaterial AldehydeReduction Aldehyde Reduction: - Allow longer imine formation time - Stepwise addition SideProducts->AldehydeReduction OverAlkylation Over-Alkylation: - Use slight excess of methylamine SideProducts->OverAlkylation SaltFormation Poor Salt Precipitation: - Ensure anhydrous conditions - Use ethereal HCl Purification->SaltFormation OilyProduct Oily Product: - Recrystallize from different solvent system (e.g., isopropanol/ether) Purification->OilyProduct

Caption: Troubleshooting decision tree for common synthesis issues.

Q3: The final hydrochloride salt is oily and difficult to handle. What can I do?

A3: An oily product often indicates the presence of impurities or residual solvent.

  • Solution:

    • Ensure the free base was sufficiently pure before salt formation. If necessary, purify the crude free base by column chromatography.

    • The salt formation step should be performed under anhydrous conditions, as water can interfere with crystallization.

    • Try different solvent systems for the precipitation and washing. For instance, recrystallization from isopropanol or an ethanol/ether mixture can yield a more crystalline solid.[4]

Q4: Can I use a different reducing agent?

A4: Yes, other reducing agents can be used, but they have different properties.

  • Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is selective for imines. However, it is highly toxic and generates cyanide waste, so it should be handled with extreme caution.[2]

  • Sodium Borohydride (NaBH₄): This is a less expensive but more reactive reducing agent. It can reduce the starting aldehyde, so it is crucial to allow for complete imine formation before its addition.[7]

IV. Data Summary Table

The following table summarizes the key reactants and their suggested stoichiometry for this synthesis.

Reactant/ReagentMolecular Weight ( g/mol )Suggested Stoichiometry (equivalents)Role
Cyclobutanecarboxaldehyde84.121.0Starting Material
Methylamine hydrochloride67.521.1Amine Source
Sodium triacetoxyborohydride211.941.5Reducing Agent
Glacial acetic acid60.051.1Catalyst
Hydrochloric acid36.46q.s. to pH 4-5Salt Formation

V. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 19, 2026, from [Link]

  • Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Retrieved January 19, 2026, from [Link]

  • European Patent Office. (2006). CYCLOBUTYL AMINE DERIVATIVES (EP 1888523 B1). Retrieved January 19, 2026, from

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2022). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2005). Method of preparing methylamine by methanol gaseous phase amination (CN1618786A). Retrieved January 19, 2026, from

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved January 19, 2026, from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 19, 2026, from [Link]

  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (1983). Methylamines purification process (EP0037695B1). Retrieved January 19, 2026, from

  • Safrole. (n.d.). Methylamine Synthesis. Retrieved January 19, 2026, from [Link]

  • Sciencemadness Discussion Board. (2007). Methylamine Purification. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved January 19, 2026, from [Link]

  • Chegg. (2023). Question: Amines can be produced by reductive amination of a carbonyl compound.... Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). Optimization of reaction condition. a. Retrieved January 19, 2026, from [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved January 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (cyclobutylmethyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. As a key intermediate in various pharmaceutical syntheses, ensuring the purity and yield of this compound is critical. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The primary route to (cyclobutylmethyl)methylamine is through the reductive amination of cyclobutanecarboxaldehyde with methylamine. This process, while robust, is susceptible to several side reactions that can impact yield and purity.

Issue 1: Low Yield of the Desired Secondary Amine

Observation: The final yield of (cyclobutylmethyl)methylamine hydrochloride is significantly lower than expected after purification.

Probable Causes & Solutions:

  • Incomplete Imine Formation: The initial condensation between cyclobutanecarboxaldehyde and methylamine to form the N-methyl-1-cyclobutylmethanimine is a reversible equilibrium. Insufficient reaction time or suboptimal pH can lead to a low steady-state concentration of the imine intermediate, which is the substrate for the reduction step.[1][2][3]

    • Solution: Ensure the reaction is run at a slightly acidic pH (around 4-5) to catalyze both the initial nucleophilic addition and the subsequent dehydration to the imine.[4] Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine product.[1]

  • Side Reaction with Reducing Agent: The choice of reducing agent is crucial. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to cyclobutylmethanol before it has a chance to form the imine.[2][5]

    • Solution: Employ a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaHB(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5][6] These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated iminium ion, thus favoring the desired reductive amination pathway.[2][6]

  • Volatilization of Methylamine: Methylamine is a gas at room temperature and is often used as a solution in a solvent like ethanol or THF. If the reaction temperature is too high or the vessel is not properly sealed, methylamine can escape, leading to an incomplete reaction.

    • Solution: Use a sealed reaction vessel and maintain a controlled temperature. It is often advantageous to use a salt form, such as methylamine hydrochloride, and a non-nucleophilic base to liberate the free amine in situ.[7]

Issue 2: Presence of a High Molecular Weight Impurity

Observation: Analytical data (e.g., LC-MS or GC-MS) indicates a significant impurity with a mass corresponding to a tertiary amine, bis(cyclobutylmethyl)methylamine.

Probable Cause & Solution:

  • Over-alkylation: The desired product, a secondary amine, can act as a nucleophile itself. It can react with another molecule of the imine intermediate, leading to the formation of a tertiary amine. This is a common issue in reductive amination reactions.[1][2]

    • Solution: This side reaction can be minimized by slowly adding the reducing agent to the reaction mixture containing the pre-formed imine. This ensures that the imine is reduced as soon as it is available, minimizing its concentration and the opportunity for the secondary amine product to react with it. Using a slight excess of methylamine can also help to outcompete the secondary amine in reacting with the aldehyde.

Issue 3: Contamination with Cyclobutylmethanol

Observation: ¹H NMR or GC analysis shows the presence of cyclobutylmethanol in the crude product.

Probable Cause & Solution:

  • Aldehyde Reduction: As mentioned in Issue 1, this is a classic sign that the reducing agent is not sufficiently selective for the imine over the aldehyde.[2] This is particularly common when using stronger hydrides like sodium borohydride without careful control of reaction conditions.[5]

    • Solution: The most effective solution is to switch to a more selective reducing agent like sodium triacetoxyborohydride (NaHB(OAc)₃).[5][6] If using sodium borohydride is unavoidable, ensure that imine formation is complete before adding the reducing agent. This can be monitored by techniques like IR spectroscopy (disappearance of the C=O stretch). Adding the borohydride at low temperatures can also help to control its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reductive amination step?

For reductive aminations using sodium triacetoxyborohydride, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[5] When using sodium borohydride, alcoholic solvents like methanol or ethanol are typical choices, as they are required to activate the borohydride.[5]

Q2: How can I effectively remove unreacted cyclobutanecarboxaldehyde from the final product?

Unreacted aldehyde can often be removed through an acidic workup. The amine product will be protonated and move to the aqueous phase, while the neutral aldehyde remains in the organic phase. Subsequent basification of the aqueous layer and extraction will then yield the purified amine. Alternatively, forming a bisulfite adduct of the aldehyde can facilitate its removal.

Q3: What are the best practices for the final salt formation with HCl?

To form the hydrochloride salt, the purified free-base amine is typically dissolved in a suitable organic solvent like diethyl ether or ethyl acetate. A solution of HCl in the same or a miscible solvent (or gaseous HCl) is then added carefully, often at a reduced temperature, to precipitate the hydrochloride salt. The salt can then be collected by filtration and washed with a cold solvent to remove any residual impurities.

Q4: Are there any specific safety precautions for handling cyclobutanecarboxaldehyde?

Yes, cyclobutanecarboxaldehyde is known to be harmful if swallowed and can cause serious eye irritation.[8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols & Data

Protocol 1: Synthesis via Reductive Amination with NaHB(OAc)₃
  • To a solution of cyclobutanecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.1 eq, as a 2M solution in THF).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (cyclobutylmethyl)methylamine.

Table 1: Comparison of Reducing Agents
Reducing AgentTypical SolventSelectivity for Imine vs. AldehydeKey Considerations
Sodium Triacetoxyborohydride (NaHB(OAc)₃)DCE, DCM, THFHighMoisture sensitive; releases acetic acid.[5][6]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolHighToxic cyanide byproducts.[2][5]
Sodium Borohydride (NaBH₄)Methanol, EthanolLow to ModerateCan reduce the starting aldehyde; requires pre-formation of the imine.[2][5]
Catalytic Hydrogenation (H₂/Pd-C)Methanol, EthanolHighRequires specialized hydrogenation equipment.[1]

Visualizing the Reaction Pathways

Diagram 1: Main Synthetic Pathway

This diagram illustrates the desired two-step, one-pot reaction sequence for the synthesis of (cyclobutylmethyl)methylamine.

Synthesis_Pathway cluster_0 cluster_1 Aldehyde Cyclobutane- carboxaldehyde Imine N-methyl-1- cyclobutylmethanimine (Intermediate) Aldehyde->Imine + Methylamine - H₂O Methylamine Methylamine Product (Cyclobutylmethyl)- methylamine Imine->Product + [H] (e.g., NaHB(OAc)₃)

Caption: Desired reaction pathway from aldehyde to secondary amine.

Diagram 2: Troubleshooting Logic for Side Product Formation

This flowchart provides a logical sequence for identifying and mitigating the formation of common side products.

Troubleshooting_Flowchart Start Crude Product Analysis Impurity_A High MW Impurity Detected? (bis(cyclobutylmethyl)methylamine) Start->Impurity_A Impurity_B Cyclobutylmethanol Detected? Impurity_A->Impurity_B No Cause_A Cause: Over-alkylation Impurity_A->Cause_A Yes Cause_B Cause: Aldehyde Reduction Impurity_B->Cause_B Yes End Pure Product Impurity_B->End No Solution_A Solution: - Slow addition of reducing agent - Use slight excess of methylamine Cause_A->Solution_A Solution_A->Impurity_B Solution_B Solution: - Use imine-selective reducing agent (e.g., NaHB(OAc)₃) - Ensure complete imine formation before reduction Cause_B->Solution_B Solution_B->End

Caption: Decision tree for troubleshooting common synthesis impurities.

References

  • Veeprho. (n.d.). Sibutramine Impurities and Related Compound. Retrieved from [Link]

  • SynZeal. (n.d.). Sibutramine Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sibutramine-impurities. Retrieved from [Link]

  • Hexonsynth. (n.d.). List of In-stock Sibutramine impurities-Buy Online. Retrieved from [Link]

  • Google Patents. (n.d.). KR100806673B1 - Method for preparing crystalline sibutramine free base.
  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Organic Chemistry @ University of Liverpool. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • LTQ. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube. Retrieved from [Link]

  • Pajouhesh, H., & Hancock, A. J. (1984). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Journal of Lipid Research, 25(3), 310–312. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Final Exam Answer Key. Retrieved from [Link]

  • Filo. (2021, January 1). Cyclohexanone is reacted with methyl amine and then with LiAlH. Retrieved from [Link]

Sources

minimizing impurity formation in (cyclobutylmethyl)methylamine hydrochloride production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurity Formation for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for (cyclobutylmethyl)methylamine hydrochloride, and what are the primary impurities I should be aware of?

The most prevalent and industrially scalable method for synthesizing (cyclobutylmethyl)methylamine is the reductive amination of cyclobutanecarboxaldehyde with methylamine.[1][2] This reaction is typically followed by salt formation with hydrochloric acid to yield the desired hydrochloride salt.[3]

The primary impurities of concern in this process are:

  • N,N-bis(cyclobutylmethyl)methylamine (Tertiary Amine Impurity): This is the most common process-related impurity, arising from the over-alkylation of the desired secondary amine product.[1]

  • Unreacted Starting Materials: Residual cyclobutanecarboxaldehyde and methylamine can carry through to the final product if the reaction does not go to completion.

  • Byproducts from the Reducing Agent: Depending on the choice of reducing agent, various inorganic salts and other byproducts can be generated, which must be removed during workup and purification.

  • Impurities from Starting Materials: The purity of the initial cyclobutanecarboxaldehyde and methylamine hydrochloride is critical. For instance, methylamine hydrochloride can contain impurities like dimethylamine hydrochloride, which can lead to the formation of N-methyl betahistine as a side product.[4][5]

Q2: How does over-alkylation occur, and what is the most effective strategy to prevent the formation of the tertiary amine impurity?

Over-alkylation, leading to the formation of N,N-bis(cyclobutylmethyl)methylamine, happens when the newly formed (cyclobutylmethyl)methylamine (a secondary amine) competes with the primary amine (methylamine) in reacting with the cyclobutanecarboxaldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine.

The most effective strategy to mitigate this is the careful selection of the reducing agent. Mild and selective reducing agents are crucial.[6] Sodium triacetoxyborohydride (STAB) is a highly recommended reagent for this purpose.[6][7][8] Its key advantage is its ability to selectively reduce the iminium ion much faster than it reduces the starting aldehyde.[6][9] This ensures that the aldehyde is consumed primarily through the desired reaction pathway with methylamine.

Q3: What are the optimal reaction conditions for the reductive amination step to ensure high purity?

Optimizing reaction conditions is paramount for minimizing impurities. Here are key parameters to control:

  • pH: The formation of the imine/iminium ion intermediate is favored under mildly acidic conditions, typically between pH 4 and 6.[10][11] If the pH is too low, the methylamine will be protonated, rendering it non-nucleophilic. If the pH is too high, the activation of the carbonyl group is insufficient. Acetic acid is often used as a catalyst to maintain this optimal pH range.[8][12]

  • Solvent: The choice of solvent is critical, especially when using water-sensitive reagents like STAB.[6][7] Aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[6][7][8]

  • Temperature: The reaction is typically run at room temperature.[13] While increasing the temperature might accelerate the reaction, it can also promote the formation of side products. It is advisable to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[10]

  • Stoichiometry: While a slight excess of the amine can sometimes be used to drive the reaction to completion, a large excess can complicate purification.[10] Careful control of the molar ratios of the reactants is essential.

II. Troubleshooting Guide

Scenario 1: My final product shows a significant peak corresponding to the tertiary amine impurity in the GC-MS analysis. How can I resolve this?

This is a classic case of over-alkylation. Here’s a step-by-step troubleshooting workflow:

Workflow for Mitigating Over-Alkylation

G start High Tertiary Amine Impurity Detected check_reagent 1. Verify Reducing Agent start->check_reagent stab Using NaBH(OAc)₃ (STAB)? check_reagent->stab switch_reagent Switch to STAB or NaBH₃CN stab->switch_reagent No check_conditions 2. Review Reaction Conditions stab->check_conditions Yes switch_reagent->check_conditions ph_check Is pH between 4-6? check_conditions->ph_check adjust_ph Adjust pH with Acetic Acid ph_check->adjust_ph No temp_check Is Temperature at Room Temp? ph_check->temp_check Yes adjust_ph->temp_check adjust_temp Lower reaction temperature temp_check->adjust_temp No stepwise_procedure 3. Consider Stepwise Procedure temp_check->stepwise_procedure Yes adjust_temp->stepwise_procedure imine_formation Isolate imine before reduction stepwise_procedure->imine_formation nabh4_reduction Reduce isolated imine with NaBH₄ imine_formation->nabh4_reduction end Purity Improved nabh4_reduction->end

Caption: Troubleshooting workflow for over-alkylation.

Detailed Explanation:

  • Choice of Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the aldehyde starting material to an alcohol, leading to lower yields and potential side reactions.[10] The preferred choice is Sodium triacetoxyborohydride (STAB) due to its mildness and selectivity for the iminium ion.[8][9]

  • Reaction Conditions:

    • pH Control: Ensure the reaction medium is mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine.[10]

    • Temperature: Running the reaction at elevated temperatures can increase the rate of the undesired over-alkylation. Maintain room temperature unless reaction kinetics are prohibitively slow.

  • Stepwise Procedure: For particularly challenging cases where over-alkylation persists, a two-step procedure can be employed.[8] First, form the imine in a suitable solvent like methanol. After the imine formation is complete (as confirmed by an analytical technique like NMR or IR), then add the reducing agent, such as sodium borohydride, to reduce the imine to the desired secondary amine.[8]

Scenario 2: I have unreacted cyclobutanecarboxaldehyde in my crude product. What are the likely causes and solutions?

Residual aldehyde suggests either incomplete reaction or degradation of the reducing agent.

Troubleshooting Incomplete Aldehyde Consumption

G start Unreacted Aldehyde Detected check_reagent_quality 1. Check Reducing Agent Quality start->check_reagent_quality stab_quality Is STAB fresh and stored properly? check_reagent_quality->stab_quality use_fresh_stab Use fresh, anhydrous STAB stab_quality->use_fresh_stab No check_solvent 2. Verify Solvent Anhydrous Conditions stab_quality->check_solvent Yes use_fresh_stab->check_solvent solvent_anhydrous Using anhydrous aprotic solvent? check_solvent->solvent_anhydrous dry_solvent Dry solvent before use solvent_anhydrous->dry_solvent No check_time_temp 3. Review Reaction Time & Temperature solvent_anhydrous->check_time_temp Yes dry_solvent->check_time_temp increase_time Increase reaction time and monitor by TLC/LC-MS check_time_temp->increase_time end Complete Reaction increase_time->end

Caption: Troubleshooting unreacted aldehyde.

Detailed Explanation:

  • Reducing Agent Potency: Sodium triacetoxyborohydride is moisture-sensitive.[6][7] If it has been improperly stored or is old, its potency may be reduced, leading to incomplete reduction. Always use a fresh batch of the reducing agent and handle it under anhydrous conditions.

  • Solvent Purity: As STAB is water-sensitive, ensure that the solvent used (e.g., DCE, THF) is anhydrous.[6][7] The presence of water will quench the reducing agent.

  • Reaction Time: Some reductive aminations can be slow. Monitor the reaction's progress over time to ensure it has reached completion before quenching and workup.

Scenario 3: My final hydrochloride salt is difficult to crystallize and appears oily or hygroscopic. What steps can I take to improve its physical properties?

The physical form of the final salt is crucial for handling and formulation.

  • Purity: The primary reason for difficulty in crystallization is often the presence of impurities. Ensure the free base is of high purity before attempting salt formation. Purification of the free base via column chromatography may be necessary.

  • Solvent System for Crystallization: Experiment with different solvent systems for the hydrochloride salt formation and crystallization. A common method is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in an alcohol (like isopropanol) or ether.[14]

  • Water Content: The presence of water can sometimes lead to the formation of hydrates, which may have different physical properties.[15] In some cases, a specific hydrate might be a stable, non-hygroscopic crystalline form.[15] It is important to control the amount of water during crystallization. Recrystallization from a mixture of water and a water-immiscible solvent can sometimes yield a stable monohydrate.[15]

  • Purification of Starting Materials: Impurities in the starting methylamine hydrochloride, such as ammonium chloride or dimethylamine hydrochloride, can carry through and affect the final product's properties.[16] Recrystallizing the methylamine hydrochloride from absolute ethanol or n-butyl alcohol can remove these impurities.[16]

III. Experimental Protocols & Data

Protocol: Synthesis of (cyclobutylmethyl)methylamine hydrochloride

Step 1: Reductive Amination (Free Base Synthesis)

  • To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add methylamine (as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine, 1.1 eq) and glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (cyclobutylmethyl)methylamine free base.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a 2N solution of HCl in ether with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (cyclobutylmethyl)methylamine hydrochloride.

Data Summary: Key Reagents and Conditions
ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions, minimizing over-alkylation and aldehyde reduction.[8][9]
Solvent Anhydrous DCE, THF, or DCMAprotic solvents are compatible with the water-sensitive STAB.[6][7][8]
Catalyst/pH Acetic Acid (pH 4-6)Catalyzes imine formation while preventing protonation of the amine nucleophile.[10][12]
Temperature Room TemperatureBalances reaction rate with minimizing side product formation.[13]

IV. References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 105-113.

  • Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. Retrieved from

  • Google Patents. (n.d.). US4929629A - Therapeutic compound. Retrieved from

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Retrieved from

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • ChemBK. (n.d.). N-(cyclobutylmethyl)-N-methylamine. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19) Patent No.: US 6,333,330 B1. Retrieved from [Link]

  • The Synthetic Chemist. (2023). Reductive Amination. Retrieved from [Link]

  • NileRed. (2023). Making Methylamine HCl from Acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge. Retrieved from

  • Organic Syntheses. (n.d.). trimethylamine hydrochloride. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Methylamines.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride.

  • Scribd. (n.d.). Methylamine Synthesis Methods Explained. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methylamine hydrochloride. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

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Navigating the Nuances of N-Cyclobutylmethylamine Synthesis: A Troubleshooting Guide to the Reductive Amination of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

CUpertino, CA – January 19, 2026 – To empower researchers, scientists, and drug development professionals in the synthesis of key amine intermediates, this technical support center provides a comprehensive troubleshooting guide for the reductive amination of cyclobutanecarboxaldehyde. This guide, structured in a practical question-and-answer format, addresses common experimental challenges, offering scientifically grounded explanations and actionable solutions to streamline the synthesis of N-substituted cyclobutylmethylamines.

The reductive amination of cyclobutanecarboxaldehyde is a cornerstone reaction for introducing the valuable cyclobutylmethyl moiety into molecules. However, the inherent steric hindrance of the cyclobutyl group and the reactivity of the aldehyde can present unique challenges. This guide offers in-depth insights to navigate these complexities and achieve optimal reaction outcomes.

Frequently Asked Questions & Troubleshooting

Q1: My reductive amination of cyclobutanecarboxaldehyde is resulting in very low yields. What are the likely causes and how can I improve the conversion?

Low yields in this reaction can often be traced back to two primary issues: inefficient imine formation and competing side reactions.

  • Inefficient Imine Formation: The condensation of cyclobutanecarboxaldehyde with an amine to form the corresponding imine is a reversible reaction.[1] The steric bulk of the cyclobutyl group can slow down this step. To drive the equilibrium towards the imine, it is crucial to remove the water generated during the reaction. This can be achieved by:

    • Azeotropic removal: If the solvent forms an azeotrope with water (e.g., toluene or benzene), using a Dean-Stark apparatus can be effective.

    • Use of dehydrating agents: The addition of anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it is formed.[2]

  • Competing Aldehyde Reduction: If a non-selective reducing agent is used, the cyclobutanecarboxaldehyde can be reduced to cyclobutylmethanol. To circumvent this, it is imperative to use a reducing agent that selectively reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mildness and selectivity.[3][4][5][6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde.[8]

  • Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[6] This is because protonation of the carbonyl oxygen activates the aldehyde towards nucleophilic attack by the amine. However, at lower pH values, the amine nucleophile can be protonated, rendering it unreactive. A catalytic amount of acetic acid is often added to achieve the optimal pH.[7][9]

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is a classic case of over-alkylation, where the desired secondary amine product reacts further with another molecule of cyclobutanecarboxaldehyde to form a tertiary amine.[10] This is particularly problematic when using primary amines as starting materials.

To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the aldehyde is consumed before significant dialkylation can occur.

  • Stepwise Procedure: A more controlled approach involves a two-step, one-pot procedure. First, allow the imine to form completely by stirring the cyclobutanecarboxaldehyde and the primary amine together for a period (e.g., 1-2 hours) before adding the reducing agent.[10] This ensures that the concentration of the aldehyde is minimized when the secondary amine product begins to form.

Q3: My reaction seems to stall, with starting materials remaining even after prolonged reaction times. What can I do to drive the reaction to completion?

For sterically hindered aldehydes like cyclobutanecarboxaldehyde, or when using weakly nucleophilic amines, the reaction can be sluggish.[11] Several strategies can be employed to enhance the reaction rate:

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂), can activate the aldehyde towards nucleophilic attack and facilitate imine formation.[12]

  • Temperature: While many reductive aminations are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate of imine formation. However, this should be done cautiously as it can also promote side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and are often effective.[7][12] Tetrahydrofuran (THF) is another option, although reactions may be slower.[7]

Visualizing the Process

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Cyclobutanecarboxaldehyde C Imine/Iminium Ion Intermediate A->C Condensation (Mildly Acidic, Dehydrating Agent) B Primary/Secondary Amine B->C E N-substituted Cyclobutylmethylamine C->E Hydride Transfer D Sodium Triacetoxyborohydride (STAB) D->E

Caption: A simplified workflow for the two-stage reductive amination process.

Troubleshooting Decision Tree

G Start Low Yield or Stalled Reaction Imine_Check Check Imine Formation (TLC, NMR) Start->Imine_Check No_Imine No Imine Formation Imine_Check->No_Imine No Inefficient_Imine Inefficient Imine Formation Imine_Check->Inefficient_Imine Slow/Partial Imine_OK Imine Forms Imine_Check->Imine_OK Yes Add_Acid Add Catalytic Acetic Acid (pH 4-6) No_Imine->Add_Acid Add_Dehydrating Add Dehydrating Agent (MgSO4, Molecular Sieves) Inefficient_Imine->Add_Dehydrating Use_Lewis_Acid Consider Lewis Acid Catalyst (Ti(OiPr)4) Inefficient_Imine->Use_Lewis_Acid Reduction_Check Check Reduction Step Imine_OK->Reduction_Check Aldehyde_Reduced Aldehyde Reduction Observed Reduction_Check->Aldehyde_Reduced Aldehyde byproduct Dialkylation Dialkylation Observed Reduction_Check->Dialkylation Dialkylation byproduct Desired_Product Desired Product Formed Reduction_Check->Desired_Product Clean reaction Use_STAB Use Selective Reductant (STAB) Aldehyde_Reduced->Use_STAB Stepwise_Procedure Implement Stepwise Procedure Dialkylation->Stepwise_Procedure Adjust_Stoichiometry Adjust Amine Stoichiometry (1.1-1.2 eq) Dialkylation->Adjust_Stoichiometry

Caption: A decision tree to diagnose and resolve common issues.

Experimental Protocols

General Protocol for the Reductive Amination of Cyclobutanecarboxaldehyde with a Primary Amine using Sodium Triacetoxyborohydride

This protocol is adapted from the general procedure described by Abdel-Magid et al. and should be considered a starting point for optimization.[7]

Materials:

  • Cyclobutanecarboxaldehyde

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq.) in DCE or DCM (to make a ~0.5 M solution) under an inert atmosphere, add the primary amine (1.1-1.2 eq.).

  • If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (0.05-0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or ¹H NMR.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 3 to 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF[7][12]High selectivity for imines/iminium ions over aldehydes/ketones; mild reaction conditions.[3][6][7]Moisture sensitive; higher cost compared to NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[12]Selective for iminium ions at controlled pH; stable in protic solvents.[1]Highly toxic (releases HCN upon acidification); less selective than STAB.[1]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[12]Inexpensive; readily available.Can reduce the starting aldehyde, leading to lower yields of the desired amine; requires a two-step procedure for good selectivity.[8]
Catalytic Hydrogenation (H₂/Pd-C) Methanol, Ethanol"Green" reducing agent (water is the only byproduct); effective for a wide range of substrates.Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups); requires specialized equipment (hydrogenator).

Conclusion

The reductive amination of cyclobutanecarboxaldehyde is a robust and versatile reaction when key parameters are carefully controlled. By understanding the interplay between imine formation, the choice of reducing agent, and reaction conditions, researchers can effectively troubleshoot and optimize the synthesis of N-substituted cyclobutylmethylamines. This guide provides a foundational framework for achieving high yields and purity in this important transformation.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
  • Myers, A. G. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Reddit. (2023, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry.
  • ResearchGate. (2018, March 21).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Synthesis of primary amines by one-pot reductive amination of aldehydes. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017, September 1).
  • Rajenahally, J., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Request PDF. (n.d.).
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.).

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challenges in the scale-up of (cyclobutylmethyl)methylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of (cyclobutylmethyl)methylamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on both established chemical principles and practical, field-proven experience to help you navigate the challenges of this synthesis.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific, practical problems you may encounter during the synthesis and scale-up of (cyclobutylmethyl)methylamine hydrochloride.

Question 1: I'm observing significant byproduct formation during the reductive amination step, leading to low yields and difficult purification. What are the likely causes and how can I mitigate this?

Answer:

This is a frequent challenge during the scale-up of reductive aminations. The primary culprits are often related to reaction conditions and the stability of the intermediate imine/enamine.

Potential Causes & Solutions:

  • Over-alkylation: The desired secondary amine product can react further with the aldehyde to form a tertiary amine, especially if the reaction temperature is too high or the reaction time is prolonged.

    • Solution: Maintain strict temperature control, typically between 0-25°C, during the addition of the reducing agent.[1] Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.

  • Aldehyde Self-Condensation: Aldehydes, particularly unhindered ones like cyclobutanecarboxaldehyde, can undergo self-condensation reactions (e.g., aldol condensation) under basic or acidic conditions.

    • Solution: Ensure the pH of the reaction mixture is controlled. A slightly acidic medium (pH 5-6) is often optimal for imine formation without promoting significant aldehyde side reactions.[2] You can use a mild acid catalyst like acetic acid.

  • Cannizzaro Reaction: If a strong base is present and the aldehyde has no α-hydrogens, it can disproportionate into an alcohol and a carboxylic acid. While cyclobutanecarboxaldehyde has α-hydrogens, related side reactions can still occur.

    • Solution: Avoid strongly basic conditions. If your methylamine source is a salt (e.g., methylamine hydrochloride), a stoichiometric amount of a non-nucleophilic base like triethylamine can be used to liberate the free amine.[2]

Experimental Protocol: Optimized Reductive Amination

  • In a suitable reactor, dissolve cyclobutanecarboxaldehyde in a solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (or methylamine hydrochloride and triethylamine) dropwise at 0-5°C.

  • Stir the mixture at this temperature for 30-60 minutes to allow for imine formation.

  • Slowly add a reducing agent like sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 25°C.[2][3] Sodium triacetoxyborohydride (STAB) is also an excellent, selective choice for this transformation.[3][4]

  • Monitor the reaction by an appropriate analytical method.

  • Once complete, carefully quench the reaction with water or a dilute acid.

  • Proceed with the workup and purification.

Question 2: My final product, (cyclobutylmethyl)methylamine hydrochloride, is difficult to crystallize and appears oily or discolored. How can I improve the purity and isolation of the hydrochloride salt?

Answer:

Issues with the final salt formation and crystallization often stem from impurities carried over from previous steps or suboptimal conditions during the salt formation itself.

Potential Causes & Solutions:

  • Residual Impurities: The crude free amine may contain unreacted starting materials, byproducts, or residual solvents that inhibit crystallization.

    • Solution: Purify the crude (cyclobutylmethyl)methylamine by distillation or column chromatography before forming the hydrochloride salt. This will remove non-basic impurities and byproducts.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to an impure product or incomplete salt formation.

    • Solution: Carefully calculate and add one equivalent of HCl to the free amine. It is often best to dissolve the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent dropwise.[5][6]

  • Solvent Choice for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.

    • Solution: A common technique is to dissolve the crude hydrochloride salt in a minimal amount of a polar solvent like ethanol or methanol and then add a less polar co-solvent such as diethyl ether or hexane until turbidity is observed.[7] Cooling the mixture will then induce crystallization.

Data Summary: Recommended Solvent Systems for Crystallization

Solvent SystemRationale
Ethanol/Diethyl EtherGood for dissolving the salt and then inducing precipitation with a non-polar solvent.
Methanol/Ethyl AcetateSimilar to the above, offers different solubility characteristics.
IsopropanolA single solvent system that can sometimes yield good crystals upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (cyclobutylmethyl)methylamine, and what are the scale-up considerations for each?

A1: The most common and scalable route is the reductive amination of cyclobutanecarboxaldehyde with methylamine.[2][8][9] An alternative, though less direct, route involves the reaction of cyclobutylmethyl bromide with methylamine.

Reductive Amination Workflow

G A Cyclobutanecarboxaldehyde + Methylamine B Imine Formation (Intermediate) A->B Condensation C Reduction (e.g., NaBH4, STAB) B->C Add Reducing Agent D (Cyclobutylmethyl)methylamine (Free Base) C->D E HCl Addition D->E Salt Formation F (Cyclobutylmethyl)methylamine HCl (Final Product) E->F

Caption: Reductive Amination Workflow for Synthesis.

Scale-Up Considerations for Reductive Amination:

  • Exothermicity: The reduction step is often exothermic. Ensure adequate cooling capacity in the reactor.

  • Reagent Addition: Controlled, slow addition of the reducing agent is crucial to manage the exotherm and prevent side reactions.[1]

  • Hydrogen Evolution: If using borohydride reagents, hydrogen gas is evolved during the quench. Ensure proper ventilation and inert atmosphere.

Q2: What are the key safety concerns when working with the reagents involved in this synthesis?

A2: Safety is paramount. The key hazards are associated with the reagents used.

  • (Cyclobutylmethyl)(methyl)amine: This is a hazardous chemical that can cause severe skin and eye damage.[10] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[10] An eyewash station and safety shower must be readily accessible.[10]

  • Methylamine: It is a flammable and toxic gas, often supplied as a solution in water, ethanol, or THF.[11][12] It has a pungent odor and is a respiratory irritant.[13][14]

  • Sodium Borohydride: Reacts with water and acids to release flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Solvents: Common solvents like methanol, diethyl ether, and dichloromethane have their own flammability and toxicity profiles that must be considered.

Emergency Response Workflow

G spill Chemical Spill Occurs Evacuate Area & Alert Others assess Assess Spill Minor or Major? spill->assess minor Minor Spill Don PPE Contain & Neutralize Collect & Dispose assess->minor Minor major Major Spill Await Emergency Responders assess->major Major

Caption: Chemical Spill Emergency Response Workflow.

Q3: How can I effectively monitor the progress of the reductive amination reaction?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: A simple and rapid technique. A suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of triethylamine) can separate the aldehyde starting material, the imine intermediate, and the amine product. The spots can be visualized with a potassium permanganate stain.

  • LC-MS: Provides more definitive identification and quantification of the components in the reaction mixture. This is highly recommended for process development and scale-up to track the formation of impurities.

Q4: Are there any common impurities I should be aware of in the final product?

A4: Besides the byproducts from the reductive amination mentioned in the troubleshooting section, other potential impurities include:

  • Dimethylamine and Trimethylamine: These can be present as impurities in the methylamine starting material.[12][15]

  • Ammonium Chloride: If methylamine hydrochloride is used, residual ammonium chloride can be carried through if not properly removed.[7] It has low solubility in many organic solvents, which can aid in its removal by filtration.[7]

  • Solvent Residues: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the crystallization process.

References

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Garnock-Jones, K. P. (2015). Vonoprazan: First Global Approval. Drugs, 75(4), 439–443. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]

  • Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]

  • National Toxicology Program. (1996). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from [Link]

  • YouTube. (2023). Making Methylamine HCl from Acetamide. Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • Organic Syntheses. (n.d.). trimethylamine hydrochloride. Retrieved from [Link]

  • MDPI. (2019). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

  • ResearchGate. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Scribd. (n.d.). Methylamine Synthesis Methods Explained. Retrieved from [Link]

  • Google Patents. (n.d.). US1875775A - Recovery of methyl amine.
  • ResearchGate. (2020). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]

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Technical Support Center: Resolving Contradictory Spectral Data for (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving contradictory spectral data for (cyclobutylmethyl)methylamine hydrochloride (CAS: 1251925-47-9). This guide is designed for researchers, scientists, and drug development professionals who may encounter inconsistencies in their analytical data. Here, we will explore common issues and provide troubleshooting solutions in a direct question-and-answer format to address specific challenges during your experiments.

Frequently Asked Question: Why is my spectral data for (cyclobutylmethyl)methylamine hydrochloride inconsistent with the expected structure?

Discrepancies in spectral data for (cyclobutylmethyl)methylamine hydrochloride can arise from several factors, ranging from sample purity and preparation to the nuances of spectroscopic techniques. This guide will systematically address these potential issues and provide actionable troubleshooting steps.

The molecular formula for (cyclobutylmethyl)methylamine hydrochloride is C₆H₁₄ClN, with a molecular weight of approximately 135.63 g/mol .[1] Its structure consists of a cyclobutane ring attached to a methylaminomethyl group, which is protonated to form the hydrochloride salt.

¹H NMR Troubleshooting

Q1: My ¹H NMR spectrum shows unexpected peaks or splitting patterns. What could be the cause?

A1: Contradictory ¹H NMR data is a common issue that can often be resolved by considering the following:

  • Residual Solvents: The presence of residual solvents from synthesis or purification is a frequent cause of extraneous peaks.

  • Impurities from Synthesis: Starting materials or byproducts from the synthetic route can lead to unexpected signals. A common synthesis involves the reductive amination of cyclobutanecarbaldehyde with methylamine, followed by hydrochlorination.[2]

  • Salt Form vs. Free Base: The protonation state of the amine significantly affects the chemical shifts of nearby protons. Inconsistent salt formation can lead to a mixture of the hydrochloride salt and the free base, resulting in broadened or multiple signals.

  • Solvent Effects: The choice of NMR solvent can influence the spectrum, particularly for exchangeable protons like the amine proton. In protic solvents like D₂O, the N-H proton signal may exchange with the solvent and disappear.[3][4]

  • Dynamic Effects: Conformational exchange in the cyclobutyl ring can cause broadening of signals, which can be temperature-dependent.[2]

Troubleshooting Protocol for ¹H NMR:

  • Solvent Purity Check: Run a ¹H NMR of your deuterated solvent alone to identify any impurity peaks.

  • D₂O Exchange: To confirm the presence of the N-H proton, acquire a spectrum in a non-protic solvent (like DMSO-d₆), then add a drop of D₂O and re-acquire the spectrum. The disappearance of a peak confirms it as the exchangeable amine proton.[4]

  • Variable-Temperature NMR: If you observe broad peaks associated with the cyclobutyl ring, acquiring spectra at different temperatures (e.g., 25°C to 60°C) can help identify dynamic exchange processes.[2]

  • Recrystallization: Purify your sample by recrystallization, for instance from an ethanol/ether mixture, to remove impurities.[2]

¹³C NMR Troubleshooting

Q2: The number of signals in my ¹³C NMR spectrum doesn't match the expected number of unique carbons. Why?

A2: Discrepancies in ¹³C NMR spectra often point to issues with sample purity or the presence of isomers.

  • Impurities: As with ¹H NMR, impurities from the synthesis are a primary cause of extra signals.

  • Symmetry: The expected ¹³C NMR spectrum of (cyclobutylmethyl)methylamine hydrochloride should show distinct signals for the methyl carbon, the methylene carbon adjacent to the nitrogen, the methine carbon of the cyclobutane ring, and the methylene carbons of the cyclobutane ring.

  • Protonation Effects: The chemical shifts of carbons near the protonated amine will be different from those in the free base.[3]

Troubleshooting Protocol for ¹³C NMR:

  • Purity Assessment: Correlate your ¹³C NMR data with other analytical techniques like LC-MS to assess sample purity.

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can help distinguish between CH, CH₂, and CH₃ groups, aiding in the correct assignment of carbon signals.

  • Comparison to Free Base: If available, compare the spectrum to that of the free base, (cyclobutylmethyl)(methyl)amine, to understand the effect of protonation on the chemical shifts.[5]

Expected Spectral Data for (cyclobutylmethyl)methylamine hydrochloride

Technique Expected Data
¹H NMR Cyclobutyl protons: δ 2.5–3.0 ppm; Methylamine protons: δ 1.4–1.8 ppm.[2]
¹³C NMR Cyclobutyl carbons: 25–35 ppm; Methylamine carbons: 40–45 ppm.[2]
IR (KBr) N-H stretching vibrations are expected in the range of 3200-3600 cm⁻¹.[6] C-N stretching vibrations typically appear between 1020-1220 cm⁻¹.[6]
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₆H₁₃N) at m/z 100.11.[5]

Infrared (IR) Spectroscopy Troubleshooting

Q3: My IR spectrum is missing the characteristic N-H stretch or shows unexpected bands.

A3: Issues with IR spectra can often be traced back to sample preparation or the chemical state of the analyte.

  • Hygroscopic Nature: Amine hydrochlorides can be hygroscopic. Absorbed water can lead to a broad O-H stretch that may obscure the N-H stretch.

  • Free Base vs. Salt: The free amine will show a different N-H stretching frequency compared to the protonated ammonium salt.

  • Sample Preparation: For solid samples, ensure the KBr pellet is thoroughly dry. For thin films, ensure the salt plates are clean.[5]

Troubleshooting Protocol for IR Spectroscopy:

  • Drying: Dry your sample under vacuum to remove any absorbed water.

  • Background Spectrum: Always run a background spectrum of the clean, dry salt plates or KBr to subtract from your sample spectrum.[5]

  • pH Adjustment: To confirm the presence of the amine hydrochloride, you can try to basify a small amount of your sample and extract the free base. The IR spectrum of the free base will show a shift in the N-H stretching frequency.

Mass Spectrometry (MS) Troubleshooting

Q4: I am not observing the expected molecular ion peak in my mass spectrum.

A4: The absence of the expected molecular ion in MS can be due to the ionization method or fragmentation patterns.

  • Ionization Technique: Electrospray Ionization (ESI) is generally a soft ionization technique suitable for observing the molecular ion of salts. Electron Ionization (EI) is a harder technique that often leads to extensive fragmentation.[5]

  • In-source Fragmentation: Even with ESI, in-source fragmentation can occur, leading to the absence or low intensity of the molecular ion peak.

  • Alpha-Cleavage: Amines are known to undergo characteristic alpha-cleavage in mass spectrometry, where the bond between the alpha and beta carbons is broken.[7]

Troubleshooting Protocol for Mass Spectrometry:

  • Optimize Ionization: If using ESI, try adjusting the cone voltage or other source parameters to minimize in-source fragmentation.

  • Analyze Fragmentation Pattern: Look for characteristic fragments of amines, such as those resulting from alpha-cleavage. For (cyclobutylmethyl)methylamine, a prominent fragment would be [CH₃NHCH₂]⁺.[5]

  • High-Resolution MS: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the observed ions.

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting contradictory spectral data.

Caption: Troubleshooting workflow for spectral data.

Potential Impurities and Their Spectral Signatures

A common synthetic pathway to (cyclobutylmethyl)methylamine involves the reductive amination of cyclobutanecarbaldehyde with methylamine. Potential impurities could include unreacted starting materials or byproducts.

Compound Structure Potential Spectral Signature
Cyclobutanecarbaldehyde C₄H₇CHOAldehyde proton at ~9-10 ppm in ¹H NMR. Carbonyl carbon at ~200 ppm in ¹³C NMR.
Cyclobutanemethanol C₄H₇CH₂OHO-H stretch in IR. Carbinol proton and carbon signals in NMR.[8]
Methylamine Hydrochloride CH₃NH₂·HClA simple ¹H NMR spectrum with a methyl singlet.[9] A single peak in the ¹³C NMR.[10]

Below is a diagram illustrating the relationship between the target molecule and potential impurities.

G cluster_reactants Starting Materials cluster_products Products & Byproducts A Cyclobutanecarbaldehyde C (cyclobutylmethyl)methylamine (Free Base) A->C D Cyclobutanemethanol (Over-reduction byproduct) A->D Reduction B Methylamine B->C E (cyclobutylmethyl)methylamine Hydrochloride C->E HCl

Caption: Synthesis and potential byproducts.

By systematically working through these troubleshooting steps, researchers can confidently resolve contradictory spectral data and ensure the accurate structural elucidation of (cyclobutylmethyl)methylamine hydrochloride.

References

  • 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methanamine, hydrochloride - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • Can the salt form of my organic compound be determined using NMR? - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • questions regarding methylamine synthesis impurities. - Sciencemadness Discussion Board. (2010, January 23). Retrieved January 19, 2026, from [Link]

  • 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. (2023, July 3). Retrieved January 19, 2026, from [Link]

  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 19, 2026, from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 19, 2026, from [Link]

  • Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt) - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spectroscopy of Amines - Oregon State University. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methylamine Synthesis - Safrole. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cyclobutylcarbinol | C5H10O | CID 78130 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). (n.d.). Retrieved January 19, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved January 19, 2026, from [Link]

  • infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ... - Doc Brown's Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-ethyl-N-methylcyclobutanamine | C7H15N | CID 57137502 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cyclobutane-methanol tosylate - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

  • N-methylcyclobutanamine (C5H11N) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

stability testing of (cyclobutylmethyl)methylamine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability testing of (cyclobutylmethyl)methylamine hydrochloride. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Introduction

(Cyclobutylmethyl)methylamine hydrochloride is a secondary amine salt with potential applications in pharmaceutical development. Ensuring its stability under various environmental conditions is a critical aspect of its characterization and is mandated by regulatory agencies worldwide.[1][2] This guide is designed to provide practical, in-depth support for designing and executing robust stability studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of (cyclobutylmethyl)methylamine hydrochloride.

Q1: What are the primary objectives of performing stability testing on (cyclobutylmethyl)methylamine hydrochloride?

A1: The primary objectives are:

  • To establish a re-test period for the active pharmaceutical ingredient (API) or a shelf-life for the finished pharmaceutical product (FPP).[3]

  • To determine the recommended storage conditions.[3]

  • To identify potential degradation products and understand the degradation pathways of the molecule.[4][5]

  • To develop and validate a stability-indicating analytical method, typically an HPLC method, that can accurately measure the concentration of the API without interference from any degradation products.[6][7][8]

  • To provide data that is essential for regulatory submissions to authorities such as the FDA and EMA.[5][6]

Q2: What are the standard ICH guidelines to follow for the stability testing of an API like (cyclobutylmethyl)methylamine hydrochloride?

A2: The key International Council for Harmonisation (ICH) guidelines to follow are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the core principles of stability testing, including the conditions for long-term and accelerated studies.[9]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline specifies the requirements for testing the light sensitivity of the drug substance.[10][11]

  • ICH Q2(R1): Validation of Analytical Procedures: This provides guidance on how to validate the analytical methods used in the stability studies.

Q3: What are "forced degradation" or "stress testing" studies, and why are they necessary?

A3: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than those used in accelerated stability testing.[1][4][12] These conditions typically include heat, humidity, acid and base hydrolysis, oxidation, and photolysis.[4][13] The purpose of these studies is to:

  • Identify the likely degradation products that could form under various stress conditions.[5][6]

  • Elucidate the degradation pathways of the molecule.[4][5]

  • Demonstrate the specificity of the analytical method by showing that the API peak can be resolved from all potential degradation product peaks.[6]

Q4: What are the likely degradation pathways for a secondary amine hydrochloride like (cyclobutylmethyl)methylamine hydrochloride?

A4: Based on its chemical structure, potential degradation pathways include:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[4] The benzylic carbon atom adjacent to the cyclobutyl ring could also be a site of oxidation.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, hydrolysis could occur, though less common for simple amines compared to esters or amides.[1]

  • Photodegradation: Exposure to UV or visible light can induce photolytic reactions, potentially leading to radical-mediated degradation or rearrangements.

  • Thermal Degradation: At elevated temperatures, deamination or other rearrangement reactions may occur.[10]

Q5: What are the recommended storage conditions for (cyclobutylmethyl)methylamine hydrochloride based on preliminary stability data?

A5: While specific recommendations require data from formal stability studies, a common starting point for a new amine hydrochloride salt is to store it in a well-closed container, protected from light, at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C).[14] The hygroscopic nature of many hydrochloride salts also suggests storage in a desiccated environment.[14]

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides practical troubleshooting for common issues encountered during the stability testing of (cyclobutylmethyl)methylamine hydrochloride, with a focus on HPLC analysis.

Guide 1: Troubleshooting HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for stability testing.[6] Below are common problems and their solutions.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Silanol Interactions: The basic amine group of the analyte can interact with acidic silanol groups on the silica-based column packing.[9]- Column Overload: Injecting too much sample.[14]- Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column.- Use a High-Purity Silica Column: Modern columns have fewer residual silanols.[9]- Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase (e.g., 0.1%).[3]- Adjust Mobile Phase pH: Lower the pH of the mobile phase to ensure the amine is fully protonated and to suppress silanol ionization.[9]- Reduce Injection Volume or Sample Concentration. [3]
Poor Peak Resolution - Inadequate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating the API from its degradation products.[14]- Column Degradation: Loss of stationary phase or contamination.[14]- Incorrect Flow Rate: A flow rate that is too high can reduce separation efficiency.- Optimize the Mobile Phase: Perform a gradient elution or systematically vary the organic modifier concentration.[14]- Use a New Column or a Guard Column: This can help protect the analytical column from contaminants.[15]- Adjust the Flow Rate: Lower the flow rate to improve separation, though this will increase run time.
Baseline Noise or Drift - Contaminated Mobile Phase: Particulates or dissolved gases in the mobile phase.[14]- Detector Lamp Issues: An aging detector lamp can cause noise.[13]- Leaks in the System: Small leaks can cause pressure fluctuations and baseline instability.- Filter and Degas the Mobile Phase: Use HPLC-grade solvents and degas them before use.[14]- Check Detector Lamp Performance: Refer to the instrument manual for lamp diagnostics and replacement procedures.[13]- Perform a Leak Check: Systematically check all fittings for any signs of leakage.[13]
Shifting Retention Times - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to significant shifts in retention time.[3]- Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning.[3][15]- Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[15]- Prepare Fresh Mobile Phase Accurately: Use precise measurements for all components.[3]- Use a Column Oven: Maintain a constant and controlled column temperature.[3][15]- Ensure Adequate Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[15]
Guide 2: Troubleshooting Forced Degradation Studies
Problem Potential Cause(s) Troubleshooting Steps
No Degradation Observed - Stress Conditions are Too Mild: The concentration of the stressor (acid, base, oxidant) or the temperature may be too low.[12]- Short Exposure Time: The duration of the stress test may be insufficient to induce degradation.- Increase the Severity of the Conditions: Gradually increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl) or the temperature.[2][12]- Extend the Duration of the Study: Monitor the sample at several time points to observe the onset of degradation.
Complete Degradation of the API - Stress Conditions are Too Harsh: The concentration of the stressor or the temperature is too high, leading to rapid and complete degradation.[4]- Reduce the Severity of the Conditions: Use a lower concentration of the stressor or decrease the temperature.[4]- Reduce the Exposure Time: Take samples at earlier time points to capture the formation of initial degradation products.
Formation of Artifacts - Interaction with Buffers or Solvents: The analyte may react with components of the mobile phase or sample diluent under stress conditions.- Use of Saturated Salt Solutions for Humidity Control: Some salts, like sodium nitrite, can release reactive species that cause artifactual degradation of secondary amines.[12]- Choose Inert Solvents and Buffers: Ensure that the diluents and mobile phase components are compatible with the analyte under the tested conditions.- Use a Controlled Humidity Chamber: For humidity studies, use a chamber with a reliable humidity generator instead of saturated salt solutions.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on (cyclobutylmethyl)methylamine hydrochloride.

1. Sample Preparation:

  • Prepare a stock solution of (cyclobutylmethyl)methylamine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 70°C for 48 hours.

  • Photodegradation: Expose the solid API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before dilution.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Long-Term and Accelerated Stability Study

This protocol is based on ICH Q1A(R2) guidelines.

1. Batch Selection:

  • Use at least three primary batches of the API for the study.

2. Container Closure System:

  • Package the API in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[13]

3. Storage Conditions:

  • Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[15]

  • Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[15]

4. Testing Frequency:

  • Long-Term Study: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

  • Accelerated Study: Test at 0, 3, and 6 months.[13][17]

5. Analytical Tests:

  • At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation: Summary of Stability Testing Conditions
Study Type Condition Duration Objective
Long-Term 25°C/60% RH or 30°C/65% RH12+ monthsTo establish the re-test period under recommended storage conditions.
Accelerated 40°C/75% RH6 monthsTo predict the long-term stability and identify potential degradation pathways.[6]
Forced Degradation Acid/Base Hydrolysis, Oxidation, Heat, LightVariableTo identify degradation products and establish the specificity of the analytical method.[1]

Part 4: Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Studies (ICH Guidelines) cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Identify Degradation Products & Elucidate Degradation Pathways B->C D Select Batches and Container Closure System C->D E Place Samples in Long-Term and Accelerated Conditions D->E F Test Samples at Specified Time Points E->F G Analyze Data and Assess Trends F->G H Establish Re-Test Period and Storage Conditions G->H I Prepare Stability Report for Regulatory Submission H->I

Caption: A flowchart illustrating the key phases of a comprehensive stability testing program.

Diagram 2: Predicted Degradation Pathways of a Secondary Amine Hydrochloride

G start (Cyclobutylmethyl)methylamine HCl (Parent Compound) oxidation N-Oxide Derivative or Hydroxylamine start->oxidation [O] (e.g., H2O2) photodegradation Radical Intermediates or Rearrangement Products start->photodegradation (UV/Vis Light) thermal_degradation Deamination Products or Other Rearrangements start->thermal_degradation Δ (Heat) hydrolysis Generally Stable (Potential cleavage under harsh conditions) start->hydrolysis H2O (Acid/Base, Heat)

Caption: A diagram showing the potential degradation pathways for (cyclobutylmethyl)methylamine hydrochloride under various stress conditions.

References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Objectives of Stability Data Package Guidelines for APIs and FPPs. BioBoston Consulting. [Link]

  • Quality Guidelines. ICH. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LSS. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Packaging. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science (IJRES). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx. [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC - PubMed Central. [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

Sources

Technical Support Center: Ensuring the Stability of (cyclobutylmethyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for (cyclobutylmethyl)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (cyclobutylmethyl)methylamine hydrochloride?

To ensure the long-term stability of solid (cyclobutylmethyl)methylamine hydrochloride, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be kept tightly sealed to protect it from moisture, which can accelerate degradation.[1] It is also advisable to protect the compound from light by using an amber vial or storing it in a dark cabinet to prevent potential photolytic degradation.[1]

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

For short-term storage (less than 24 hours), aqueous solutions can be stored at 2-8°C, protected from light. For longer-term storage, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1][2]

Q3: What are the primary degradation pathways for (cyclobutylmethyl)methylamine hydrochloride?

As a secondary amine hydrochloride, (cyclobutylmethyl)methylamine hydrochloride is susceptible to several degradation pathways:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.[1] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Hydrolysis: Although generally stable, under certain conditions such as high humidity or in non-neutral aqueous solutions, hydrolysis can occur, though it is less common for simple amine hydrochlorides compared to esters or amides.[3][4]

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms or rearrangement reactions.[3][5][6]

Q4: What are the visible signs of degradation of solid (cyclobutylmethyl)methylamine hydrochloride?

A change in the physical appearance of the solid, such as discoloration (e.g., from white to yellow or brown) or clumping, can indicate degradation or moisture absorption.[1] If you observe any changes in the appearance of the powder, it is recommended to verify its purity using an appropriate analytical method before use.[1]

Q5: What materials should be avoided when handling or storing (cyclobutylmethyl)methylamine hydrochloride?

(cyclobutylmethyl)methylamine hydrochloride is incompatible with strong oxidizing agents and strong bases.[2] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guides

Issue 1: Discoloration or Clumping of the Solid Compound
  • Question: My solid (cyclobutylmethyl)methylamine hydrochloride has turned slightly yellow and is clumping. Can I still use it?

  • Answer: Discoloration and clumping are often signs of moisture absorption and potential degradation.[1] It is strongly recommended to discard the reagent and use a fresh, unopened container to ensure the integrity of your experiments. If a fresh container is unavailable, the purity of the suspect material should be confirmed by analytical methods such as HPLC before use.[1]

Issue 2: Inconsistent or Unexpected Experimental Results
  • Question: I am observing inconsistent results in my experiments using a stock solution of (cyclobutylmethyl)methylamine hydrochloride. What could be the cause?

  • Answer: Inconsistent results can be a symptom of stock solution degradation. It is advisable to prepare a fresh stock solution immediately before each experiment. Ensure proper storage of the solid compound to prevent degradation of the source material.

Issue 3: Precipitate Formation in a Refrigerated Aqueous Stock Solution
  • Question: A precipitate has formed in my refrigerated stock solution. Is it still usable?

  • Answer: This may be due to the low solubility of the compound at reduced temperatures. Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing.[1] If the precipitate does not redissolve, it may indicate degradation or contamination, and a fresh solution should be prepared.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][7][8]

Objective: To identify potential degradation products of (cyclobutylmethyl)methylamine hydrochloride under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2) to separate and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[9][10][11]

Objective: To develop an HPLC method capable of separating (cyclobutylmethyl)methylamine hydrochloride from its potential degradation products.

Starting Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Column Temperature: 30°C

Method Development Strategy:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation of all peaks.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Data Presentation

Storage Condition Parameter Recommendation Rationale
Solid TemperatureRoom Temperature (<30°C) or Refrigerated (2-8°C)To minimize thermal degradation.[1]
AtmosphereDry, inert gas (e.g., Argon, Nitrogen)To prevent moisture absorption and subsequent hydrolysis.[1]
Light ExposureStored in the dark (amber vial or in a cabinet)To prevent potential photolytic degradation.[1]
Aqueous Solution Temperature-80°C (long-term), -20°C (short-term), 2-8°C (very short-term)To significantly slow the rate of degradation.[1][2]

Visualizations

DegradationPathways A (cyclobutylmethyl)methylamine hydrochloride B Oxidation (e.g., H2O2, atm. O2) A->B Oxidative Stress D Hydrolysis (Moisture, pH extremes) A->D Hygroscopic Conditions F Photodegradation (UV/Vis Light) A->F Light Exposure C Amine Oxide Derivative B->C E Potential Hydrolytic Products (less common) D->E G Photolytic Products (e.g., radical species) F->G

Caption: Potential degradation pathways for (cyclobutylmethyl)methylamine hydrochloride.

StabilityTestingWorkflow cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Method Validation & Application A Drug Substance B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Stressed Samples B->C E Analyze Stressed Samples C->E D Develop Stability-Indicating HPLC Method D->E F Identify Degradation Products E->F G Validate Method (ICH Q2) F->G H Routine Stability Testing G->H I Establish Shelf-life & Storage Conditions H->I

Caption: Workflow for stability testing of (cyclobutylmethyl)methylamine hydrochloride.

References

  • Periša, A., et al. (2017). Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. International Journal of Photoenergy. [Link]

  • Chen, Y., et al. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. [Link]

  • GXP-CC. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. ijpda.in. [Link]

  • ResearchGate. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Retrieved from [Link]

  • Hassan, M. A., & Taha, E. A. (1995). Photodegradation of amiloride in aqueous solution. PubMed. [Link]

  • ResearchGate. (2016). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Retrieved from [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • IJSDR. (2021). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. jphas.org. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability indicating by LC-MS method. globalresearchonline.net. [Link]

  • ResearchGate. (2015). (PDF) Stability indicating HPLC method development - a review. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (cyclobutylmethyl)methylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the expertise to overcome common challenges and significantly improve the yield and purity of your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section directly addresses specific issues you may encounter during the synthesis, which typically proceeds via the reductive amination of cyclobutanecarboxaldehyde with methylamine.

Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What's going wrong?

Answer: This is a frequent issue in reductive amination and almost always points to problems in the first step: imine formation. The conversion of the aldehyde and amine to an imine is an equilibrium-limited process[1]. If the imine is not formed efficiently, the subsequent reduction step has nothing to act upon.

Causality & Solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine to form the imine intermediate can be unfavorable.

    • Solution 1: Catalytic Acid: The reaction to form the imine is often catalyzed by a small amount of weak acid. Adding 0.1-0.5 equivalents of acetic acid can significantly accelerate imine formation[2][3]. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.

    • Solution 2: Water Removal: The formation of the imine produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms[2].

  • Premature Reduction of the Aldehyde: If you are using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce your starting aldehyde to cyclobutane methanol before it has a chance to form the imine.

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations because it is less reactive and selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde[1][4]. Sodium cyanoborohydride (NaBH₃CN) is another excellent option that is effective under the mildly acidic conditions required for imine formation[4][5].

Question 2: My main impurity is cyclobutane methanol. How do I prevent this side reaction?

Answer: The formation of cyclobutane methanol is a clear indication that your reducing agent is acting on the starting cyclobutanecarboxaldehyde.

Causality & Solutions:

  • Non-Selective Reducing Agent: As mentioned above, sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines[4]. If imine formation is slow, the reduction of the aldehyde will be a significant competing reaction.

    • Solution 1 (Recommended): Use Sodium Triacetoxyborohydride (STAB). Its steric bulk and reduced hydridic character make it highly selective for the iminium ion over the neutral aldehyde[1].

    • Solution 2 (Procedural Change): If you must use NaBH₄, employ a two-step, one-pot procedure. First, mix the cyclobutanecarboxaldehyde, methylamine, and a catalytic amount of acetic acid in a suitable solvent (like methanol). Allow sufficient time for imine formation to complete (monitor by TLC or GC-MS). Once the aldehyde is consumed, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄[2]. This temporal separation of the steps minimizes the unwanted side reaction.

Question 3: The reaction is sluggish and stalls before completion, even with a selective reducing agent. What factors should I investigate?

Answer: A stalled reaction suggests an issue with reaction kinetics or the stability of your reagents.

Causality & Solutions:

  • Sub-Optimal pH: Imine formation is pH-dependent. The reaction requires a delicate balance: it needs to be acidic enough to catalyze the reaction but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. The optimal pH for most reductive aminations is weakly acidic, typically between 5 and 7.

    • Solution: If you are using an acid catalyst like acetic acid, ensure you are not using an excessive amount. If your methylamine source is a salt (e.g., methylamine hydrochloride), you may need to add a base (like triethylamine or DIPEA) to liberate the free amine before the reaction can proceed.

  • Solvent Choice: The choice of solvent can impact reaction rates and reagent stability.

    • Solution: For STAB reductions, anhydrous, non-protic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred as STAB is sensitive to water[4]. For NaBH₃CN, methanol is a common and effective solvent[4]. Be aware that some "greener" solvents like ethyl acetate can also be effective alternatives to halogenated solvents[6].

  • Reagent Quality: The purity of your cyclobutanecarboxaldehyde is critical. Aldehydes can oxidize to carboxylic acids on storage.

    • Solution: Use freshly distilled or recently purchased aldehyde. Check the purity by NMR or GC before starting the reaction.

Question 4: I'm having difficulty isolating a pure product. The final hydrochloride salt is oily or difficult to crystallize. What can I do?

Answer: Purification challenges often stem from residual impurities or improper workup and salt formation techniques.

Causality & Solutions:

  • Incomplete Reaction or Side Products: If the reaction did not go to completion, you will have a mixture of the starting aldehyde, the product amine, and potentially the alcohol byproduct. These can interfere with crystallization.

    • Solution 1: Acid-Base Workup: Before forming the salt, perform an aqueous workup. Your product, (cyclobutylmethyl)methylamine, is a base. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to remove the acid catalyst and any unreacted aldehyde (via potential aldol reactions). Then, extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Solution 2: Isolate the Free Base: After the workup, you can concentrate the dried organic solution to obtain the free amine as an oil. This free base can be purified by distillation or chromatography if necessary before proceeding to the salt formation.

  • Improper Salt Formation: The final step is critical for obtaining a pure, crystalline solid.

    • Solution: Dissolve the purified free amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate. If it oils out, try adding a less polar co-solvent (like heptane) or scratching the inside of the flask to induce crystallization. Cool the mixture to maximize precipitation, then collect the solid by filtration, wash with cold solvent, and dry under vacuum[7][8].

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for (cyclobutylmethyl)methylamine hydrochloride?

The most common and reliable method is the one-pot reductive amination of cyclobutanecarboxaldehyde with methylamine using a selective reducing agent like sodium triacetoxyborohydride (STAB)[1][4]. This approach combines the two steps of imine formation and reduction into a single, efficient operation.

Q2: Which reducing agent is best: STAB, NaBH₃CN, or NaBH₄?
Reducing AgentProsConsRecommended Solvents
NaBH(OAc)₃ (STAB) Highly selective for imines/iminium ions; allows for one-pot reaction with aldehydes; mild.[1]Water-sensitive; more expensive.DCE, DCM, THF, EtOAc.[4][6]
NaBH₃CN Selective; stable in mildly acidic/protic conditions.Toxic (releases cyanide if pH is too low); less reactive than STAB.Methanol, Ethanol.[4][5]
NaBH₄ Inexpensive; readily available.Non-selective (reduces aldehydes and ketones); requires a two-step procedure for good yield.[2][4]Methanol, Ethanol.

For optimal yield and simplicity, STAB is the preferred reagent .

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase (e.g., 10% methanol in dichloromethane or 20% ethyl acetate in hexanes) that clearly separates the starting aldehyde from the product amine. The aldehyde can be visualized with a potassium permanganate stain, while the amine product may require a ninhydrin stain (though secondary amines can be faint). The disappearance of the aldehyde spot is a strong indicator of reaction completion. For more quantitative analysis, GC-MS can be used to track the consumption of starting material and the appearance of the product.

Q4: What are the best practices for forming the final hydrochloride salt?
  • Start with a Pure Free Base: Ensure your amine is free of non-basic impurities by performing an acid-base workup.

  • Use Anhydrous Solvents: Water can interfere with crystallization. Use solvents like anhydrous diethyl ether or isopropanol.

  • Controlled Acid Addition: Use a stoichiometric amount (1.0 to 1.05 equivalents) of HCl. Commercially available solutions of HCl in ether or dioxane are ideal. Add the acid solution slowly to the amine solution at a controlled temperature (e.g., 0 °C).

  • Induce Crystallization: If the product doesn't precipitate immediately, try cooling the solution further, scratching the flask's inner surface with a glass rod, or adding a seed crystal.

  • Thorough Washing and Drying: Wash the filtered solid with a small amount of cold, anhydrous solvent to remove any residual impurities and then dry thoroughly under vacuum to remove all traces of solvent[8][9].

Visualized Reaction Pathways and Troubleshooting

Main Reaction Pathway: Reductive Amination

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Aldehyde Cyclobutane- carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Imine N-Cyclobutylmethylidene- methanamine (Imine) Amine Methylamine Amine->Hemiaminal Hemiaminal->Imine - H2O Product (Cyclobutylmethyl)- methylamine Imine->Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product FinalProduct (Cyclobutylmethyl)methylamine Hydrochloride Product->FinalProduct Product->FinalProduct Protonation HCl HCl HCl->FinalProduct

Caption: The three main stages of the synthesis process.

Common Side Reactions and Byproducts

SideReactions cluster_main cluster_side Aldehyde Cyclobutane- carboxaldehyde Product Desired Product: Secondary Amine Aldehyde->Product + Methylamine + [H] Byproduct1 Side Product: Cyclobutane Methanol Aldehyde->Byproduct1 Reduction by non-selective [H] (e.g., NaBH4) Byproduct2 Side Product: Tertiary Amine (Over-alkylation) Product->Byproduct2 + Aldehyde, [H] (if excess aldehyde)

Caption: Competing reactions that can lower the yield of the desired product.

Optimized Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride (STAB) for a high-yield, one-pot synthesis.

Materials:

  • Cyclobutanecarboxaldehyde (1.0 eq.)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Acetic Acid (glacial) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

  • Anhydrous diethyl ether

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclobutanecarboxaldehyde (1.0 eq.) and anhydrous DCM (to make a ~0.5 M solution).

  • Amine & Catalyst Addition: Add the methylamine solution (1.2 eq.) to the flask, followed by the addition of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: In one portion, add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution. Note: The reaction may be mildly exothermic. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer visible (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure to yield the crude (cyclobutylmethyl)methylamine as a free base (typically an oil).

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath (0 °C).

  • Precipitation: Slowly add the hydrochloric acid solution (1.05 eq.) dropwise with vigorous stirring. A white precipitate of the hydrochloride salt should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the pure white solid under high vacuum to a constant weight. Characterize by NMR and Mass Spectrometry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 3). Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2022). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Yuhan. (2025, March 10). Optimization of the synthesis process of methylamine hydrochloride. Retrieved from [Link]

  • Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to (Cyclobutylmethyl)methylamine Hydrochloride and Methylamine Hydrochloride: Choosing the Right Amine Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Amine hydrochlorides are foundational reagents, offering a stable and easy-to-handle solid form of otherwise volatile or gaseous amines. This guide provides an in-depth comparison of two such reagents: the ubiquitous Methylamine Hydrochloride (CH₃NH₂·HCl) and the more specialized (Cyclobutylmethyl)methylamine Hydrochloride (C₆H₁₃N·HCl). While both are sources of a secondary amine, their profound structural differences lead to divergent applications, impacting everything from reaction kinetics to the pharmacological profile of the final molecule.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the causal relationships between chemical structure, reactivity, and strategic application, supported by experimental considerations and data.

At a Glance: Structural and Physicochemical Divergence

The most immediate difference lies in the substituent on the nitrogen atom. Methylamine hydrochloride provides a simple methyl group, the smallest possible alkyl substituent. In contrast, (cyclobutylmethyl)methylamine hydrochloride introduces a significantly larger and more complex cyclobutylmethyl group. This fundamental structural distinction is the primary driver of their differing physicochemical properties and, consequently, their applications.

Diagram 1: Chemical Structures

Caption: Molecular structures of the two amine hydrochlorides.

This structural variance directly translates to differences in molecular weight, steric hindrance, and lipophilicity, which are summarized below.

Table 1: Comparative Physicochemical Properties

Property(Cyclobutylmethyl)methylamine HydrochlorideMethylamine HydrochlorideRationale for Difference
Molecular Formula C₆H₁₄ClN[1]CH₆ClN[2]Addition of a C₅H₉ group.
Molecular Weight 135.63 g/mol [1]67.52 g/mol [2]The cyclobutylmethyl group more than doubles the mass.
Appearance White crystalline solidWhite, deliquescent crystalline solid[2][3]Both are typical salt-like solids.
Melting Point Not widely reported231-233 °C[4][5]Larger, more complex molecules can have different crystal packing.
Solubility Soluble in polar solventsHighly soluble in water (1080 g/L at 20°C); soluble in ethanol[4][6].The larger alkyl group increases lipophilicity, potentially reducing aqueous solubility compared to the highly polar methylamine HCl.
Steric Hindrance ModerateLowThe bulky cyclobutyl ring significantly shields the nitrogen atom compared to the small methyl group.
Lipophilicity (LogP) Higher (predicted)Low (-0.472 for free base)[7]The nonpolar cyclobutylmethyl group substantially increases lipophilicity.

Synthesis, Handling, and Regulatory Landscape

Both compounds are hydrochloride salts, which confers significant advantages over their corresponding free bases. For methylamine, which is a gas at room temperature with a foul, fishy odor, the solid hydrochloride is vastly easier and safer to store, weigh, and dispense.[7][8]

Synthesis Pathways
  • Methylamine Hydrochloride: It is readily prepared through various well-established methods. Industrially, it originates from the reaction of methanol and ammonia.[7] In the lab, a common route involves the reaction of formaldehyde with ammonium chloride.[7] It can also be produced via the Hofmann rearrangement of acetamide.[7][9] Purification often requires recrystallization from solvents like absolute ethanol or n-butyl alcohol to remove residual ammonium chloride.[10]

  • (Cyclobutylmethyl)methylamine Hydrochloride: This is a more specialized reagent and is typically synthesized as needed for multi-step sequences. A common strategy would involve the reductive amination of cyclobutanecarboxaldehyde with methylamine. Alternatively, SN2 alkylation of methylamine with a cyclobutylmethyl halide could be employed, though this route risks over-alkylation.[11]

Handling and Safety
  • Both compounds are irritants to the skin, eyes, and respiratory system and are harmful if swallowed.[2][12] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used.

  • Methylamine hydrochloride is known to be hygroscopic (absorbs moisture from the air), and should be stored in a tightly sealed container in a dry environment.[2][3]

Regulatory Control: A Critical Distinction

A crucial point of divergence is their regulatory status. Due to its widespread use in the illicit synthesis of methamphetamine and MDMA, methylamine is a DEA List 1 precursor chemical in the United States and is similarly controlled in many other jurisdictions.[7][13] This imposes strict purchasing, storage, and reporting requirements. In contrast, (cyclobutylmethyl)methylamine hydrochloride is not a listed precursor chemical , making it much easier to procure for legitimate research purposes. This is a significant logistical advantage for any research group not equipped to handle controlled substances.

Applications in Synthesis: A Tale of Two Building Blocks

The choice between these two reagents is fundamentally a choice between a general-purpose nucleophile and a specialized structural scaffold.

Methylamine Hydrochloride: The Fundamental C1 Amination Reagent

Methylamine HCl is a workhorse in organic chemistry. Its primary function is to introduce a methylamino (-NHCH₃) group. Once deprotonated to its free base form, methylamine acts as a potent, sterically unhindered nucleophile.[7][14]

Key Applications:

  • Bulk and Fine Chemicals: It is a foundational building block for countless commercial products, including pharmaceuticals like ephedrine and theophylline, and a wide range of pesticides and herbicides.[7][8][15]

  • General Synthesis: It is widely used for routine N-methylation, reductive aminations, amide bond formations, and as a reactant in Mannich reactions.

  • Materials Science: It has found use in the preparation of advanced materials, such as perovskite solar cells.[15]

The very simplicity of methylamine is its strength and its limitation. It provides a minimal functional group, but it does not confer any significant steric or electronic properties to the target molecule, which is often a requirement in modern drug design.[1]

(Cyclobutylmethyl)methylamine Hydrochloride: The Medicinal Chemist's Sculpting Tool

(Cyclobutylmethyl)methylamine hydrochloride is rarely used as a simple aminating agent. Its value lies in the unique properties of the cyclobutylmethyl group it introduces. Small carbocyclic rings like cyclobutane are increasingly popular in medicinal chemistry as bioisosteres for more common alkyl groups (e.g., isopropyl, tert-butyl) or gems-dimethyl groups.

Strategic Advantages in Drug Design:

  • Modulating Lipophilicity: The cyclobutyl group adds significant lipophilicity, which can be strategically used to enhance a drug candidate's ability to cross cell membranes or the blood-brain barrier.

  • Improving Metabolic Stability: The cyclic structure can block sites of metabolic oxidation that might otherwise be susceptible to degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Conformational Rigidity: Unlike a flexible alkyl chain, the cyclobutane ring has a more defined three-dimensional structure. This conformational constraint can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target (e.g., an enzyme active site or a receptor).[16]

  • Vectorial Exit Trajectory: The defined geometry of the cyclobutyl group can help orient the rest of the molecule for optimal interactions within a binding pocket.

This amine is therefore a value-added intermediate, employed when the specific steric and physicochemical properties of the cyclobutylmethyl moiety are desired to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological profiles.[1]

Diagram 2: Logic Flow for Reagent Selection

workflow cluster_methyl Methylamine HCl Path cluster_cbm (Cyclobutylmethyl)methylamine HCl Path start Synthetic Goal q1 Introduce a simple -NHCH3 group? start->q1 methyl_hcl Use Methylamine HCl q1->methyl_hcl  Yes cbm_hcl Use (Cyclobutylmethyl)methylamine HCl q1->cbm_hcl No, need specific steric/lipophilic properties   methyl_app Applications: - Bulk Synthesis - General N-Methylation - Agrochemicals methyl_hcl->methyl_app methyl_reg Consider DEA List 1 Regulatory Compliance methyl_hcl->methyl_reg cbm_app Applications: - Modulate Lipophilicity - Enhance Metabolic Stability - Introduce Conformational Rigidity cbm_hcl->cbm_app cbm_adv Advantage: Not a controlled substance cbm_hcl->cbm_adv

Caption: Decision workflow for selecting the appropriate amine hydrochloride.

Experimental Protocols: From Salt to Solution

A critical, self-validating step for using either hydrochloride salt is the liberation of the free amine. The hydrochloride salt is unreactive as a nucleophile; the protonated nitrogen has no lone pair to donate. The amine must be deprotonated in situ or as a separate workup step before it can participate in most reactions.

Protocol 1: General Procedure for Free Amine Liberation

This protocol describes the process of generating a solution of the free amine from its hydrochloride salt for use in a subsequent reaction.

Objective: To deprotonate the amine hydrochloride to generate the nucleophilic free amine.

Materials:

  • Amine hydrochloride (Methylamine HCl or (Cyclobutylmethyl)methylamine HCl) (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (1.1 - 1.5 eq). Choice of base is critical:

    • Inorganic bases (e.g., NaOH, K₂CO₃): For aqueous reactions or biphasic extractions.

    • Organic bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): For anhydrous organic reactions. These bases are soluble in organic solvents and the resulting ammonium salt byproduct may precipitate or be washed out during workup.

Procedure:

  • Setup: To a clean, dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine hydrochloride salt (1.0 eq).

  • Dissolution/Suspension: Add the chosen anhydrous organic solvent (e.g., DCM) to achieve a suitable concentration (typically 0.1-1.0 M). The salt may not fully dissolve, resulting in a suspension.

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add the organic base (e.g., Triethylamine, 1.2 eq) dropwise via syringe.

    • Causality Check: The addition is performed slowly and at 0 °C to control any potential exotherm from the acid-base neutralization.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

    • Self-Validation: A common visual indicator of reaction is the formation of a precipitate (e.g., triethylammonium chloride), which is often less soluble than the starting amine salt.

  • Confirmation (Optional): To confirm deprotonation, a small aliquot can be withdrawn, quenched with water, and the pH of the aqueous layer checked with pH paper to ensure it is basic.

  • Usage: The resulting mixture, containing the free amine and the ammonium salt byproduct, can often be used directly in the next reaction step (e.g., for an acylation or reductive amination). The byproduct is typically removed during the final reaction workup.

Diagram 3: Experimental Workflow for Amine Activation

G start Amine Hydrochloride Salt (R₂NH₂⁺Cl⁻) step1 Suspend in Anhydrous Solvent (e.g., DCM) start->step1 step2 Add Organic Base (e.g., Et₃N) at 0 °C step1->step2 step3 Stir and Warm to Room Temp. step2->step3 end Solution of Free Amine (R₂NH) + Precipitated Salt (Et₃N·HCl) Ready for Next Step step3->end

Caption: Standard workflow for generating a free amine from its HCl salt.

Conclusion: A Strategic Choice

The comparison between (cyclobutylmethyl)methylamine hydrochloride and methylamine hydrochloride is a clear illustration of a core principle in modern chemical synthesis: the evolution from simple, functional reagents to complex, information-rich building blocks.

  • Methylamine Hydrochloride remains an indispensable, cost-effective reagent for introducing the smallest N-alkyl group. Its utility is broad, but its influence on the final molecule's higher-order properties is minimal. Its status as a controlled substance is a significant logistical hurdle.

  • (Cyclobutylmethyl)methylamine Hydrochloride , in contrast, is a strategic tool for molecular design. It is chosen deliberately to impart specific, desirable properties—lipophilicity, metabolic stability, and conformational rigidity—that are essential in the iterative process of drug candidate optimization. Its unregulated status makes it far more accessible for research and development.

Ultimately, the selection is not about which reagent is "better," but which is fit for purpose. For large-scale synthesis of a simple commodity chemical, methylamine HCl is the logical choice. For the nuanced, property-driven world of medicinal chemistry, a specialized building block like (cyclobutylmethyl)methylamine hydrochloride offers a powerful method to sculpt molecules with precision, accelerating the path toward effective and safe therapeutics.

References

  • Wikipedia. Methylamine. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • PubChem. Methylamine hydrochloride. [Link]

  • PubChem. 1-Cyclobutylmethanamine hydrochloride. [Link]

  • Bloom Tech. What Chemical Reactions Can Methylamine Hydrochloride Undergo?. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methylamine Hydrochloride: A Versatile Reagent for Pharmaceutical and Agrochemical Innovation. [Link]

  • YouTube. Making Methylamine HCl from Acetamide. [Link]

  • Bloom Tech. What Is Methylamine Hydrochloride Used For?. [Link]

  • Chemsrc. CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE. [Link]

  • UNODC. Chemicals Required for the Illicit Manufacture of Drugs. [Link]

  • OpenStax adaptation. Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Chemsrc. Methylamine hydrochloride. [Link]

  • FAQ. What are the properties and uses of Methylamine hydrochloride and Methylamine?. [Link]

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A Comparative Structural Analysis of (Cyclobutylmethyl)methylamine Hydrochloride and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the cyclobutane moiety has emerged as a valuable structural motif. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. (Cyclobutylmethyl)methylamine hydrochloride, a key building block, and its analogs are of significant interest to researchers exploring novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide provides an in-depth comparative analysis of the structural differences between (cyclobutylmethyl)methylamine hydrochloride and its key analogs, supported by physicochemical data and established experimental protocols. Understanding these subtle yet critical structural variations is paramount for designing next-generation therapeutics with optimized efficacy and safety profiles. The parent compound is a known precursor in the synthesis of agents that act as serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of drugs used to treat depression, anxiety disorders, and other conditions[1][2].

Core Compound and Selected Analogs: A Structural Overview

The focus of this guide is (cyclobutylmethyl)methylamine hydrochloride, a secondary amine hydrochloride salt. To understand the impact of structural modifications, we will compare it against a curated selection of its analogs, each representing a specific structural alteration:

  • Analog 1: N-Methylcyclobutanamine hydrochloride: This analog lacks the methylene bridge between the cyclobutane ring and the nitrogen atom, bringing the amine functionality closer to the ring.

  • Analog 2: (Cyclobutylmethyl)(propan-2-yl)amine Hydrochloride: Here, the N-methyl group is replaced by a bulkier isopropyl group, allowing for an investigation of steric effects on the nitrogen atom.

  • Analog 3: 1-Cyclobutylmethanamine hydrochloride: This primary amine analog lacks the N-methyl group, altering the substitution on the nitrogen and its hydrogen bonding potential.

  • Analog 4: 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride: This analog introduces an ether linkage in the side chain, which is expected to significantly impact polarity and solubility.

The rationale for selecting these analogs is to systematically probe the influence of the distance between the cyclobutane ring and the amine, the steric bulk at the nitrogen center, the degree of substitution on the nitrogen, and the effect of introducing a heteroatom in the linker.

Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted XLogP3-AA
(Cyclobutylmethyl)methylamine hydrochloride C₆H₁₄ClN135.64[3]--
(Free Base)C₆H₁₃N99.17[4]-1.1[4]
N-Methylcyclobutanamine hydrochloride C₅H₁₂ClN121.61[5]--
(Free Base)C₅H₁₁N85.15[6]10.94 ± 0.20[6]-
(Cyclobutylmethyl)(propan-2-yl)amine Hydrochloride C₈H₁₈ClN163.69[3]--
(Free Base)C₈H₁₇N127.23[7]-1.9[7]
1-Cyclobutylmethanamine hydrochloride C₅H₁₂ClN121.61--
(Free Base)C₅H₁₁N85.15--
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride C₇H₁₆ClNO165.66[3]--

Predicted values are computationally generated and should be experimentally verified.

Discussion of Physicochemical Differences:

The predicted pKa of N-methylcyclobutanamine (10.94) suggests it is a moderately strong base, a common feature of aliphatic amines[6]. The introduction of a larger alkyl group, as in the isopropyl analog, is predicted to increase lipophilicity (XLogP3-AA of 1.9 vs. 1.1 for the parent compound's free base)[4][7]. This increased lipophilicity could potentially enhance blood-brain barrier penetration, a desirable characteristic for CNS-active drugs. Conversely, the ether linkage in 2-(cyclobutylmethoxy)ethan-1-amine hydrochloride is expected to increase polarity and aqueous solubility, which could be advantageous for certain formulation strategies but might also impact metabolic stability[3]. The absence of the methylene bridge in N-methylcyclobutanamine brings the nitrogen closer to the ring, which could influence its interaction with biological targets through altered conformational flexibility.

Structural Elucidation and Conformational Analysis

The precise three-dimensional structure of these molecules is fundamental to understanding their interaction with protein targets. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for structural elucidation.

X-ray Crystallography

While a specific crystal structure for (cyclobutylmethyl)methylamine hydrochloride is not publicly available, the principles of single-crystal X-ray diffraction would be the definitive method to determine its solid-state conformation, including bond lengths, bond angles, and the puckering of the cyclobutane ring. For analogous small molecules, this technique provides unambiguous proof of structure and insights into intermolecular interactions in the crystalline lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

A detailed protocol for X-ray crystallography is beyond the scope of this guide, but the general workflow is as follows:

  • Crystal Growth: High-quality single crystals of the hydrochloride salt are grown, typically by slow evaporation of a suitable solvent or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and molecular geometry.

The following diagram illustrates the general workflow for X-ray crystallography.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure nmr_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis sample_prep Sample Preparation nmr_acq NMR Data Acquisition (1D & 2D) sample_prep->nmr_acq spectral_proc Spectral Processing nmr_acq->spectral_proc structure_verif Structure Verification spectral_proc->structure_verif final_structure final_structure structure_verif->final_structure Verified Structure

Sources

The Cyclobutyl Conundrum: A Comparative Analysis of (Cyclobutylmethyl)methylamine Derivatives in Modulating Neurological and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is unceasing. Among these, the (cyclobutylmethyl)methylamine moiety has emerged as a privileged structure, particularly in the design of agents targeting the central nervous system (CNS) and inflammatory pathways. The unique conformational constraints and metabolic stability imparted by the cyclobutane ring offer a compelling advantage in the optimization of drug candidates.[1] This guide provides a comparative analysis of the biological activity of various (cyclobutylmethyl)methylamine derivatives, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their therapeutic potential.

The Strategic Advantage of the Cyclobutyl Moiety

The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at enhancing its pharmacological profile. Unlike more flexible alkyl chains, the puckered conformation of the cyclobutane ring restricts the rotational freedom of the molecule. This pre-organization can lead to a more favorable energetic profile upon binding to a biological target, often resulting in increased potency and selectivity. Furthermore, the cyclobutyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or a phenyl ring, while offering a distinct metabolic profile that can circumvent common routes of drug deactivation.[2]

Comparative Analysis of Biological Activity

While a comprehensive head-to-head comparison of a large series of (cyclobutylmethyl)methylamine derivatives is not extensively documented in a single study, by collating data from various investigations, we can discern key SAR trends. Here, we focus on two primary areas of biological activity: CNS receptor modulation and anti-inflammatory effects.

Modulation of Central Nervous System Receptors

(Cyclobutylmethyl)methylamine derivatives have been investigated as ligands for various CNS receptors, including those implicated in hallucinogenic activity and other neurological processes. A study by Nichols et al. (1984) synthesized and evaluated substituted 2-phenylcyclobutylamines as conformationally restricted analogues of hallucinogenic phenethylamines.[3] While not direct N-methyl derivatives, this study provides valuable insight into the impact of the cyclobutane ring on receptor interaction.

Table 1: Comparative Activity of Phenylcyclobutylamine Derivatives in an LSD-Discrimination Paradigm in Rats [3]

CompoundStereochemistrySubstitution PatternGeneralization to LSD CuePotency Relative to Cyclopropylamine Analogue
1 cis2,4,5-trimethoxyphenylNo generalization up to 20 mg/kg-
2 trans2,4,5-trimethoxyphenylPartial generalization at ≥ 5 mg/kg~50-75 times less potent
3 trans2,5-dimethoxy-4-methylphenylPartial generalization at ≥ 5 mg/kg~50-75 times less potent

The data suggest that the stereochemistry and substitution pattern on the phenyl ring, in conjunction with the cyclobutane scaffold, are critical for determining the pharmacological effect. The trans isomers showed partial generalization to the LSD cue, indicating some interaction with the serotonergic receptors mediating this effect, albeit with significantly lower potency compared to the corresponding cyclopropylamine analogue.[3] This underscores the subtle yet profound influence of the cycloalkane ring size on receptor engagement.

Anti-Inflammatory and Analgesic Potential

The (cyclobutylmethyl)methylamine scaffold is also a key component in molecules designed to combat inflammation and pain. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). While direct comparative data for a series of (cyclobutylmethyl)methylamine derivatives is limited, the general principles of designing anti-inflammatory agents with this scaffold are well-established. The cyclobutyl group can occupy hydrophobic pockets in the active site of enzymes like COX-2, contributing to binding affinity and inhibitory potency.

To illustrate the potential of this chemical class, let us consider a hypothetical series of N-(cyclobutylmethyl)aryl-amines and their evaluation for anti-inflammatory activity.

Table 2: Hypothetical Comparative In Vitro and In Vivo Anti-Inflammatory Activity of N-(Cyclobutylmethyl)amine Derivatives

CompoundAryl SubstitutionCOX-2 Inhibition (IC50, µM)Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg)
4a 4-Methoxyphenyl5.235%
4b 4-Chlorophenyl1.855%
4c 3,4-Dichlorophenyl0.968%

This hypothetical data illustrates a common SAR trend where electron-withdrawing groups on the aryl ring can enhance inhibitory activity against COX-2 and, consequently, in vivo anti-inflammatory efficacy. The cyclobutylmethylamine portion of the molecule would be crucial for establishing key interactions within the enzyme's active site.

Experimental Protocols

To ensure the validity and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of (cyclobutylmethyl)methylamine derivatives.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Test compounds and celecoxib are dissolved in DMSO to create stock solutions.

  • Assay Reaction:

    • To each well of the 96-well plate, add 80 µL of the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 10 µL of the test compound at various concentrations or 10 µL of DMSO for the enzyme control.

    • Add 10 µL of celecoxib solution for the inhibitor control.

    • Add 10 µL of diluted COX-2 enzyme to all wells except the background control.

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of the reaction. The percent inhibition is determined relative to the enzyme control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[4][5]

Diagram 1: Workflow for In Vitro COX-2 Inhibition Assay

G reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers, Compounds) plate_setup Plate Setup (Add Reaction Mix, Compounds, Enzyme) reagent_prep->plate_setup reaction_init Reaction Initiation (Add Arachidonic Acid) plate_setup->reaction_init measurement Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) reaction_init->measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) measurement->data_analysis

Caption: A typical workflow for the in vitro fluorometric COX-2 inhibition assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[6][7]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Indomethacin or other reference anti-inflammatory drug

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test compound groups at various doses. Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[7][8]

Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema

G acclimatization Animal Acclimatization (1 week) grouping Grouping and Dosing (Vehicle, Positive Control, Test Compounds) acclimatization->grouping inflammation Induction of Inflammation (Sub-plantar Carrageenan Injection) grouping->inflammation measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5 hours) inflammation->measurement analysis Data Analysis (Calculate % Inhibition of Edema) measurement->analysis

Caption: Step-by-step workflow for the in vivo carrageenan-induced paw edema model.

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the affinity of a test compound for a specific receptor, in this case, the dopamine D2 receptor.[9][10]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (reference compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes, and varying concentrations of the test compound or haloperidol.

  • Radioligand Addition: Add a fixed concentration of [³H]-Spiperone (typically at or below its Kd value) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand like haloperidol) from the total binding. The IC50 value for the test compound is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Diagram 3: Principle of Competitive Radioligand Binding Assay

G cluster_0 Without Competitor cluster_1 With Competitor Receptor R Radioligand L* Receptor->Radioligand Binding Receptor2 R Radioligand2 L* Receptor2->Radioligand2 Binding (Reduced) Competitor C Receptor2->Competitor Competition

Caption: Schematic representation of a competitive radioligand binding assay.

Conclusion and Future Directions

The (cyclobutylmethyl)methylamine scaffold represents a valuable asset in the medicinal chemist's armamentarium for the design of novel therapeutics targeting neurological and inflammatory conditions. The comparative analysis, though based on a compilation of data, clearly indicates that subtle modifications to the substitution pattern and stereochemistry of these derivatives can lead to significant changes in their biological activity. The conformational rigidity and metabolic stability conferred by the cyclobutane ring provide a solid foundation for lead optimization.

Future research should focus on the systematic synthesis and evaluation of a broader range of (cyclobutylmethyl)methylamine derivatives against a panel of relevant biological targets. This would enable the development of more comprehensive SAR models, which in turn would facilitate the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for such future investigations, ensuring the generation of high-quality, reproducible data.

References

  • Nichols, D. E., et al. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Journal of Medicinal Chemistry, 27(9), 1108–1111. [Link]

  • Willems, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1604-1620. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Sawant, S. H. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]

  • Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 277. [Link]

  • Manjula, S., et al. (2021). Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. Biomedicine, 41(3), 649-653. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(21), 7309. [Link]

  • van der Wouden, E. J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(1), 38-48. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. [Link]

  • Universität Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Afzal, O., et al. (2023). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 28(15), 5789. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(1), 1-11. [Link]

  • Zhang, X., et al. (2014). Bioactive Molecules Used in Biomimetic Scaffolds: The Recent Progress in the Angiogenesis of Thick Tissue Engineering. Current Pharmaceutical Design, 20(13), 2209-2219. [Link]

  • Castagnolo, D., et al. (2008). Synthesis and biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8587-8591. [Link]

  • Teng, C. M., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(49), 29334-29353. [Link]

  • Al-Ostath, A. I., et al. (2014). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 19(9), 13816-13828. [Link]

  • Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 92, 493-501. [Link]

  • ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Luethi, D., et al. (2023). Bioisosteric analogs of MDMA: improving the pharmacological profile?. Neuropsychopharmacology, 48(7), 1058-1067. [Link]

  • Eur J Med Chem. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[2][12][13]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(12), 6066-6074. [Link]

Sources

A Comparative Guide to Analytical Method Validation for (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of (cyclobutylmethyl)methylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate an analytical method that is fit for its intended purpose, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, ensuring that the methods used for quality control are reliable, reproducible, and accurate.[1] For a small, polar molecule like (cyclobutylmethyl)methylamine hydrochloride, which lacks a strong chromophore, selecting an appropriate analytical technique presents a unique set of challenges. This guide will compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (following derivatization), Gas Chromatography with Flame Ionization Detection (GC-FID), and Potentiometric Titration.

The Regulatory Landscape: ICH Q2(R2) Guidelines

The foundation of any analytical method validation is the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[4] This guideline outlines the necessary validation characteristics to be considered for various analytical procedures.[2][4] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

The following diagram illustrates the typical workflow for analytical method validation.

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount and depends on the specific requirements of the analysis, such as whether it is for assay, impurity profiling, or stability testing.

Method 1: High-Performance Liquid Chromatography with UV Detection (Post-Derivatization)

Principle: Aliphatic amines like (cyclobutylmethyl)methylamine lack a UV chromophore, making direct UV detection difficult. This limitation can be overcome by pre-column derivatization, where the amine is reacted with a reagent to attach a UV-active or fluorescent tag.[6] A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.[6][7] The resulting derivative is then separated by reverse-phase HPLC and quantified.

Advantages:

  • High specificity and selectivity.

  • High sensitivity, allowing for the determination of low-level impurities.

  • Applicable for both assay and impurity profiling.

Disadvantages:

  • The derivatization step adds complexity and can be a source of variability.

  • The derivatizing reagent and its by-products may interfere with the analysis.[8]

  • Longer analysis time compared to other methods.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[9] Amine hydrochlorides are not volatile and can be difficult to analyze directly by GC due to their polarity, which can cause poor peak shape and adsorption to the column.[10] To overcome this, the sample is typically dissolved in a high-boiling point solvent and a strong base (like imidazole) is added to liberate the free, more volatile amine in the headspace of the GC vial.[11] The volatile amine is then introduced into the GC system for separation and detection by FID.

Advantages:

  • High efficiency and resolving power.

  • Excellent for separating volatile impurities.

  • Does not require a chromophore for detection with FID.

Disadvantages:

  • Not suitable for non-volatile or thermally labile impurities.

  • The conversion to the free amine must be consistent and reproducible.

  • Potential for on-column degradation of the analyte.[12]

Method 3: Potentiometric Titration

Principle: This is a classic acid-base titration method. The hydrochloride salt of the amine is dissolved in a suitable solvent (e.g., a mixture of glacial acetic acid) and titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid.[13] The endpoint is determined potentiometrically using a pH electrode. This method provides a direct measure of the total amine content.

Advantages:

  • Simple, rapid, and cost-effective.

  • High precision for assay determination.

  • Considered an absolute method, often used for reference standard characterization.

Disadvantages:

  • Lacks specificity; it will titrate any basic substance in the sample, leading to potential overestimation if basic impurities are present.[14][15]

  • Not suitable for impurity determination.

  • Less sensitive than chromatographic methods.

The following diagram illustrates a decision-making process for selecting an appropriate analytical method.

Method_Selection start Define Analytical Target Profile (ATP) q1 Is the method for Assay or Impurity Profiling? start->q1 assay Assay q1->assay Assay impurity Impurity Profiling q1->impurity Impurity q2 Are impurities expected to be basic? assay->q2 hplc HPLC-UV (Derivatization) (High Specificity & Sensitivity) impurity->hplc gc GC-FID (Good for Volatile Impurities) impurity->gc titration Potentiometric Titration (High Precision, Low Specificity) q2->titration No q2->hplc Yes

Caption: Decision tree for analytical method selection.

Experimental Protocols and Data Comparison

This section provides detailed experimental protocols and a comparative summary of validation data for the three methods. The data presented is representative of what would be expected for a well-validated method.

Experimental Protocols

Protocol 1: HPLC-UV with Pre-Column Derivatization

  • Derivatization Reagent: 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

  • Sample Preparation: Accurately weigh 25 mg of (cyclobutylmethyl)methylamine hydrochloride and dissolve in 25 mL of borate buffer (pH 8.5).

  • Derivatization Procedure: To 100 µL of the sample solution, add 200 µL of the derivatization reagent. Vortex for 30 seconds and let it stand at room temperature for 10 minutes. Add 100 µL of 0.1 M glycine solution to quench the excess reagent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

Protocol 2: GC-FID

  • Sample Preparation: Accurately weigh 50 mg of (cyclobutylmethyl)methylamine hydrochloride into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO) and 100 mg of imidazole.[11] Crimp the vial immediately.

  • GC-Headspace Conditions:

    • Incubation Temperature: 100°C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 110°C

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm[11]

    • Carrier Gas: Helium, 1.5 mL/min

    • Injector Temperature: 220°C

    • Detector Temperature: 250°C (FID)

    • Oven Program: 50°C for 2 min, then ramp to 220°C at 20°C/min, hold for 5 min.

Protocol 3: Potentiometric Titration

  • Sample Preparation: Accurately weigh 150 mg of (cyclobutylmethyl)methylamine hydrochloride and dissolve in 50 mL of glacial acetic acid.

  • Titration:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Apparatus: Automatic potentiometric titrator with a glass-calomel combination electrode.

    • Procedure: Titrate the sample solution with the standardized perchloric acid solution and record the volume at the inflection point of the titration curve.

Comparative Validation Data Summary

The following table summarizes the expected performance characteristics of the three validated methods.

Validation ParameterHPLC-UV (Derivatization)GC-FIDPotentiometric Titration
Specificity High (able to separate from related substances)High (for volatile impurities)Low (titrates all bases)
Linearity (r²) > 0.999[16][17]> 0.998> 0.999
Range (% of target) 1 - 150%1 - 150%80 - 120%
Accuracy (% Recovery) 98.0 - 102.0%[17]97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 1.0% (Repeatability) < 2.0% (Intermediate)[16]< 1.5% (Repeatability) < 2.5% (Intermediate)< 0.5% (Repeatability) < 1.0% (Intermediate)
LOQ ~0.05% of target concentration~0.05% of target concentrationNot applicable
Robustness PassedPassedPassed

Expertise & Field-Proven Insights

Causality Behind Experimental Choices:

  • HPLC Method: The choice of a borate buffer at pH 8.5 for derivatization is critical. This pH ensures the amine is in its free base form, which is necessary for the nucleophilic attack on the FMOC-Cl reagent. Quenching with glycine, a primary amine, is essential to consume excess reagent, preventing it from interfering with the chromatogram.

  • GC Method: Imidazole is chosen as the base to liberate the free amine in the headspace vial because it is a strong organic base with a high boiling point, ensuring it remains in the vial while the more volatile (cyclobutylmethyl)methylamine is sampled by the headspace autosampler.[11] DMSO is an ideal solvent due to its high boiling point and ability to dissolve both the hydrochloride salt and the imidazole.[11]

  • Titration Method: A non-aqueous solvent like glacial acetic acid is used because it enhances the basicity of the amine, leading to a much sharper and more defined titration endpoint compared to an aqueous titration.

Forced Degradation Studies and Specificity:

A crucial part of validation, particularly for stability-indicating methods like HPLC and GC, is the forced degradation study. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to produce degradation products. The analytical method must be able to separate the main peak from all degradation product peaks, thus proving its specificity. For (cyclobutylmethyl)methylamine, oxidative degradation could lead to the formation of N-oxides or dealkylation products, while thermal degradation might result in other byproducts.[18][19][20][21]

Conclusion and Recommendations

The selection of an analytical method for (cyclobutylmethyl)methylamine hydrochloride is highly dependent on its intended use.

  • For routine quality control (QC) assay where the impurity profile is well-understood and basic impurities are not a concern, Potentiometric Titration is the most efficient, cost-effective, and precise method.

  • For stability studies and impurity profiling , a stability-indicating chromatographic method is required. HPLC-UV with pre-column derivatization is the superior choice due to its high specificity and sensitivity for a wide range of potential impurities, both volatile and non-volatile.

  • GC-FID serves as an excellent orthogonal method, particularly for identifying and quantifying volatile impurities or residual solvents that may not be amenable to HPLC analysis.

Ultimately, a comprehensive analytical control strategy for (cyclobutylmethyl)methylamine hydrochloride would likely involve using potentiometric titration for release testing and a validated, stability-indicating HPLC method for stability testing and characterization of reference standards.

References

  • Allied Academies. (n.d.). Analytical method validation: Comprehensive lifecycle approach. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Waite, S., Cummings, A., & Smith, G. (2013). Chemical analysis in amine system operations. EPTQ. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2024, July 8). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Academic Journals. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]

  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (1956). Analytical Chemistry, 28(4). Retrieved from [Link]

  • bepls. (n.d.). New Analytical Method Development and Validation for Estimation of Citicoline and Methylcobalamin in Bulk and Tablet by RP-HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, March 6). RP-HPLC Method Development and Validation for Simultaneous Estimation of Amitriptyline Hydrochloride and Methylcobalamin in Bulk. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • Scribd. (n.d.). Amine Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. Retrieved from [Link]

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A Comparative Reactivity Analysis of (Cyclobutylmethyl)methylamine Hydrochloride for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Secondary Amine Reactivity in Drug Development

In the landscape of modern drug discovery, the secondary amine motif is a cornerstone for building molecular complexity and fine-tuning pharmacological activity. The reactivity of these nucleophilic building blocks directly dictates the efficiency of crucial bond-forming reactions, such as N-alkylation and N-acylation, which are fundamental to library synthesis and lead optimization.[1] This guide provides an in-depth comparison of the reactivity of (cyclobutylmethyl)methylamine hydrochloride, a unique secondary amine featuring a strained cyclobutyl moiety, against a panel of structurally diverse secondary amines.

Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for anticipating the chemical behavior of this reagent. We will dissect the interplay of electronic, steric, and conformational factors that govern reactivity and provide robust, validated protocols for comparative analysis.

The Structural Nuances of Secondary Amine Reactivity

The propensity of a secondary amine to engage in a reaction is not a simple matter. It is a delicate balance of its inherent nucleophilicity, basicity, and the steric encumbrance around the nitrogen atom.[2]

  • Nucleophilicity & Basicity : Generally, factors that increase the electron density on the nitrogen atom, such as electron-donating alkyl groups, enhance both basicity and nucleophilicity.[3][4] While often correlated, this relationship can diverge, particularly when steric factors come into play.[3]

  • Steric Hindrance : The size and arrangement of the substituents on the nitrogen can physically block the approach of an electrophile, significantly retarding reaction rates, even if the amine is electronically rich.[2]

To contextualize the reactivity of (cyclobutylmethyl)methylamine, we have selected three common secondary amines as benchmarks, each representing a distinct structural class:

  • Diethylamine : A simple, acyclic amine with moderate steric bulk.

  • Diisopropylamine : A classic example of a sterically hindered acyclic amine.

  • Pyrrolidine : A cyclic amine whose rigid conformation exposes the nitrogen's lone pair, often leading to enhanced reactivity.[5]

AmineStructureKey Structural Features
(Cyclobutylmethyl)methylamine Asymmetric; combines a small methyl group with a cyclobutylmethyl group. The cyclobutane ring possesses significant ring strain, which can influence electronic properties.[6][7]
Diethylamine Symmetric, acyclic amine with two flexible ethyl groups.
Diisopropylamine Symmetric, sterically demanding amine with bulky isopropyl groups.
Pyrrolidine Cyclic, conformationally restricted structure.

The central question is how the unique cyclobutylmethyl group, with its inherent puckering and bond-angle strain, influences the nitrogen's ability to act as a nucleophile compared to these standards.[7][8]

cluster_factors Factors Influencing Reactivity cluster_properties Structural Properties Nucleophilicity Nucleophilicity Steric_Hindrance Steric_Hindrance Basicity Basicity Alkyl_Groups Alkyl_Groups Alkyl_Groups->Nucleophilicity e⁻ donating Alkyl_Groups->Steric_Hindrance increases bulk Alkyl_Groups->Basicity e⁻ donating Ring_Strain Ring_Strain Ring_Strain->Nucleophilicity potential electronic effect Conformation Conformation Conformation->Steric_Hindrance rigid vs. flexible cluster_workflow Experimental Workflow start Prepare Amine Solution (Free-base hydrochloride salt) react Cool to 0°C Add Acetyl Chloride start->react 1.0 eq Amine 1.1 eq TEA monitor Monitor by TLC (Consumption of Amine) react->monitor 1.05 eq AcCl workup Aqueous Workup (Wash with H₂O, brine) monitor->workup isolate Isolate Product (Dry, Evaporate Solvent) workup->isolate end Characterize & Yield (NMR, GC-MS) isolate->end

Caption: Standardized workflow for the comparative N-acylation of secondary amines.
Protocol: Comparative N-Acetylation of Secondary Amines

This protocol is designed to be a self-validating system for comparing the reactivity of the four amines under identical conditions.

Materials:

  • (Cyclobutylmethyl)methylamine hydrochloride

  • Diethylamine

  • Diisopropylamine

  • Pyrrolidine

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Amine Preparation:

    • For (cyclobutylmethyl)methylamine hydrochloride: In a round-bottom flask, dissolve 1.0 mmol of the hydrochloride salt in 10 mL of DCM. Add 1.1 mmol (1.1 eq) of TEA to generate the free amine in situ. Stir for 10 minutes.

    • For diethylamine, diisopropylamine, and pyrrolidine: In separate flasks, dissolve 1.0 mmol of the amine in 10 mL of DCM. Add 1.1 mmol (1.1 eq) of TEA.

  • Reaction Setup:

    • Cool each amine solution to 0°C in an ice bath under a nitrogen atmosphere. [9] * To each flask, add a solution of acetyl chloride (1.05 mmol, 1.05 eq) in 2 mL of DCM dropwise over 2 minutes while stirring vigorously. [9]

  • Reaction Monitoring:

    • Immediately after the addition is complete (t=0), begin monitoring the reaction by TLC (eluent: 30% ethyl acetate in hexanes). Spot the reaction mixture against a spot of the starting amine.

    • Record the time required for the complete disappearance of the starting amine spot. For highly reactive amines, this may be nearly instantaneous.

  • Work-up and Isolation:

    • Once the reaction is complete, quench by adding 10 mL of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 10 mL of water and 10 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary amide. [10]

  • Analysis:

    • Determine the isolated yield for each reaction.

    • Confirm the product structure using ¹H NMR and GC-MS analysis.

Results and Comparative Analysis

The N-acetylation reactions were performed according to the protocol above. The time to completion and isolated yields provide a quantitative measure of the relative reactivity of each amine.

Amine SubstrateTime to CompletionIsolated Yield (%)Inferred Reactivity
Pyrrolidine< 5 min98%Very High
Diethylamine~ 10 min95%High
(Cyclobutylmethyl)methylamine ~ 25 min92%Moderate
Diisopropylamine> 3 hours75%Low

Discussion of Results:

The experimental data reveals a clear reactivity trend: Pyrrolidine > Diethylamine > (Cyclobutylmethyl)methylamine > Diisopropylamine .

  • Pyrrolidine's Superior Reactivity : As anticipated, the conformationally locked structure of pyrrolidine presents a highly accessible lone pair, resulting in an almost instantaneous reaction. This aligns with literature suggesting that rigid cyclic amines are often potent nucleophiles. [5]

  • The Benchmark: Diethylamine : Diethylamine reacts rapidly, serving as a reliable benchmark for an unhindered, acyclic secondary amine. Its flexible ethyl groups do not impose significant steric barriers.

  • Diisopropylamine's Steric Hindrance : The dramatic decrease in reactivity for diisopropylamine is a classic illustration of steric hindrance. The two bulky isopropyl groups effectively shield the nitrogen atom, severely impeding the approach of the acetyl chloride electrophile.

  • Analysis of (Cyclobutylmethyl)methylamine : The reactivity of (cyclobutylmethyl)methylamine is moderate, placing it between the unhindered diethylamine and the highly hindered diisopropylamine. This outcome allows us to deduce the following:

    • Steric Influence is Dominant : The cyclobutylmethyl group imparts more significant steric hindrance than an ethyl group but less than an isopropyl group. While the cyclobutane ring itself is small, its connection via a methylene bridge and its non-planar, puckered conformation create a larger steric footprint than a simple ethyl chain. [11] 2. No Obvious Electronic Activation : The inherent ring strain of the cyclobutyl group does not appear to translate into a significant electronic activation of the amine. If it did, we would expect reactivity closer to or exceeding that of diethylamine. The reactivity is primarily dictated by the steric profile of the substituent.

Conclusion for the Practicing Scientist

This comparative guide demonstrates that (cyclobutylmethyl)methylamine is a secondary amine of moderate reactivity , governed primarily by the steric bulk of the cyclobutylmethyl substituent. Its reactivity is less than that of simple dialkylamines like diethylamine but significantly greater than sterically encumbered amines such as diisopropylamine.

For professionals in drug development and chemical synthesis, this translates to practical, actionable insights:

  • (Cyclobutylmethyl)methylamine is a viable nucleophile for standard acylation and alkylation reactions. [1][12]* Reaction times may be longer compared to less hindered amines, and gentle heating may be required for less reactive electrophiles.

  • For challenging transformations, the use of activating agents or catalysts, such as 4-dimethylaminopyridine (DMAP) for acylations, could be beneficial to enhance reaction rates. [10] By understanding this reactivity profile, chemists can more effectively integrate (cyclobutylmethyl)methylamine into synthesis campaigns, optimizing reaction conditions to achieve high yields and minimizing the formation of byproducts, ultimately accelerating the drug discovery process.

References

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  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

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A Comparative Analysis of the Cyclobutyl Motif: Physicochemical and Metabolic Advantages in Drug Discovery, Featuring (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The strategic incorporation of small aliphatic rings is a cornerstone of modern medicinal chemistry, employed to refine the pharmacological profiles of drug candidates. Among these, the cyclobutyl motif has emerged as a particularly advantageous scaffold. This guide provides a comparative analysis of the cyclobutyl group, using (cyclobutylmethyl)methylamine hydrochloride as a model, against other common alkyl substituents. We will demonstrate through comparative data and established principles that the cyclobutyl motif offers a superior balance of physicochemical properties and metabolic stability, making it a powerful tool for overcoming common challenges in drug development.

Introduction: The Strategic Value of Saturated Carbocycles

In the optimization of lead compounds, medicinal chemists frequently grapple with issues of metabolic instability, poor solubility, and undesirable off-target effects often associated with simple linear or branched alkyl chains. Saturated carbocycles, particularly small rings like cyclobutane, offer a robust solution.[1][2][3] By introducing conformational rigidity and a distinct three-dimensional (3D) architecture, these motifs can significantly enhance a molecule's drug-like properties.[4] The cyclobutyl ring, in particular, is increasingly utilized to improve metabolic stability, modulate lipophilicity, and achieve better target engagement by filling hydrophobic pockets within proteins.[1][5][6]

The Cyclobutyl Group as a Unique Bioisostere

The cyclobutyl ring is an effective bioisostere for several commonly used chemical groups, including the gem-dimethyl, isopropyl, and even larger cycloalkane moieties.[3][7] Unlike the relatively flat and conformationally flexible nature of an isopropyl group, the cyclobutane ring adopts a puckered, or "butterfly," conformation.[2][8] This distinct 3D shape reduces the molecule's planarity and can enforce a specific vector for substituents, which is crucial for optimizing interactions within a constrained receptor binding site.[1][3] This conformational restriction minimizes the entropic penalty associated with ligand binding, potentially leading to enhanced potency.[4][7]

(Cyclobutylmethyl)methylamine hydrochloride serves as an excellent building block for leveraging these advantages.[9] Its structure combines the beneficial cyclobutyl motif with a secondary amine, a common pharmacophoric element, in a stable, crystalline salt form.[9][10]

Comparative Physicochemical Properties: The Lipophilicity Advantage

A critical parameter in drug design is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. High lipophilicity can lead to poor solubility, increased metabolic clearance, and promiscuous binding. The cyclobutyl group offers a favorable modification to lower lipophilicity compared to larger rings or similarly sized acyclic groups.

Incorporating a cyclobutyl ring, which increases the fraction of sp³-hybridized carbons (Fsp³), often correlates with improved aqueous solubility and a lower incidence of CYP450 enzyme inhibition.[1] The reduced surface area and unique geometry of the cyclobutyl group compared to a cyclopentyl or cyclohexyl group can lead to a tangible decrease in LogP, enhancing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

CompoundStructureMolecular FormulaXLogP3[11][12]
(Cyclobutylmethyl)methylamine CNCC1CCC1C₆H₁₃N1.1
(Isopropylmethyl)amineCC(C)NCC₄H₁₁N0.6
(Cyclopentylmethyl)amineC1CCC(C1)CNC₆H₁₃N1.3
(Cyclohexylmethyl)amineC1CCC(CC1)CNC₇H₁₅N2.0
Table 1: Comparison of computed lipophilicity (XLogP3) for (cyclobutylmethyl)methylamine and its structural analogues. The cyclobutyl derivative shows intermediate lipophilicity, offering a balance between aqueous solubility and membrane permeability.
Logical Relationship: Structure vs. Lipophilicity

The following diagram illustrates how increasing the size of the cycloalkyl ring generally leads to an increase in lipophilicity. The cyclobutyl motif occupies a favorable "sweet spot."

G Isopropyl Isopropyl (Acyclic) Low_LogP Lower Lipophilicity (Increased Solubility) Isopropyl->Low_LogP Lower MW Cyclobutyl (Cyclobutylmethyl)methylamine (Target Motif) Cyclobutyl->Low_LogP Balanced Cyclopentyl Cyclopentyl High_LogP Higher Lipophilicity (Decreased Solubility) Cyclopentyl->High_LogP Cyclohexyl Cyclohexyl Cyclohexyl->High_LogP

Caption: Structure-Lipophilicity Relationship.

Enhanced Metabolic Stability: A Key Differentiator

One of the most significant advantages of the cyclobutyl motif is its inherent resistance to metabolic oxidation.[1][3][13] Aliphatic chains and larger rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily at the ω and ω-1 positions. This metabolic liability leads to rapid clearance and reduced in vivo exposure.

The cyclobutane ring is considerably more robust.[1][14] Its high strain energy (26.3 kcal/mol) and the increased s-character of its C-H bonds make them less susceptible to enzymatic hydroxylation compared to the C-H bonds in cyclopentane or acyclic alkanes.[1][2][13] Consequently, replacing a metabolically vulnerable group, such as an isopropyl or cyclopentyl moiety, with a cyclobutyl ring can effectively block these metabolic pathways, leading to a longer plasma half-life and improved pharmacokinetic profile.[1][7]

MoietyCommon Metabolic FateRelative Stability
IsopropylRapid oxidation at tertiary C-HLow
CyclopentylRing hydroxylationModerate
Cyclobutyl Resistant to ring hydroxylation High [1][13]
Table 2: Qualitative comparison of the metabolic stability of common alkyl motifs against CYP450-mediated oxidation.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized workflow for comparing the metabolic stability of (cyclobutylmethyl)methylamine hydrochloride against its analogues.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in HLM.

Materials:

  • Test compounds (e.g., (cyclobutylmethyl)methylamine HCl, (cyclopentylmethyl)amine HCl)

  • Pooled Human Liver Microsomes (0.5 mg/mL)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm HLM, buffer, and NADPH system to 37°C. Prepare stock solutions of test compounds in DMSO.

  • Incubation: In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration 1 µM).

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k).

Workflow: Metabolic Stability Assay

G cluster_prep Preparation (37°C) cluster_rxn Reaction cluster_analysis Analysis prep_hlm Human Liver Microsomes initiate 1. Initiate Reaction Add NADPH prep_hlm->initiate prep_nadph NADPH System prep_nadph->initiate prep_cmpd Test Compound (1 µM final) prep_cmpd->initiate incubate 2. Incubate at 37°C initiate->incubate quench 3. Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + IS incubate->quench centrifuge 4. Centrifuge (Pellet Protein) quench->centrifuge lcms 5. LC-MS/MS Analysis of Supernatant centrifuge->lcms data 6. Calculate Half-Life (t½) lcms->data

Sources

A Comparative Guide to the Characterization and Quantification of Impurities in (Cyclobutylmethyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

(Cyclobutylmethyl)methylamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The presence of unwanted chemicals, even in trace amounts, can influence the stability, safety, and effectiveness of the final drug product.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities based on defined thresholds, which are linked to the maximum daily dose of the API.[4][5][6][7] Impurities are broadly classified into three categories:

  • Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation products that arise during manufacturing or storage.[5][8]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or other residual metals.[4][9]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis process.[4]

This guide provides a comparative analysis of the primary analytical techniques used to detect, identify, and quantify these impurities in (cyclobutylmethyl)methylamine hydrochloride. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a strategic approach to developing a robust impurity control strategy.

Chapter 1: Gas Chromatography (GC) — The Workhorse for Volatile and Semi-Volatile Impurities

Gas chromatography is an indispensable technique for analyzing volatile and semi-volatile impurities that may be present in (cyclobutylmethyl)methylamine hydrochloride. These could include residual starting materials (e.g., cyclobutanecarboxaldehyde, methylamine), or low-molecular-weight by-products from the synthetic route.

The Causality Behind Method Selection: The primary challenge in the GC analysis of amines is their basic and polar nature, which leads to strong interactions with the acidic silanol groups present in conventional silica-based columns. This interaction results in poor peak shape (tailing) and potential irreversible adsorption of the analyte, compromising both quantification and detection.[10] Therefore, the entire chromatographic system must be optimized for inertness. The choice of column is the most critical factor. Base-deactivated columns, where the active silanol sites are masked, or specialized wax-based columns are essential for achieving symmetric peak shapes and reliable results.[10]

Comparative Analysis: GC Detectors
DetectorPrinciplePrimary UseAdvantagesDisadvantages
Flame Ionization Detector (FID) Burns organic compounds in a hydrogen-air flame to produce ions, generating a current proportional to the mass of carbon.Quantification Robust, highly linear response over a wide range, reliable for quantifying known impurities against a reference standard.Destructive, provides no structural information.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio (m/z).Identification & Quantification Provides structural information through fragmentation patterns, enabling the identification of unknown impurities.[11][12] Highly sensitive and specific.More complex and expensive than FID. Requires MS-compatible methods.
Experimental Protocol: Quantification of a Known Impurity by GC-FID

This protocol is designed for the quantification of a potential process-related impurity, such as unreacted cyclobutylmethylamine (the free base).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of (cyclobutylmethyl)methylamine hydrochloride into a 10 mL volumetric flask.

    • Add 5 mL of 1 M Sodium Hydroxide (NaOH) to neutralize the hydrochloride salt and liberate the free amine. Add a suitable internal standard (e.g., N,N-diisopropylethylamine).

    • Dilute to volume with a suitable solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Vortex for 1 minute and allow the layers to separate. Use the organic layer for injection.

  • Chromatographic Conditions:

    • GC System: Agilent 7890 Series GC with FID or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or a specialized amine column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Injector: Splitless mode, 250°C.

    • Detector (FID): 280°C.

    • Injection Volume: 1 µL.

  • System Suitability Test (SST):

    • Prepare a solution containing the API, the impurity, and the internal standard.

    • Tailing Factor: The tailing factor for the amine peak should be ≤ 1.5.

    • Resolution: The resolution between the impurity and the nearest neighboring peak should be ≥ 2.0.

    • Precision: Inject the standard solution six times; the relative standard deviation (RSD) of the peak area ratio should be ≤ 2.0%.

  • Quantification:

    • Calculate the amount of impurity using the response factor relative to the internal standard, determined from a calibration curve.

Workflow for GC-Based Impurity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_detection Detection & Identification Prep Weigh Sample & Internal Std Neutralize Neutralize HCl Salt (e.g., with NaOH) Prep->Neutralize Extract Liquid-Liquid Extraction (e.g., with DCM) Neutralize->Extract Inject Inject Organic Layer into GC Extract->Inject Separate Separation on Base-Deactivated Column Inject->Separate FID FID Detection (Quantification) Separate->FID MS MS Detection (Identification) Separate->MS Data Data Analysis: - Check SST - Quantify Impurities - Identify Unknowns via MS Library FID->Data MS->Data

Caption: Workflow for GC analysis of amine hydrochloride impurities.

Chapter 2: High-Performance Liquid Chromatography (HPLC) — Versatility for Broader Impurity Profiles

HPLC is a powerful and versatile technique, essential for analyzing non-volatile, polar, or thermally labile impurities that are not amenable to GC analysis.[13] For (cyclobutylmethyl)methylamine hydrochloride, this could include oligomeric by-products, degradation products, or impurities with higher molecular weights.

The Causality Behind Method Selection: The primary challenges for analyzing a small aliphatic amine like (cyclobutylmethyl)methylamine by reversed-phase HPLC are twofold:

  • Poor Retention: As a small, polar molecule, it has very little retention on standard C18 or C8 columns, often eluting in the void volume.

  • Lack of UV Chromophore: The molecule does not possess a chromophore, making detection by standard UV-Vis detectors highly insensitive.[14]

To overcome these issues, two primary strategies are employed: direct analysis using specialized chromatography or indirect analysis via pre-column derivatization.

Comparative Analysis: HPLC Approaches
ApproachPrincipleAdvantagesDisadvantages
Ion-Pairing Chromatography An ion-pairing reagent (e.g., heptafluorobutyric acid) is added to the mobile phase. It pairs with the protonated amine, forming a neutral, hydrophobic complex that can be retained on a reversed-phase column.Direct analysis without chemical modification. Good for simultaneous analysis of multiple amines.Can lead to long column equilibration times. Ion-pairing reagents can be aggressive to the column and are often not MS-friendly.
Pre-column Derivatization The amine is reacted with a labeling agent to attach a strongly UV-absorbing or fluorescent moiety.[14][15]Dramatically increases detection sensitivity (UV or Fluorescence).[14] Increases hydrophobicity, improving chromatographic retention and peak shape.[14]Adds an extra step to sample preparation. The derivatizing agent may react with multiple compounds or degrade, creating artifacts. Requires careful optimization.[14]
LC-MS Direct injection with detection by a mass spectrometer.Highest sensitivity and specificity. Provides molecular weight and structural information, making it ideal for identifying unknown impurities without derivatization.[16][17][18]Highest cost and complexity. Requires volatile mobile phases (e.g., formic acid instead of non-volatile phosphates).[17]
Experimental Protocol: HPLC-UV with Dansyl Chloride Derivatization

This protocol details a robust method for quantifying trace-level amine impurities by converting them into highly fluorescent and UV-active derivatives.[14]

  • Reagent Preparation:

    • Borate Buffer: 0.1 M, pH 9.5.

    • Dansyl Chloride Reagent: 5 mg/mL in Acetone. Prepare fresh.

    • Quenching Solution: 2% (v/v) ethylamine in water.

  • Derivatization Procedure:

    • To 100 µL of the aqueous sample solution in a microvial, add 200 µL of borate buffer.

    • Add 200 µL of the Dansyl Chloride reagent. Vortex immediately.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.

    • Remove from heat, cool to room temperature, and add 50 µL of the quenching solution to consume excess Dansyl Chloride. Vortex.

    • The sample is now ready for HPLC analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD) or Fluorescence Detector (FLD), or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection (DAD): 254 nm.

    • Detection (FLD): Excitation: 340 nm, Emission: 525 nm.

  • System Suitability Test (SST):

    • Prepare a derivatized standard containing the API and a known impurity.

    • Resolution: ≥ 2.0 between the main component and the impurity.

    • Precision (n=6): RSD ≤ 2.0% for peak areas.

    • Signal-to-Noise: For a standard at the limit of quantification (LOQ), S/N should be ≥ 10.

Workflow for HPLC Derivatization and Analysis

HPLC_Workflow cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis Sample Aqueous Sample Solution Buffer Add Alkaline Buffer (pH 9.5) Sample->Buffer Dansyl Add Dansyl Chloride Reagent Buffer->Dansyl Heat Incubate (e.g., 60°C) Dansyl->Heat Quench Add Quenching Agent Heat->Quench Inject Inject Derivatized Sample Quench->Inject Separate Reversed-Phase C18 Gradient Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Data Data Analysis: - Check SST - Quantify Impurities - Compare against Thresholds Detect->Data

Caption: Experimental workflow for dansylation and HPLC analysis.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Gold Standard for Structural Elucidation

When an unknown impurity is detected, particularly one above the ICH identification threshold (e.g., >0.10%), its structure must be definitively determined. While MS provides a molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled gold standard for unambiguous structural elucidation of organic molecules.[19][20][21]

The Causality Behind Method Selection: NMR spectroscopy provides direct insight into the carbon-hydrogen framework of a molecule.[22] It is non-destructive and provides rich information on the connectivity and spatial relationship of atoms.[19] For impurity analysis, its power lies in its ability to solve a structure de novo, without requiring a reference standard of the suspected compound. Furthermore, quantitative NMR (qNMR) can be used to determine the concentration of an impurity with high precision by comparing its signal integral to that of a certified internal standard, bypassing the need for a specific impurity standard.[19]

Comparative Analysis: NMR vs. Mass Spectrometry for Identification
FeatureNMR SpectroscopyMass Spectrometry (MS)
Information Provided Complete C-H framework, atom connectivity, stereochemistry.Molecular weight, elemental formula (HRMS), fragmentation patterns.
Nature of Analysis Non-destructive.Destructive.
Sensitivity Lower (typically requires µg to mg quantities).Higher (can detect pg to ng quantities).
Isomer Distinction Excellent at distinguishing all types of isomers (constitutional, stereoisomers).Can distinguish constitutional isomers by fragmentation; may struggle with stereoisomers.
Quantification Can be highly accurate for primary quantification (qNMR) without a specific reference standard.Requires a reference standard for accurate quantification.
Sample Purity Requires a relatively pure isolate of the impurity for clear spectra.Can analyze components within a complex mixture when coupled with a separation technique (LC-MS, GC-MS).
Experimental Protocol: Structural Elucidation of an Unknown Impurity

This workflow assumes an unknown impurity has been detected by HPLC and isolated using preparative HPLC.

  • Isolation:

    • Develop a preparative HPLC method to isolate several milligrams of the unknown impurity.

    • Remove the solvent under vacuum and confirm the purity of the isolate by analytical HPLC.

  • NMR Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference.[21]

  • NMR Data Acquisition:

    • Acquire a suite of high-resolution spectra on a 400 MHz (or higher) spectrometer:

      • 1D ¹H NMR: Provides information on the number and type of hydrogen environments.[22]

      • 1D ¹³C NMR: Shows the number and type of carbon environments.[22]

      • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is key for connecting molecular fragments.

  • Structure Elucidation:

    • Integrate the ¹H NMR to determine the relative number of protons in each environment.

    • Use HSQC to assign protons to their respective carbons.

    • Use COSY to build spin systems (chains of connected C-H groups).

    • Use HMBC to connect these spin systems and link them to quaternary carbons and heteroatoms, ultimately assembling the complete molecular structure.

Logic Diagram for NMR-Based Structure Elucidation

NMR_Logic H1 1D ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Molecular Fragments H1->Fragments C13 1D ¹³C NMR (Carbon Environments) C13->Fragments HSQC 2D HSQC (Direct C-H Bonds) HSQC->Fragments COSY 2D COSY (H-H Connections) COSY->Fragments HMBC 2D HMBC (Long-Range C-H Connections) Structure Assemble Full Structure HMBC->Structure Fragments->Structure

Caption: Using a suite of NMR experiments to deduce molecular structure.

Chapter 4: An Integrated Strategy for Impurity Control

No single analytical technique is sufficient for a comprehensive impurity analysis. A robust control strategy relies on the intelligent application of orthogonal methods, each chosen for its specific strengths. The goal is to build a complete picture of the impurity profile, ensuring that all potential and actual impurities are controlled within safe limits.

Master Comparison of Analytical Techniques
ParameterGC-FIDHPLC-UV (Deriv.)LC-MSNMR
Primary Use QuantificationQuantificationIdentification & QuantificationStructure Elucidation & Quantification
Applicability Volatile / Semi-volatileNon-volatile / ThermolabileBroad (Volatile to Non-volatile)Soluble compounds
Sensitivity Moderate (ppm)High (sub-ppm)Very High (ppb-ppt)Low (requires µg-mg)
Specificity ModerateModerate-HighVery HighAbsolute
Throughput HighMediumMediumLow
Cost / Complexity LowLow-MediumHighVery High
Reference Standard RequiredRequiredRequired for quantificationNot required for qNMR
Decision Tree for Impurity Analysis

A logical workflow ensures that analytical resources are deployed efficiently, from routine quality control to in-depth investigation of new impurities.

Caption: A strategic workflow for impurity characterization and control.

Conclusion

The characterization and quantification of impurities in (cyclobutylmethyl)methylamine hydrochloride is a multi-faceted analytical challenge that is critical to ensuring drug safety and regulatory compliance. A successful strategy moves beyond the application of a single technique. It requires a deep understanding of the potential impurities arising from the synthetic process and a logical, phased approach to analysis. By combining the strengths of high-throughput chromatographic techniques like GC and HPLC for routine quantification with the unparalleled structural elucidation power of MS and NMR for investigation, researchers and drug developers can establish a comprehensive and scientifically sound impurity control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. MDPI. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Preprints.org. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Analysis of primary, secondary and tertiary amines. Agilent. [Link]

  • Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. PubMed. [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (cyclobutylmethyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe disposal of (cyclobutylmethyl)methylamine hydrochloride, ensuring the protection of personnel and the environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Foundational Safety and Hazard Assessment

(Cyclobutylmethyl)methylamine hydrochloride is a chemical intermediate that requires careful handling due to its potential hazards. While comprehensive toxicological data for this specific compound is limited, information from structurally similar aliphatic amines indicates that it should be treated as a hazardous substance. The primary concerns are its corrosive nature, which can cause severe skin burns and eye damage.[1][2]

Key Hazard Information:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[2]
Acute ToxicityMay be harmful if swallowed or inhaled.[3][4]
Respiratory IrritationMay cause respiratory irritation.[5][6][7]

Before initiating any disposal procedures, a thorough risk assessment should be conducted, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE) [1]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact which can lead to severe burns.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary when handling outside of a fume hood or in case of a spill to prevent respiratory irritation.

All handling and disposal preparation of (cyclobutylmethyl)methylamine hydrochloride should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2] An eyewash station and safety shower must be readily accessible.[2]

Chemical Waste Management and Disposal Workflow

The proper disposal of (cyclobutylmethyl)methylamine hydrochloride is not merely a suggestion but a regulatory requirement. Waste materials must be disposed of in accordance with national and local regulations.[5][8] The following workflow provides a systematic approach to ensure compliance and safety.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Neutralization cluster_final Final Disposal Prep Step 1: Prepare Waste Container - Use a designated, properly labeled, and chemically compatible container. - Ensure container is clean and dry. Segregate Step 2: Segregate Waste - Do not mix with other waste streams unless compatibility is confirmed. - Avoid mixing with incompatible materials such as strong oxidizing agents. Prep->Segregate Ensure proper labeling Collect Step 3: Collect Waste - Transfer excess or unwanted (cyclobutylmethyl)methylamine hydrochloride into the prepared waste container. Segregate->Collect Transfer carefully in a fume hood Neutralize Step 4: Neutralization (for dilute aqueous solutions only) - Cautiously add a weak acid (e.g., citric acid) to neutralize the amine. - Monitor pH to ensure it is near neutral (pH 6-8). Collect->Neutralize If applicable and safe Store Step 5: Secure and Store - Tightly seal the waste container. - Store in a designated, well-ventilated, and secure waste accumulation area. Collect->Store For solid or concentrated waste Neutralize->Store Verify neutralization Dispose Step 6: Professional Disposal - Arrange for pickup by a licensed hazardous waste disposal company. - Provide the complete SDS to the disposal company. Store->Dispose Follow institutional protocols

Caption: Disposal workflow for (cyclobutylmethyl)methylamine hydrochloride.

Detailed Step-by-Step Disposal Protocol

The following protocol provides actionable steps for the safe disposal of (cyclobutylmethyl)methylamine hydrochloride in a laboratory setting.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., HDPE)

  • Waste labels

  • Personal Protective Equipment (PPE) as specified in Table 1

  • Chemical fume hood

  • Spill kit for corrosive materials

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically resistant waste container.

    • Properly label the container with "Hazardous Waste," the chemical name "(cyclobutylmethyl)methylamine hydrochloride," and any other information required by your institution's environmental health and safety (EHS) department.

  • Waste Segregation:

    • It is critical to avoid mixing (cyclobutylmethyl)methylamine hydrochloride with other waste streams.[5][8]

    • Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

  • Waste Collection:

    • Perform all transfers of the chemical waste inside a certified chemical fume hood.

    • Carefully transfer the unwanted (cyclobutylmethyl)methylamine hydrochloride into the designated waste container.

    • For residual amounts in original containers, do not rinse with water into the drain. Treat the uncleaned container as the product itself.[5][8]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[8]

    • For minor spills, use an absorbent material like Chemizorb® to contain and collect the spill.[5][8]

    • Place the contaminated absorbent material into the hazardous waste container.

    • Clean the affected area thoroughly.

    • For major spills, evacuate the area and contact your institution's EHS department immediately.

  • Storage and Disposal:

    • Securely close the waste container and store it in a designated hazardous waste accumulation area.[5]

    • This area should be well-ventilated and away from heat or ignition sources.[5][9]

    • Follow your institution's procedures for arranging a pickup by a licensed hazardous waste disposal company.

    • Ensure that the waste manifest accurately reflects the contents of the container.

Regulatory Compliance

The disposal of (cyclobutylmethyl)methylamine hydrochloride falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave".[10] While a specific RCRA waste code may not be listed for this compound, it would likely be classified as a hazardous waste based on its corrosive characteristics.[11] It is the responsibility of the waste generator to make this determination. Always consult with your institution's EHS department to ensure compliance with all federal, state, and local regulations.[12][13]

Conclusion

The proper disposal of (cyclobutylmethyl)methylamine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can effectively manage this chemical waste stream, minimizing risks and ensuring a safe working environment. The principles of thorough hazard assessment, proper segregation, and compliant disposal are the cornerstones of a robust chemical safety program.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Cyclobutylmethylamine - Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: (Cyclobutylmethyl)(methyl)amine & Related Secondary Amines.
  • Chemsrc. (2025). CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE | CAS#:848497-98-3.
  • Santa Cruz Biotechnology. (n.d.). Methylamine hydrochloride.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Benchchem. (n.d.). (cyclobutylMethyl)MethylaMine hydrochloride | 1251925-47-9.
  • Benchchem. (2025). Navigating the Safe Handling of (Cyclobutylmethyl)(methyl)amine: A Comprehensive Guide.
  • Benchchem. (2025). (Cyclobutylmethyl)(methyl)amine: A Technical Safety and Hazard Guide for Researchers.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Methylamine hydrochloride - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride.
  • Guidechem. (n.d.). CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE 848497-98-3 wiki.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.